molecular formula C9H14O6 B1584464 Trimethyl 1,2,3-propanetricarboxylate CAS No. 6138-26-7

Trimethyl 1,2,3-propanetricarboxylate

Cat. No.: B1584464
CAS No.: 6138-26-7
M. Wt: 218.2 g/mol
InChI Key: IXINWTSBOAMACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl 1,2,3-propanetricarboxylate (CAS 6138-26-7) is a high-purity liquid ester (>97% ) that serves as a versatile chemical building block in organic synthesis . Its structural similarity to tricarboxylic acids grants it significant value in biochemical research, where it acts as a known inhibitor of the enzyme aconitase . By binding to aconitase, this compound disrupts the Krebs cycle, effectively halting the conversion of citric acid to isocitric acid and thereby impairing cellular energy production . This mechanism makes it a crucial tool for studying metabolic pathways, modeling metabolic disorders, and exploring the role of the citric acid cycle in disease . Researchers also utilize this compound in the development of more complex organic molecules and may explore its applications in agricultural chemistry . The product is characterized by a boiling point of approximately 150°C at 13 mmHg and a density of 1.18 g/cm³ at 20°C . It is recommended to store this compound in a cool, dark place at room temperature . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl propane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXINWTSBOAMACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342415
Record name Trimethyl 1,2,3-propanetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6138-26-7
Record name Trimethyl 1,2,3-propanetricarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethyl 1,2,3-propanetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMETHYL 1,2,3-PROPANETRICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ271Q89U2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: Understanding Trimethyl 1,2,3-Propanetricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Trimethyl 1,2,3-Propanetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This compound, also known by its synonym tricarballylic acid trimethyl ester, is a tri-ester organic compound.[1] It serves as a versatile building block in organic synthesis, providing a three-carbon backbone equipped with three reactive ester functionalities. This structure makes it a valuable intermediate for the synthesis of more complex molecules and a point of interest for creating scaffolds in medicinal chemistry and materials science. Unlike its close structural analog, trimethyl citrate, it lacks a hydroxyl group at the C2 position, which significantly influences its reactivity and physical properties. This guide provides a detailed examination of its chemical properties, synthesis, and potential applications, grounded in authoritative data to support research and development endeavors.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. These properties dictate choices regarding reaction conditions, purification methods, and analytical characterization.

Core Chemical and Physical Properties

The key physicochemical data for this compound are summarized below. This information is critical for experimental design, including solvent selection and temperature control.

PropertyValueSource
Molecular Formula C₉H₁₄O₆PubChem[1], TCI
Molecular Weight 218.20 g/mol PubChem[1]
CAS Number 6138-26-7PubChem[1], TCI
Appearance Colorless to almost colorless clear liquidTCI
Purity >97.0% (GC)TCI
IUPAC Name trimethyl propane-1,2,3-tricarboxylatePubChem[1]
Synonyms Tricarballylic acid trimethyl ester, 1,2,3-Propanetricarboxylic acid trimethyl esterPubChem[1], Santa Cruz Biotechnology[2]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The following data outlines the expected spectral characteristics for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹³C NMR : Spectral data is available and provides confirmation of the carbon skeleton.[1] One would expect distinct signals for the three equivalent methyl carbons of the ester groups, the three carbonyl carbons, and the methine and methylene carbons of the propane backbone.

    • ¹H NMR : The proton NMR spectrum would be characterized by a singlet corresponding to the nine protons of the three methoxy groups and a set of multiplets for the five protons on the propane chain, providing a clear fingerprint of the molecule.

  • Infrared (IR) Spectroscopy :

    • The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of the ester groups, typically found around 1730-1750 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is a key feature that distinguishes it from its hydroxylated analog, trimethyl citrate.[3] Near IR spectra are also available for this compound.[1][4]

  • Mass Spectrometry (MS) :

    • GC-MS data indicates a molecular weight of 218.2 g/mol .[1] The mass spectrum would show a molecular ion peak (M+) corresponding to this mass, along with characteristic fragmentation patterns resulting from the loss of methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups.[1]

Synthesis, Reactivity, and Experimental Protocols

The utility of this compound as a building block is rooted in its synthesis and the reactivity of its ester groups.

Synthetic Pathway: Fischer Esterification

The most direct and common method for synthesizing this compound is the Fischer esterification of its parent acid, 1,2,3-Propanetricarboxylic acid (Tricarballylic acid), with methanol in the presence of an acid catalyst. The causality behind this choice is straightforward: it is a cost-effective and high-yielding reaction that utilizes readily available starting materials. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products TCA 1,2,3-Propanetricarboxylic Acid Reaction Fischer Esterification TCA->Reaction MeOH Methanol (Excess) MeOH->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Catalyzes Heat Reflux Heat->Reaction Drives Product This compound Reaction->Product Byproduct Water Reaction->Byproduct

Caption: Fischer esterification workflow for synthesizing this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; successful synthesis can be confirmed by the spectroscopic methods detailed previously.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,3-Propanetricarboxylic acid (1.0 eq) and an excess of methanol (e.g., 10-20 eq). The excess methanol serves both as a reactant and a solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.

  • Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring mixture.

  • Reflux : Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up : Cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction : Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield the pure this compound as a clear liquid.

Chemical Reactivity

The reactivity is dominated by the three ester groups.

  • Hydrolysis : The esters can be hydrolyzed back to the parent tricarboxylic acid under either acidic or basic (saponification) conditions. This reversibility is key for using the ester as a protecting group for the carboxylic acid.

  • Transesterification : Reacting with other alcohols in the presence of a catalyst can swap the methyl groups for other alkyl groups, allowing for the synthesis of a variety of tri-esters.

  • Condensation Reactions : The α-protons (on the carbons adjacent to the carbonyls) have some acidity and can potentially participate in base-catalyzed condensation reactions, such as the Claisen condensation, to form new carbon-carbon bonds. This opens pathways to more complex molecular architectures.

Applications in Research and Drug Development

While many literature sources focus on the applications of the closely related trimethyl citrate as a non-toxic plasticizer and drug conjugate, this compound holds distinct potential as a synthetic intermediate.[3][5][6]

  • Scaffold Synthesis : Its trifunctional nature makes it an ideal starting point for creating rigid or flexible molecular scaffolds. Each ester can be independently or simultaneously modified to attach different chemical moieties, enabling the construction of diverse compound libraries for high-throughput screening in drug discovery.

  • Pro-drug Design : The ester groups can be used to mask the polar carboxylic acid groups of a parent drug. This can improve the drug's lipophilicity, enhance its ability to cross cell membranes, and improve its pharmacokinetic profile. In vivo, endogenous esterase enzymes would hydrolyze the esters, releasing the active carboxylic acid drug.

  • Linker Chemistry : In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, the molecule can serve as a core for a linker, providing multiple attachment points for the warhead, the ligand, and solubility-enhancing groups.

Safety, Handling, and Storage

According to available safety data, this compound is not classified as a hazardous substance.[7] However, as with all laboratory chemicals, adherence to good industrial hygiene and safety practices is essential.

  • Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

  • First Aid : In case of contact, for eyes, rinse with pure water for at least 15 minutes. For skin, take off contaminated clothing and wash the affected area. If inhaled, move the victim to fresh air.[7]

Conclusion

This compound is a chemical compound with a well-defined set of properties that make it a valuable tool for synthetic chemists. Its straightforward synthesis, combined with the versatile reactivity of its three ester groups, positions it as a key building block for constructing complex molecules with potential applications in drug development, materials science, and beyond. This guide has provided the core technical information necessary for its effective and safe utilization in a research setting.

References

  • Title: this compound | C9H14O6 | CID 581486 Source: PubChem URL: [Link]

  • Title: this compound - Optional[Near IR] - Spectrum Source: SpectraBase URL: [Link]

  • Title: Propane-1,2,3-tricarboxylic acid Source: Wikipedia URL: [Link]

Sources

An In-depth Technical Guide to Trimethyl 1,2,3-Propanetricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Trimethyl 1,2,3-propanetricarboxylate, a seemingly simple triester, offers a versatile scaffold for the introduction of functionality and the extension of molecular frameworks. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of this reagent, from its fundamental properties to its practical applications in synthesis. By elucidating the causality behind its reactivity and providing detailed experimental insights, this document aims to serve as a valuable resource for those seeking to leverage the synthetic potential of this versatile molecule.

Section 1: Core Chemical Identity

Nomenclature and Identification
  • Systematic Name: this compound

  • CAS Registry Number: 6138-26-7[1]

  • Molecular Formula: C₉H₁₄O₆

  • Molecular Weight: 218.21 g/mol

Synonyms

For clarity and comprehensive literature searching, a list of commonly encountered synonyms is provided below:

  • 1,2,3-Propanetricarboxylic acid, trimethyl ester

  • Tricarballylic acid trimethyl ester

  • Dimethyl 3-(methoxycarbonyl)pentanedioate

  • 3-(Methoxycarbonyl)pentanedioic acid dimethyl ester

Structural Representation

Caption: 2D structure of this compound.

Section 2: Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, reaction setup, and purification.

PropertyValueSource
Appearance Colorless to almost colorless clear liquidTCI Chemicals
Purity >97.0% (GC)TCI Chemicals
Boiling Point Not specified
Melting Point Not specified
Solubility Soluble in common organic solventsGeneral knowledge
Stability Stable under proper storage conditionsTCI Chemicals

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be obtained from the certificate of analysis for the specific lot being used.

Section 3: Synthesis and Manufacturing

The primary and most direct route to this compound is the esterification of 1,2,3-propanetricarboxylic acid (also known as tricarballylic acid).

Esterification of Tricarballylic Acid

The synthesis of this compound can be achieved through the esterification of tricarballylic acid with methanol, typically in the presence of an acid catalyst.

A specific experimental protocol for the synthesis of this compound involves the use of diazomethane. This method is particularly effective for small-scale preparations where high purity is desired.

Experimental Protocol: Synthesis via Diazomethane Esterification [2]

  • Reaction Setup: A stirred mixture of 1,2,3-propanetricarboxylic acid (8.12 mmol) in dry diethyl ether (10 mL) is cooled to -5 °C using an ice-salt bath.

  • Addition of Diazomethane: An excess of an ethereal solution of diazomethane is added to the reaction mixture until the yellow color of diazomethane persists, indicating the complete consumption of the carboxylic acid. This process typically takes around 30 minutes.

  • Quenching and Workup: The reaction mixture is allowed to warm slowly to room temperature to facilitate the removal of excess diazomethane. The solvent is then carefully removed under reduced pressure to yield the crude product.

  • Purification: The resulting trimethyl ester can be purified by distillation or chromatography to afford the final product.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of dry ether is crucial to prevent the hydrolysis of the ester product and to avoid unwanted side reactions with diazomethane.

  • Low Temperature: The reaction is performed at -5 °C to control the reactivity of diazomethane and to minimize the formation of byproducts.

  • Excess Diazomethane: An excess of diazomethane ensures the complete conversion of the tricarboxylic acid to its corresponding trimethyl ester. The persistence of the yellow color provides a convenient visual endpoint for the reaction.

Section 4: Applications in Organic Synthesis and Drug Development

This compound serves as a versatile building block in organic synthesis, particularly in the construction of functionalized acyclic and heterocyclic systems. Its three ester functionalities provide multiple points for chemical modification.

Intermediate in the Synthesis of Acyclic Amino-Amido Ligands

A notable application of this compound is in the synthesis of complex ligands, such as those used for protein labeling and in diagnostic medicine.[2]

Experimental Protocol: Synthesis of N,N',N''-tris(2-aminoethyl)propane-1,2,3-tricarboxamide [2]

This protocol details the controlled amidation of this compound with ethylenediamine.

  • Reaction Setup: A solution of this compound in a suitable solvent is prepared.

  • Amidation: The solution is treated with an excess of ethylenediamine under controlled temperature conditions. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is subjected to an aqueous workup to remove excess ethylenediamine and other water-soluble byproducts. The desired tris-amide product is then isolated and purified, typically by crystallization or chromatography.

Logical Relationship of the Synthetic Workflow

G cluster_0 Synthesis of Tris-Amide Ligand Tricarboxylic Acid Tricarboxylic Acid Trimethyl Ester Trimethyl Ester Tricarboxylic Acid->Trimethyl Ester Esterification (e.g., Diazomethane) Tris-Amide Ligand Tris-Amide Ligand Trimethyl Ester->Tris-Amide Ligand Amidation (Ethylenediamine)

Caption: Synthetic pathway from 1,2,3-propanetricarboxylic acid to a tris-amide ligand.

Potential as a Pharmaceutical Intermediate
Natural Occurrence and Biological Activity

Interestingly, this compound has been identified as a natural product in certain plant species, such as Homalomena occulta.[1] Studies on extracts containing this compound have suggested potential anti-inflammatory activities. Furthermore, it has been noted as a flavonoid with antioxidant and antimicrobial properties in the context of animal nutrition studies.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Handle in a well-ventilated area or under a fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • University of Cape Town. (n.d.). SYNTHESES OF NOVEL ACYCLIC AMINO-AMIDO LIGANDS.
  • Merck. (2020). Merck Price List 2020-21.
  • ResearchGate. (2025, August 7). [Chemical constituents from rizomes of Homalomena occulta].
  • Sigma-Aldrich. (n.d.). This compound for synthesis.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - this compound.

Sources

An In-depth Technical Guide to the Physical Properties of Tricarballylic Acid Trimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Tricarballylic acid trimethyl ester, also known as trimethyl 1,2,3-propanetricarboxylate, is a versatile molecule with significant potential in various scientific fields, including its use as a non-toxic plasticizer and as a building block in the synthesis of pharmaceuticals and other high-value chemicals.[1] A thorough understanding of its physical properties is paramount for its effective application, from ensuring the quality and purity of the compound to designing and optimizing synthetic routes and formulations. This guide provides a comprehensive overview of the key physical characteristics of tricarballylic acid trimethyl ester, complete with detailed experimental protocols and the scientific rationale behind these methodologies.

Molecular Structure and Identification

A foundational aspect of understanding a compound's physical properties is its molecular structure. Tricarballylic acid trimethyl ester is the trimethyl ester of tricarballylic acid.

Molecular Formula: C₉H₁₄O₆[2]

Molecular Weight: 218.20 g/mol [2]

CAS Number: 6138-26-7[2]

Synonyms: this compound, Tricarballylic acid trimethyl ester[2]

Caption: Molecular Structure of Tricarballylic Acid Trimethyl Ester

Physicochemical Properties

The following table summarizes the key physicochemical properties of tricarballylic acid trimethyl ester.

PropertyValue
Molecular Formula C₉H₁₄O₆
Molecular Weight 218.20 g/mol
Boiling Point 150 °C at 13 mmHg
Density 1.1822 g/cm³ at 20°C (d4²⁰)
Refractive Index 1.4398 at 20°C (n D²⁰)
Boiling Point

The boiling point of a liquid is a critical parameter that informs its purification, handling, and storage. For compounds with high boiling points or those susceptible to thermal degradation, determination under reduced pressure is the method of choice.

Rationale for Vacuum Distillation: Tricarballylic acid trimethyl ester has a relatively high boiling point. Attempting to distill it at atmospheric pressure would require high temperatures, which could lead to decomposition, oxidation, or other unwanted side reactions.[3][4] Vacuum distillation lowers the boiling point by reducing the ambient pressure, allowing for a safe and efficient purification at a lower temperature.[3][5]

Experimental Protocol for Boiling Point Determination under Reduced Pressure:

Boiling_Point_Determination A Sample Preparation: Place a small, pure sample of tricarballylic acid trimethyl ester (2-3 mL) and a boiling chip into a small-scale distillation flask. B Apparatus Setup: Assemble a micro-distillation apparatus equipped with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer. A->B C Evacuation: Gradually reduce the pressure in the system to the desired level (e.g., 13 mmHg) using the vacuum pump. Ensure all joints are properly sealed. B->C D Heating: Gently heat the distillation flask using a heating mantle. Observe for the onset of boiling and the condensation of vapor on the thermometer bulb. C->D E Temperature Reading: Record the temperature at which a steady stream of condensate is collected in the receiving flask. This is the boiling point at the recorded pressure. D->E NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Dissolve ~5-10 mg of pure tricarballylic acid trimethyl ester in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). B Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent. A->B C Transfer the solution to a clean, dry NMR tube. B->C D Insert the NMR tube into the spectrometer. C->D E Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. D->E F Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. E->F G Process the raw data (Fourier transform, phase correction, baseline correction). F->G H Integrate the signals in the ¹H NMR spectrum to determine proton ratios. G->H I Assign the chemical shifts of the signals in both spectra to the corresponding nuclei in the molecule. H->I

Caption: Workflow for NMR Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key Absorptions:

  • C=O stretch (ester): A strong, sharp absorption band around 1735 cm⁻¹.

  • C-O stretch (ester): Strong bands in the fingerprint region, typically around 1200-1100 cm⁻¹.

  • C-H stretch (aliphatic): Absorptions in the 3000-2850 cm⁻¹ region.

Experimental Protocol for FTIR Analysis (Liquid Sample):

A common and convenient method for analyzing a liquid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a drop of tricarballylic acid trimethyl ester directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify the components of a mixture. For a pure sample, it can confirm the molecular weight and provide information about the fragmentation pattern, which aids in structural confirmation.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 218).

  • Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the ester groups and the carbon backbone. Common losses would include -OCH₃ (m/z = 31) and -COOCH₃ (m/z = 59).

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of tricarballylic acid trimethyl ester in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injection port.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column, where it is separated based on its boiling point and interaction with the stationary phase.

  • Ionization and Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

  • Data Analysis: Analyze the resulting chromatogram and mass spectrum to confirm the retention time, molecular weight, and fragmentation pattern of the compound.

Synthesis and Purification

A reliable method for the synthesis of tricarballylic acid trimethyl ester involves the esterification of tricarballylic acid.

Synthesis Protocol:

A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tricarballylic acid in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the ester.

  • Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by vacuum distillation as described previously.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of tricarballylic acid trimethyl ester, along with robust experimental protocols for their determination. By understanding and applying these methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important chemical compound, facilitating its successful application in their respective fields. The provided protocols and the rationale behind them are intended to serve as a practical resource for laboratory work and to support the rigorous demands of scientific research and development.

References

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 581486, this compound. Retrieved from [Link]

  • Elitevak. (n.d.). When Should You Use Vacuum Distillation Instead of Normal Distillation? Retrieved from [Link]

  • Quora. (2018, March 16). Why does the vacuum distillation has more advantage than the simple distillation? Retrieved from [Link]

  • High Vacuum Distillation Unit And Application On Natural Product Development. (n.d.). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Citric Acid-Based Esters as Potential Synthetic Lubricants: A Study of Their Synthesis, Rheological Properties and Thermal Stability. Retrieved from [Link]

  • Elitevak. (n.d.). Vacuum Technology in Molecular Distillation: Why It Matters. Retrieved from [Link]

Sources

Trimethyl 1,2,3-propanetricarboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Trimethyl 1,2,3-Propanetricarboxylate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of interest in metabolic studies and as a potential prodrug. We will delve into its core physicochemical properties, synthesis, and analytical characterization, while also exploring its biological significance through the lens of its parent compound, 1,2,3-Propanetricarboxylic acid.

Statement of Core Properties

This compound, also known by its synonym Tricarballylic acid trimethyl ester, is the trimethyl ester derivative of 1,2,3-Propanetricarboxylic acid (Tricarballylic acid). The esterification of the carboxyl groups significantly alters its physical properties, such as polarity and volatility, compared to the parent acid.

PropertyValueSource(s)
Molecular Formula C₉H₁₄O₆[1][2][3][4]
Molecular Weight 218.20 g/mol [1]
IUPAC Name trimethyl propane-1,2,3-tricarboxylate[1]
CAS Number 6138-26-7[1][3][4]
Common Synonyms Tricarballylic acid trimethyl ester, 1,2,3-Propanetricarboxylic acid trimethyl ester[1][2][3]
Appearance Colorless to Almost Colorless Clear Liquid
Boiling Point 150°C (at 13 mmHg)[5]

Synthesis and Purification

The synthesis of this compound is most commonly achieved via the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the parent carboxylic acid (1,2,3-Propanetricarboxylic acid) with an excess of methanol.

Causality of Experimental Choices

The choice of Fischer esterification is grounded in its efficiency and simplicity for converting carboxylic acids to methyl esters.[6] Using methanol in large excess serves a dual purpose: it acts as both the reactant and the solvent, driving the reaction equilibrium towards the product side in accordance with Le Châtelier's principle. An acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[6][7]

Generalized Synthesis Protocol

The following protocol describes a standard laboratory procedure for the synthesis of this compound.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2,3-Propanetricarboxylic acid.

  • Add a significant excess of anhydrous methanol (e.g., 10-20 molar equivalents), which will also serve as the solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) to the stirring mixture.

Step 2: Reflux

  • Heat the reaction mixture to reflux. The temperature should be maintained at the boiling point of methanol (approx. 65°C).

  • Allow the reaction to proceed for several hours (typically 4-12 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Work-up and Isolation

  • After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Reduce the volume of the solution under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Transfer the remaining residue to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Step 4: Purification

  • Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude product.

  • Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase A 1. Combine Reactants (Propanetricarboxylic Acid, Methanol) B 2. Add Acid Catalyst (e.g., H₂SO₄) A->B C 3. Heat to Reflux (~65°C, 4-12h) B->C D 4. Cool & Neutralize (NaHCO₃ solution) C->D E 5. Remove Excess Methanol (Rotary Evaporation) D->E F 6. Liquid-Liquid Extraction (Ethyl Acetate) E->F G 7. Wash & Dry Organic Layer (Brine, MgSO₄) F->G H 8. Concentrate Crude Product (in vacuo) G->H I 9. Vacuum Distillation H->I J Pure Trimethyl 1,2,3-propanetricarboxylate I->J

Caption: Workflow for Fischer-Speier Esterification Synthesis.

Physicochemical Characterization

Accurate characterization is critical for verifying the identity and purity of the synthesized compound. Mass spectrometry and NMR spectroscopy are standard techniques for this purpose.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds. Due to the presence of multiple polar carboxyl groups, organic acids and their esters often require derivatization to increase their volatility and thermal stability for GC analysis.[8] A common technique is silylation, where active hydrogens are replaced by a trimethylsilyl (TMS) group.

While this compound is more volatile than its parent acid, analysis is often performed on its TMS-derivatized precursor, citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid), in metabolomic studies.[9][10] For the direct analysis of the title compound, GC-MS would provide a distinct fragmentation pattern and retention time that confirms its structure and purity. The PubChem database notes the availability of GC-MS data for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals. The three methoxy groups (-OCH₃) would appear as singlets, likely around 3.6-3.7 ppm. The protons on the propane backbone (the -CH₂- and -CH- groups) would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum would confirm the presence of nine unique carbon atoms. Three signals would correspond to the methoxy carbons (around 52 ppm), three signals for the carbonyl carbons of the ester groups (around 170-175 ppm), and three signals for the carbons of the propane backbone.

Published spectral data can be found in databases like SpectraBase for related compounds, which aids in the interpretation of experimental results.[11]

Biological Significance and Research Applications

While direct biological activity for this compound is not widely reported, its significance is understood by examining its parent compound and its role as a chemical tool.

The Parent Compound: An Aconitase Inhibitor

The unesterified parent, 1,2,3-Propanetricarboxylic acid (tricarballylic acid), is a known competitive inhibitor of aconitase.[12][13] Aconitase is a critical enzyme in the Krebs (Tricarboxylic Acid) cycle that catalyzes the stereospecific isomerization of citrate to isocitrate. By binding to the enzyme's active site, 1,2,3-Propanetricarboxylic acid blocks this conversion, thereby disrupting the central energy-producing pathway of the cell.[13] This inhibitory action makes it a valuable tool for studying metabolic pathways and cellular respiration.

Role as a Prodrug and Research Tool

In drug development and cell biology research, delivering polar molecules like 1,2,3-Propanetricarboxylic acid into cells can be challenging due to the lipid nature of the cell membrane. Esterification to form this compound masks the polar carboxylic acid groups, increasing the molecule's lipophilicity. This modification is a classic prodrug strategy.

The hypothesis is that the more lipophilic ester can more readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterase enzymes would cleave the methyl ester groups, releasing the active inhibitor, 1,2,3-Propanetricarboxylic acid, at its site of action. Therefore, this compound serves as a metabolically stable precursor, enabling researchers to study the effects of aconitase inhibition in a cellular context.

Proposed Mechanism of Action Diagram

Mechanism_of_Action compound_ester This compound (Lipophilic, Membrane Permeable) cell_membrane Cell Membrane compound_ester->cell_membrane Passive Diffusion esterases Intracellular Esterases cell_membrane->esterases Enters Cytosol compound_acid 1,2,3-Propanetricarboxylate (Active Inhibitor) (Polar, Membrane Impermeable) aconitase Aconitase Enzyme compound_acid->aconitase Inhibition esterases->compound_acid Cleavage of Ester Groups krebs_cycle Krebs Cycle (Disrupted) aconitase->krebs_cycle Blocks Citrate -> Isocitrate

Caption: Proposed prodrug mechanism for aconitase inhibition.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-1,2,3-propanetricarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Trimethyl citrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). JPH06192167A - Production of propane-1,2,3-tricarboxylic acid, tetrahydrofurfurylacetic acid, and their esters.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • NIST. (n.d.). 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • NIST. (n.d.). Gas Chromatography data for 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-. NIST Chemistry WebBook. Retrieved from [Link]

  • Drugfuture. (n.d.). This compound. Retrieved from [Link]

  • Human Metabolome Database. (2023, February 21). Showing metabocard for 1,2,3-Propanetricarboxylic acid (HMDB0031193). Retrieved from [Link]

  • Wikipedia. (n.d.). Propane-1,2,3-tricarboxylic acid. Retrieved from [Link]

  • Data.gov. (2023, September 5). Compound 528659: 1,2,3-Propanetricarboxylic acid, 1-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. Retrieved from [Link]

  • The Good Scents Company. (n.d.). trimethyl citrate. Retrieved from [Link]

  • Student Academic Success Services. (n.d.). Organic Reactions: Esterification & Transesterification. Queen's University. Retrieved from [Link]

  • Forschungszentrum Jülich. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]

  • StuDocu. (n.d.). Lab #3: Esterification Reaction. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. University of Washington. Retrieved from [Link]

  • Theses.cz. (n.d.). Mass spectrometric analysis of tricarboxylic acid cycle metabolites. Retrieved from [Link]

  • PubMed. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Some Aromatic Plants and Their Metabolites, with an Emphasis on Health-Promoting Properties. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity and Applications of Natural Compounds. Retrieved from [Link]

Sources

The Obscure Architects: A Technical Guide to the Natural Occurrence of Propane-1,2,3-Tricarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Citrate's Shadow

In the vast landscape of natural products, certain molecular scaffolds command the spotlight. The citric acid cycle, a cornerstone of cellular respiration, has rendered citrate and its derivatives household names in biochemical discourse. Yet, lurking in its structural shadow lies a closely related, non-hydroxylated analogue: propane-1,2,3-tricarboxylic acid, more commonly known as tricarballylic acid. While the free acid has been noted for its role as an inhibitor of aconitase, its esterified forms represent a fascinating and biologically potent class of natural products.[1][2] This guide illuminates the natural occurrence of propane-1,2,3-tricarboxylic acid esters, delving into their biosynthesis, distribution, biological significance, and the analytical methodologies crucial for their study. We will journey from potent mycotoxins to complex bacterial metabolites, uncovering the subtle yet profound impact of this often-overlooked tricarboxylic acid.

I. A Tale of Two Scaffolds: The Fungal and Bacterial Provenance

The natural world has ingeniously incorporated the tricarballylic acid scaffold into a variety of complex molecules, primarily within the fungal and bacterial kingdoms. These esters are not mere metabolic curiosities; they are potent bioactive compounds with significant implications for agriculture, food safety, and pharmacology.

The Fungal Forge: Mycotoxins as Tricarballylate Esters

The most prominent natural occurrences of propane-1,2,3-tricarboxylic acid esters are within two families of mycotoxins: the fumonisins and the AAL toxins.[1]

  • Fumonisins: Produced by fungi of the Fusarium genus, particularly F. verticillioides, these mycotoxins are common contaminants of corn and other grains.[3][4] Structurally, fumonisins consist of a long-chain aminopolyol backbone to which one or two tricarballylic acid moieties are esterified. The presence of these esters is critical to their biological activity.

  • AAL Toxins: These toxins, produced by the fungus Alternaria alternata f. sp. lycopersici, share a similar structural motif with the fumonisins, featuring a long-chain amine backbone esterified with tricarballylic acid.

Bacterial Artistry: The Actinoplanic Acids

Beyond the fungal realm, certain bacteria have also mastered the art of incorporating tricarballylic acid. The actinoplanic acids, produced by actinomycetes, are macrocyclic polyketides that feature a tricarballylic acid moiety forming a crucial part of their complex structure. These compounds are of particular interest due to their potent biological activities.

II. The Anabolic Blueprint: Biosynthesis of Tricarballylic Acid and its Esters

Understanding the biogenesis of these complex esters provides critical insight into the metabolic logic of the producing organisms. The formation of the tricarballylic acid moiety and its subsequent esterification are distinct yet interconnected processes.

Genesis of the Tricarballylate Moiety: A Reductionist Approach

The biosynthesis of the tricarballylic acid precursor is not a direct product of the Krebs cycle, but rather a modification of one of its intermediates. In rumen microorganisms, a well-studied example, the formation of tricarballylate proceeds via the reduction of trans-aconitate.[2] This enzymatic conversion is a key step in detoxifying high levels of aconitate found in certain grasses.

A similar pathway is proposed for the biosynthesis of the tricarballylic acid moiety in actinoplanic acid, where aconitate is loaded onto a peptidyl carrier protein (PCP) and subsequently reduced. This tricarballyl-PCP is then primed for esterification.

Aconitate Aconitate Tricarballyl_PCP Tricarballyl-PCP Aconitate->Tricarballyl_PCP Reduction Tricarballylic_Acid Tricarballylic Acid Tricarballyl_PCP->Tricarballylic_Acid Hydrolysis

Caption: Proposed biosynthetic origin of tricarballylic acid.

The Esterification Enigma: A Non-Ribosomal Peptide Synthetase (NRPS) Affair

The attachment of the tricarballylic acid moiety to the polyketide or aminopolyol backbone is a remarkable enzymatic feat. In the biosynthesis of fumonisins, a bidomain nonribosomal peptide synthetase (NRPS) is responsible for catalyzing the formation of the tricarballylic esters.[5] This NRPS activates the carboxylic acid groups of tricarballylate and facilitates their transfer to the hydroxyl groups of the fumonisin backbone.

A similar NRPS-mediated mechanism is implicated in the biosynthesis of actinoplanic acids, highlighting a conserved strategy for the formation of these complex natural products.

cluster_0 Biosynthesis of Tricarballylic Acid Ester TCA Tricarballylic Acid NRPS Non-Ribosomal Peptide Synthetase (NRPS) TCA->NRPS Activated_TCA Activated Tricarballylate NRPS->Activated_TCA Activation Ester Tricarballylic Acid Ester (e.g., Fumonisin, Actinoplanic Acid) Activated_TCA->Ester Backbone Polyketide or Aminopolyol Backbone Backbone->Ester Esterification

Caption: NRPS-mediated esterification of tricarballylic acid.

III. The Biological Arena: Pharmacological and Toxicological Implications

The esterification of tricarballylic acid is not a random act of nature; it confers potent and specific biological activities upon the parent molecules.

Disruption of Sphingolipid Metabolism: The Fumonisin and AAL Toxin Paradigm

The primary mechanism of toxicity for both fumonisins and AAL toxins is the inhibition of ceramide synthase. This enzyme is a critical component of the sphingolipid biosynthetic pathway. By mimicking the structure of sphinganine, a substrate for ceramide synthase, these tricarballylate esters competitively inhibit the enzyme. This inhibition leads to an accumulation of free sphingoid bases and a depletion of complex sphingolipids, ultimately triggering apoptosis and causing cellular damage. The presence of the tricarballylic acid esters is essential for this inhibitory activity.

Toxin Family Producing Organism Primary Target Cellular Effect
FumonisinsFusarium spp.Ceramide SynthaseDisruption of sphingolipid metabolism, apoptosis
AAL ToxinsAlternaria alternataCeramide SynthaseDisruption of sphingolipid metabolism, apoptosis
Inhibition of Farnesyl-Protein Transferase: The Action of Actinoplanic Acids

Actinoplanic acids exhibit a different, yet equally potent, biological activity. They are inhibitors of Ras farnesyl-protein transferase (FPTase). This enzyme is responsible for the post-translational modification of the Ras protein, a key player in cellular signal transduction pathways. By inhibiting FPTase, actinoplanic acids interfere with Ras signaling, which has implications for cancer chemotherapy.

Aconitase Inhibition: The Free Acid's Role

It is important to note that the free acid, tricarballylic acid, is a known competitive inhibitor of aconitase, an enzyme in the Krebs cycle.[1][2] Elevated levels of tricarballylic acid, which can result from the consumption of fumonisin-contaminated food, can therefore interfere with cellular energy metabolism.[6]

IV. The Analyst's Toolkit: Methodologies for Detection and Quantification

The study of propane-1,2,3-tricarboxylic acid esters in natural matrices necessitates robust and sensitive analytical techniques. The choice of method is often dictated by the specific ester and the complexity of the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Mycotoxins

For the analysis of fumonisins and AAL toxins in food and feed, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[7][8][9] This technique offers high sensitivity and selectivity, allowing for the accurate quantification of these toxins even at low concentrations.

Experimental Protocol: LC-MS/MS Analysis of Fumonisins in Corn

  • Sample Extraction:

    • Homogenize 25 g of ground corn with 100 mL of acetonitrile/water (50:50, v/v).

    • Shake vigorously for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 95% A to 5% A over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for each fumonisin analog.

cluster_1 LC-MS/MS Workflow for Fumonisin Analysis Start Corn Sample Extraction Extraction (Acetonitrile/Water) Start->Extraction Filtration Filtration Extraction->Filtration LC LC Separation (C18 Column) Filtration->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis MS->Data

Caption: Workflow for the analysis of fumonisins by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS): A Versatile Tool for Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of a broader range of organic acids and their esters, particularly in less complex matrices like fungal cultures.[10][11] Derivatization is often required to increase the volatility of the analytes.

Experimental Protocol: GC-MS Analysis of Tricarballylic Acid Esters from Fungal Culture

  • Extraction:

    • Lyophilize the fungal mycelium and culture broth.

    • Extract the dried material with ethyl acetate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) esters.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 650.

V. Concluding Remarks and Future Perspectives

The natural occurrence of propane-1,2,3-tricarboxylic acid esters, though less ubiquitous than their hydroxylated citric acid counterparts, reveals a fascinating chapter in the book of natural products. From their role as potent mycotoxins to their potential as pharmacological agents, these molecules underscore the remarkable chemical diversity and ingenuity of the microbial world. The biosynthesis of these esters, particularly the involvement of NRPS enzymes, offers a compelling area for further investigation, potentially enabling the bioengineering of novel compounds with tailored activities. As analytical techniques continue to improve in sensitivity and resolution, we can anticipate the discovery of new tricarballylic acid esters in a wider range of organisms, further expanding our understanding of their ecological roles and potential applications. The shadow of citrate is long, but the unique chemistry and biology of propane-1,2,3-tricarboxylic acid esters are stepping into the light, demanding our scientific attention.

References

  • Propane-1,2,3-tricarboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Analysis of Fumonisin Mycotoxins by LC/MS Application Brief - Agilent. (n.d.). Retrieved from [Link]

  • Comprehensive review of liquid chromatography methods for fumonisin determination, a 2006–2022 update - Arabian Journal of Chemistry. (2023). Retrieved from [Link]

  • Introduction to the Toxins Special Issue on LC-MS/MS Methods for Mycotoxin Analysis - CORE. (2017). Retrieved from [Link]

  • Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed. (1986). Retrieved from [Link]

  • LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - NIH. (2022). Retrieved from [Link]

  • (PDF) Introduction to the Toxins Special Issue on LC-MS/MS Methods for Mycotoxin Analysis. (2017). Retrieved from [Link]

  • tricarballylic acid, 99-14-9 - Perflavory. (n.d.). Retrieved from [Link]

  • tricarballylic acid, 99-14-9 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Biosynthesis of some organic acids and lipids in industrially important microorganisms is promoted by pyruvate carboxylases. (2019). Retrieved from [Link]

  • Tricarballylic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io. (n.d.). Retrieved from [Link]

  • Showing metabocard for 1,2,3-Propanetricarboxylic acid (HMDB0031193). (n.d.). Retrieved from [Link]

  • GC-MS profiling of metabolites of endophytic fungi Curvularia pseudorobusta from Distimake dissectus | Plant Archives. (n.d.). Retrieved from [Link]

  • Tracing the Origin and Evolution of the Fungal Mycophenolic Acid Biosynthesis Pathway. (n.d.). Retrieved from [Link]

  • 1 Metabolic pathways in filamentous fungi for biosynthesis of various... - ResearchGate. (n.d.). Retrieved from [Link]

  • New bioactive triaryl triglyceride esters: Synthesis, characterization and biological activities. (2018). Retrieved from [Link]

  • Propane-1,2,3-tricarboxylic acid tris(trimethylsilyl) ester - SpectraBase. (n.d.). Retrieved from [Link]

  • Analysis of Metabolites from the Tricarboxylic Acid Cycle for Yeast and Bacteria Samples Using Gas Chromatography Mass Spectrometry - PubMed. (2018). Retrieved from [Link]

Sources

An In-depth Technical Guide to Trimethyl 1,2,3-Propanetricarboxylate: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trimethyl 1,2,3-propanetricarboxylate, a versatile chemical compound with significant potential in various scientific domains. This document delves into the historical context of its discovery, tracing back to the initial isolation of its parent acid, tricarballylic acid. It offers a detailed exploration of both historical and contemporary synthesis methodologies, complete with step-by-step experimental protocols. The guide further elucidates the compound's key physicochemical properties, supported by spectroscopic data, and examines its applications, with a particular focus on its emerging role as a scaffold and building block in medicinal chemistry and drug development.

Introduction: Distinguishing this compound from its Precursors

This compound, also known as tricarballylic acid trimethyl ester, is the trimethyl ester of 1,2,3-propanetricarboxylic acid (tricarballylic acid).[1][2] It is crucial to distinguish this compound from the structurally similar trimethyl citrate, which is the trimethyl ester of citric acid. The defining difference is the presence of a hydroxyl group at the C2 position in citric acid and its esters, which is absent in tricarballylic acid and its corresponding esters.[3] This structural variance significantly influences the chemical reactivity and potential applications of each compound.

Chemical Structure Comparison:

CompoundParent AcidChemical FormulaKey Functional Groups
This compound1,2,3-Propanetricarboxylic Acid (Tricarballylic Acid)C₉H₁₄O₆Three methyl ester groups
Trimethyl Citrate2-Hydroxy-1,2,3-propanetricarboxylic Acid (Citric Acid)C₉H₁₄O₇Three methyl ester groups, one hydroxyl group

This guide will focus exclusively on this compound, exploring its unique history, synthesis, and applications.

A Journey Through Time: The History of this compound

The history of this compound is intrinsically linked to the discovery and synthesis of its parent acid, tricarballylic acid.

The Genesis: Discovery of Tricarballylic Acid

Tricarballylic acid, a naturally occurring tricarboxylic acid, was first prepared in 1901 by the reduction of aconitic acid using sodium amalgam. While its presence in immature beets and as a structural component of fumonisin mycotoxins is now known, its initial synthesis marked a significant step in the understanding of polycarboxylic acids.

The Advent of Esterification and the Emergence of this compound

It is highly probable that the first synthesis of this compound was achieved in the early 20th century by applying these established esterification principles to tricarballylic acid.

Synthesis Methodologies: From Classic Reactions to Modern Innovations

The synthesis of this compound can be approached through several routes, ranging from traditional esterification of the parent acid to more contemporary one-pot procedures starting from citric acid esters.

Classical Approach: Fischer-Speier Esterification of Tricarballylic Acid

This method remains a fundamental and widely practiced approach for the preparation of this compound. The reaction involves the acid-catalyzed esterification of tricarballylic acid with an excess of methanol.

Reaction Scheme:

Fischer_Esterification Tricarballylic_Acid Tricarballylic Acid Methanol + 3 CH₃OH H_plus H⁺ (catalyst) Trimethyl_Ester This compound H_plus->Trimethyl_Ester Δ Water + 3 H₂O

Fischer-Speier Esterification of Tricarballylic Acid.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tricarballylic acid in a significant excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as sodium bicarbonate solution. Remove the excess methanol under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

Causality Behind Experimental Choices:

  • Excess Methanol: The use of a large excess of methanol serves two purposes: it acts as both a reactant and a solvent, and it shifts the equilibrium of the reversible esterification reaction towards the product side, thereby increasing the yield.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid groups, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the rate of the reaction, allowing equilibrium to be reached more quickly.

Modern Approach: One-Pot Synthesis from Citrate Esters

A more recent and efficient method involves the direct conversion of readily available citrate esters to tricarballylate esters. This is a one-pot sequential dehydration-hydrogenation process that circumvents the need to first synthesize and isolate tricarballylic acid.

Reaction Scheme:

One_Pot_Synthesis Citrate_Ester Citrate Ester Dehydration Dehydration (-H₂O) Aconitate_Ester Aconitate Ester Dehydration->Aconitate_Ester Hydrogenation Hydrogenation (+H₂) Tricarballylate_Ester Tricarballylate Ester Hydrogenation->Tricarballylate_Ester

One-Pot Dehydration-Hydrogenation of Citrate Esters.

Experimental Protocol (Conceptual):

  • Catalyst and Reactant Setup: In a suitable reactor, a bifunctional catalyst (e.g., a noble metal on an acidic support) is suspended in an inert solvent. The starting citrate ester is then added.

  • Reaction Conditions: The reactor is pressurized with hydrogen gas, and the mixture is heated to a specific temperature to facilitate both the dehydration and hydrogenation steps.

  • Monitoring and Completion: The reaction is monitored for the consumption of the starting material and the formation of the desired product.

  • Isolation: Upon completion, the catalyst is filtered off, and the solvent is removed to yield the tricarballylate ester.

Causality Behind Experimental Choices:

  • Bifunctional Catalyst: The use of a catalyst with both acidic and hydrogenation sites allows for the sequential dehydration and hydrogenation reactions to occur in a single pot, increasing efficiency and reducing waste.

  • Inert Solvent: An inert solvent is chosen to avoid side reactions and to facilitate heat transfer and mixing.

  • Hydrogen Pressure: The application of hydrogen pressure is necessary for the hydrogenation of the intermediate aconitate ester.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₁₄O₆
Molecular Weight 218.21 g/mol
Appearance Colorless liquid
Boiling Point ~150-151 °C at 15 mmHg
Density ~1.189 g/cm³

Spectroscopic Data for Structural Elucidation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show signals corresponding to the methoxy protons of the ester groups and the protons of the propane backbone. The integration of these signals would confirm the ratio of the different types of protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct peaks for the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the propane chain, providing a clear carbon fingerprint of the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band in the region of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional groups.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can be used to confirm its structure.

Applications in Research and Drug Development

While historically used in applications such as plasticizers, this compound is gaining recognition as a valuable building block and scaffold in the field of medicinal chemistry. Its trifunctional nature allows for the creation of diverse and complex molecular architectures.

A Versatile Scaffold for Molecular Diversity

The propane-1,2,3-tricarboxylate core provides a flexible and readily functionalizable scaffold. The three ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be coupled with a variety of amines, alcohols, or other nucleophiles to generate libraries of new compounds for biological screening. This approach is particularly useful in the early stages of drug discovery for identifying hit compounds.

Scaffold_Concept Tricarballylate This compound (Scaffold) Hydrolysis Hydrolysis Tricarballylate->Hydrolysis Tricarboxylic_Acid Tricarballylic Acid Hydrolysis->Tricarboxylic_Acid Coupling Amide/Ester Coupling Tricarboxylic_Acid->Coupling Library Diverse Library of Compounds Coupling->Library R1 R₁-NH₂ R1->Coupling R2 R₂-OH R2->Coupling R3 R₃-X R3->Coupling

This compound as a Scaffold.

Building Block in the Synthesis of Bioactive Molecules

The structural motif of this compound is found in some natural products and has been incorporated into the synthesis of various bioactive molecules. For instance, esters of propane-1,2,3-tricarboxylic acid are present in mycotoxins like fumonisins and in macrocyclic inhibitors of Ras farnesyl-protein transferase.[3] This suggests that the tricarballylate core can interact with biological targets.

In drug design, the tricarballylate moiety can be used to:

  • Introduce Polarity and Solubility: The presence of multiple ester groups can enhance the water solubility of a drug candidate, which is often a critical parameter for bioavailability.

  • Provide Multiple Points for Linker Attachment: In the development of prodrugs or targeted drug delivery systems, the three functional groups offer multiple attachment points for linkers that can connect the drug to a targeting moiety or a solubilizing group.

  • Mimic Natural Substrates: The structure of tricarballylic acid is similar to that of citric acid, a key intermediate in the Krebs cycle. This similarity has been exploited in the design of enzyme inhibitors. For example, tricarballylic acid itself is a known inhibitor of aconitase.[3]

While specific examples of marketed drugs containing the this compound core are not abundant, its utility as a synthetic intermediate and a scaffold in preclinical drug discovery is an area of active research.

Conclusion

This compound, a compound with a rich history rooted in the fundamental principles of organic chemistry, is proving to be a molecule of significant contemporary interest. Its straightforward synthesis, well-characterized properties, and versatile trifunctional scaffold make it a valuable tool for researchers in both academia and the pharmaceutical industry. As the demand for novel molecular architectures in drug discovery continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Trimethyl citrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Beck, J., Sauvage, E., Charlier, P., & Marchand-Brynaert, J. (2008). 2-Aminopropane-1,2,3-tricarboxylic acid: Synthesis and co-crystallization with the class A beta-lactamase BS3 of Bacillus licheniformis. Bioorganic & Medicinal Chemistry Letters, 18(13), 3764–3768.
  • Patents.google.com. (1994). Production of propane-1,2,3-tricarboxylic acid, tetrahydrofurfurylacetic acid, and their esters.
  • Wikipedia. (n.d.). Propane-1,2,3-tricarboxylic acid. Retrieved from [Link]

  • Patents.google.com. (1999). Synthesis of trimethyl citrate.

Sources

An In-depth Technical Guide to the Solubility of Trimethyl 1,2,3-Propanetricarboxylate in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of trimethyl 1,2,3-propanetricarboxylate, a compound of significant interest in pharmaceutical and chemical research. The document elucidates the physicochemical properties of this ester, explores its solubility in a range of common laboratory solvents, and provides a detailed, field-proven experimental protocol for determining its solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies to support their work with this compound.

Introduction: Understanding the Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical determinant of its efficacy, bioavailability, and formulation possibilities. For a compound like this compound, also known as trimethyl citrate, understanding its behavior in various solvents is paramount for its application in diverse fields, including its use as a non-toxic plasticizer and a reagent in chemical synthesis.[1][2] In drug development, poor solubility can lead to low absorption and inadequate systemic exposure, thereby compromising therapeutic outcomes. A thorough characterization of a compound's solubility profile is, therefore, a foundational step in the research and development process.

This guide delves into the solubility of this compound, providing a detailed examination of its interactions with solvents of varying polarities. By understanding the interplay of intermolecular forces, researchers can make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical testing.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical properties is essential for predicting its solubility. This compound is the trimethyl ester of citric acid.[3] Its molecular structure, characterized by three ester groups and a hydroxyl group, dictates its polarity and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C9H14O7[3]
Molecular Weight 234.20 g/mol [3]
Appearance Colorless crystals or white to off-white solid[1]
Melting Point 75-78 °C[1][3]
Boiling Point 287 °C (decomposes)[1][3]
Water Solubility 53.2 g/L at 20°C[1][4]
LogP 0.7 at 20°C[1]

The presence of both polar (ester and hydroxyl groups) and nonpolar (methyl groups) moieties gives this compound a balanced polarity, suggesting it will exhibit a range of solubilities in different solvents.

Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" provides a fundamental principle for predicting solubility. This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The key intermolecular forces at play include:

  • Hydrogen Bonding: The hydroxyl group in this compound can act as a hydrogen bond donor, while the oxygen atoms of the ester and hydroxyl groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are therefore expected to be effective at solvating this molecule.

  • Dipole-Dipole Interactions: The ester groups are polar, creating dipole moments within the molecule. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in dipole-dipole interactions, contributing to solubility.

  • Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules. The nonpolar hydrocarbon portions of this compound will interact with nonpolar solvents (e.g., hexane, toluene) primarily through these forces.

The interplay of these forces determines the extent to which this compound will dissolve in a given solvent.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Balanced Polarity (Polar Groups + Nonpolar Moieties) PolarProtic Polar Protic (e.g., Water, Ethanol) Hydrogen Bonding Solute->PolarProtic High Solubility PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) Dipole-Dipole Solute->PolarAprotic Good to Moderate Solubility Nonpolar Nonpolar (e.g., Hexane, Toluene) Van der Waals Solute->Nonpolar Lower Solubility

Figure 1: A conceptual diagram illustrating the relationship between the molecular properties of this compound and its expected solubility in different classes of solvents based on intermolecular forces.

Solubility Profile of this compound

Based on available data and theoretical principles, the following table summarizes the solubility of this compound in a selection of common laboratory solvents. It is important to note that qualitative descriptors can vary between sources, and for precise applications, experimental determination is always recommended.

SolventSolvent ClassExpected SolubilityReported Data
WaterPolar ProticSlightly Soluble53.2 g/L at 20°C[1][4]
EthanolPolar ProticSolubleSoluble[1][3]
MethanolPolar ProticSolubleSlightly Soluble[1]
AcetonePolar AproticSolubleHighly Soluble[5]
Ethyl AcetatePolar AproticSolubleRecrystallization solvent with hexane[1][3]
Diethyl EtherPolar AproticSolubleHighly Soluble[5]
ChloroformNonpolarSparingly SolubleSparingly Soluble[1]
TolueneNonpolarSlightly SolubleNo specific data found
HexaneNonpolarInsolubleRecrystallization solvent with ethyl acetate[1][3]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleNo specific data found
N,N-Dimethylformamide (DMF)Polar AproticSolubleNo specific data found

Analysis of Solubility Data:

  • Polar Protic Solvents: The good solubility in ethanol is consistent with the ability of both the solute and solvent to engage in hydrogen bonding. The reported "slightly soluble" in methanol is somewhat counterintuitive given its high polarity and hydrogen bonding capacity; this may warrant further experimental verification. The moderate solubility in water is a result of the balance between the polar, hydrophilic groups and the nonpolar, hydrophobic hydrocarbon portions of the molecule.

  • Polar Aprotic Solvents: The high solubility in acetone and diethyl ether is driven by strong dipole-dipole interactions between the polar ester groups of this compound and the carbonyl or ether groups of the solvents.

  • Nonpolar Solvents: The limited solubility in chloroform and insolubility in hexane are expected. The nonpolar nature of these solvents does not favor interaction with the polar functional groups of the ester, and the van der Waals forces alone are insufficient to overcome the solute-solute interactions. The use of a hexane/ethyl acetate mixture for recrystallization highlights the fine-tuning of solubility that can be achieved by using solvent mixtures.[1][3]

Experimental Protocol for Solubility Determination: The Isothermal Saturation Method with Gravimetric Analysis

To obtain precise and reliable solubility data, a well-controlled experimental procedure is essential. The isothermal saturation method, followed by gravimetric analysis, is a robust and widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Principle: A supersaturated solution of the compound is prepared at a constant temperature and allowed to reach equilibrium. The concentration of the solute in the saturated supernatant is then determined by evaporating the solvent and weighing the remaining solid.

G start Start step1 Add excess solute to solvent in a sealed vial start->step1 step2 Equilibrate at constant temperature with agitation (e.g., 24-48 hours) step1->step2 step3 Allow solid to settle step2->step3 step4 Withdraw a known volume of the clear supernatant step3->step4 step5 Transfer to a pre-weighed container step4->step5 step6 Evaporate the solvent under controlled conditions step5->step6 step7 Dry the residue to a constant weight step6->step7 step8 Weigh the container with the dried solute step7->step8 step9 Calculate solubility step8->step9 end End step9->end

Figure 2: A workflow diagram outlining the key steps of the isothermal saturation method with gravimetric analysis for determining the solubility of this compound.

Detailed Step-by-Step Methodology:

  • Preparation:

    • Ensure all glassware is scrupulously clean and dry.

    • Accurately weigh several glass vials.

    • Calibrate the analytical balance.

    • Set a temperature-controlled shaker or water bath to the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the temperature-controlled environment and agitate them for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Withdrawal:

    • Cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. It is critical to avoid disturbing the solid at the bottom of the vial. Filtering the supernatant through a syringe filter compatible with the solvent is recommended to ensure no solid particles are transferred.

  • Gravimetric Analysis:

    • Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish or vial.

    • Record the exact weight of the container with the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid degradation.

    • Once the solvent is fully evaporated, dry the residue in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.

    • Cool the container in a desiccator to room temperature before weighing.

    • Record the final weight of the container with the dried solute.

  • Calculation of Solubility:

    • Calculate the weight of the dissolved solute by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the initial volume of the supernatant withdrawn.

Self-Validating System:

  • Triplicate Measurements: Perform each solubility determination in at least triplicate to ensure the reproducibility of the results and to calculate the standard deviation.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

  • Purity of Materials: The purity of both the this compound and the solvents should be high to ensure accurate results.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the solubility of this compound in common laboratory solvents. The interplay between the compound's molecular structure and the properties of the solvents governs its solubility profile. While existing data provides a good qualitative understanding, this guide emphasizes the importance of precise, quantitative measurements for scientific and industrial applications. The detailed experimental protocol for the isothermal saturation method with gravimetric analysis offers a reliable means for researchers to determine the solubility of this compound in any solvent of interest.

Future research could focus on generating a more extensive quantitative solubility database for this compound across a wider range of solvents and temperatures. Additionally, the development of predictive solubility models based on computational chemistry could further aid researchers in solvent selection and formulation design.

References

An In-Depth Technical Guide to the Spectroscopic Data of Trimethyl 1,2,3-Propanetricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of chemical analysis, the precise and unambiguous structural elucidation of organic molecules is paramount. Spectroscopic techniques form the cornerstone of this endeavor, providing a detailed narrative of a molecule's architecture. This guide offers a comprehensive exploration of the spectroscopic signature of trimethyl 1,2,3-propanetricarboxylate, a triester of significant interest in various chemical and pharmaceutical contexts. As a Senior Application Scientist, the aim is to not only present the data but to also provide the underlying scientific rationale for the observed spectral features, thereby empowering researchers to confidently identify and characterize this compound. This document is structured to be a self-validating resource, grounding its claims in established spectroscopic principles and authoritative references.

Molecular Structure and Spectroscopic Overview

This compound possesses a symmetrical structure with three methoxycarbonyl groups attached to a propane backbone. This seemingly simple arrangement gives rise to a nuanced spectroscopic profile that requires careful interpretation. The molecular formula is C₉H₁₄O₆ and the molecular weight is 218.20 g/mol .[1]

A multi-technique approach, integrating ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for a complete structural confirmation. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a high degree of confidence in the compound's identity and purity.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the number of different types of protons and their connectivity in a molecule. For this compound, the spectrum is expected to be relatively simple due to the molecule's symmetry.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70s6H-OCH₃ (C1 and C3 esters)
~3.65s3H-OCH₃ (C2 ester)
~2.80m1H-CH- (C2 proton)
~2.60m4H-CH₂- (C1 and C3 protons)

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Experimental values may vary slightly depending on the solvent and instrument frequency.

Interpretation and Causality

The two distinct signals for the methoxy protons arise from their slightly different chemical environments. The methyl groups of the esters at the C1 and C3 positions are chemically equivalent due to the molecule's symmetry and therefore resonate at the same frequency. The methyl group of the ester at the C2 position is in a unique environment and thus gives rise to a separate signal.

The protons on the propane backbone also exhibit distinct signals. The single proton at the C2 position will appear as a multiplet due to coupling with the adjacent methylene protons. The four protons of the two methylene groups at C1 and C3 are chemically equivalent and will also appear as a multiplet, coupled to the C2 proton.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as residual proton signals from the solvent can interfere with the spectrum.

  • Instrument Parameters:

    • Spectrometer Frequency: 300-500 MHz. Higher frequencies will provide better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

    • Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

cluster_workflow ¹H NMR Experimental Workflow A Sample Preparation (Dissolve in CDCl₃) B Data Acquisition (300-500 MHz Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Integration, Peak Picking, Coupling Constant Measurement) C->D E Structural Elucidation D->E cluster_workflow IR Spectroscopy Workflow A Sample Preparation (Neat or Solution) B Background Scan A->B C Sample Scan A->C D Data Processing (Background Subtraction) B->D C->D E Spectral Interpretation D->E

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Predicted Mass Spectrum Data
m/zInterpretation
218Molecular ion [M]⁺
187[M - OCH₃]⁺
159[M - COOCH₃]⁺
127[M - CH₂COOCH₃ - H]⁺
115[M - 2 x OCH₃ - H]⁺
59[COOCH₃]⁺
Interpretation and Fragmentation Pathways

The molecular ion peak at m/z 218 should be observable, confirming the molecular weight of the compound. Esters are known to undergo characteristic fragmentation patterns. [2][3][4]Common fragmentation pathways for this compound would include:

  • α-cleavage: Loss of the methoxy radical (•OCH₃) from the molecular ion to give a fragment at m/z 187.

  • Loss of the methoxycarbonyl group: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of a •COOCH₃ radical, resulting in a fragment at m/z 159.

  • McLafferty Rearrangement: While less common for this specific structure due to the lack of a γ-hydrogen on a sufficiently long alkyl chain, rearrangements are a possibility in mass spectrometry and can lead to complex fragmentation patterns.

  • Further Fragmentations: The initial fragment ions can undergo further fragmentation, leading to a series of smaller ions. The observation of an ion at m/z 59 is a strong indicator of the presence of a methoxycarbonyl group.

cluster_workflow Mass Spectrometry Fragmentation M [M]⁺ m/z 218 F1 [M - OCH₃]⁺ m/z 187 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 159 M->F2 - •COOCH₃ F3 [COOCH₃]⁺ m/z 59 M->F3 Cleavage

Caption: Simplified fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities prior to mass analysis.

Conclusion

The spectroscopic characterization of this compound is a straightforward process when a systematic, multi-technique approach is employed. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a wealth of structural information that, when interpreted in the context of established spectroscopic principles, allows for the unambiguous identification of this compound. This guide has provided the foundational knowledge and practical considerations necessary for researchers, scientists, and drug development professionals to confidently analyze and interpret the spectroscopic data of this compound.

References

  • GCMS Section 6.14 - Whitman People. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Fragmentation and mass spectra of Esters. (2013, December 17). Chemistry!!! Not Mystery. Retrieved from [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved from [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]

  • PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 17). YouTube. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Trimethyl 1,2,3-Propanetricarboxylate from Citric Acid: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Trimethyl 1,2,3-propanetricarboxylate, commonly known as trimethyl citrate, is a versatile chemical compound with significant applications across various industries. It serves as a non-toxic, environmentally friendly plasticizer, a valuable excipient in pharmaceutical formulations, and a key intermediate in organic synthesis.[1][2][3] Its utility in the biomedical field is expanding, with research into its use for developing citrate-based biomaterials for tissue engineering and as a component in drug delivery systems.[3][4] This application note provides a comprehensive, field-tested protocol for the synthesis of high-purity trimethyl citrate from the readily available starting material, citric acid. We delve into the chemical principles of the Fischer-Speier esterification, explain the rationale behind each step of the protocol, and offer a self-validating system through detailed characterization and troubleshooting guides to ensure reliable and reproducible results for researchers and drug development professionals.

Chemical Principles and Rationale

The synthesis of trimethyl citrate from citric acid is a classic example of the Fischer-Speier esterification . This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water.[5][6] In this specific case, the three carboxylic acid functional groups of citric acid react with methanol to yield the desired tri-ester.

The Reaction Mechanism

The Fischer esterification is a reversible, equilibrium-driven process.[6][7] The mechanism proceeds through several distinct, reversible steps, as illustrated below. The acid catalyst (e.g., H₂SO₄) plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[8]

Caption: General mechanism of Fischer-Speier esterification.

Driving the Equilibrium

According to Le Châtelier's principle, the position of the equilibrium can be shifted toward the products by either increasing the concentration of a reactant or by removing a product as it is formed.[6][9] In this synthesis, two strategies are employed to ensure a high yield:

  • Use of Excess Reactant: Methanol is used in large excess, serving as both the reacting alcohol and the solvent. This high concentration of a reactant drives the equilibrium towards the formation of the trimethyl ester.[7]

  • Removal of Water: Although not explicitly detailed in the simplified protocol below, some industrial methods remove the water byproduct through azeotropic distillation or other dehydration techniques to further push the reaction to completion.[8][10] For laboratory-scale synthesis, using a large excess of methanol is generally sufficient to achieve high conversion.

Experimental Protocol

This protocol is designed to be a reliable, self-validating procedure for synthesizing trimethyl citrate with high purity. It is based on established methods utilizing a strong acid catalyst.[11][12]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Citric Acid (anhydrous)ACS Reagent, ≥99.5%Standard SupplierAnhydrous is preferred to avoid introducing water.
Methanol (anhydrous)ACS Reagent, ≥99.8%Standard SupplierUsed in excess as reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%Standard SupplierCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)ACS ReagentStandard SupplierFor neutralization wash.
Deionized WaterHigh PurityLaboratory SourceFor washing steps.
Round-bottom flask (250 mL)Borosilicate GlassStandard Supplier
Reflux CondenserBorosilicate GlassStandard Supplier
Magnetic Stirrer/Hotplate-Standard Supplier
Büchner Funnel & Flask-Standard SupplierFor vacuum filtration.
Step-by-Step Synthesis Procedure
  • Charging the Reactor: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add citric acid (21.0 g, 0.109 mol) and methanol (80 mL, ~2.0 mol). Stir the mixture to dissolve the citric acid. Rationale: Establishing a homogenous solution before adding the catalyst ensures a smooth reaction initiation.

  • Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (5.0 mL). Rationale: The dissolution of sulfuric acid in methanol is highly exothermic. Slow addition in an ice bath prevents overheating and potential side reactions.

  • Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle or hotplate. Continue to reflux with stirring for 6 hours.[11] Rationale: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of the volatile methanol solvent while maintaining the reaction temperature at its boiling point (~65 °C).

  • Crystallization and Isolation: After 6 hours, turn off the heat and allow the mixture to cool to room temperature. Place the flask in a refrigerator or an ice bath overnight to facilitate the crystallization of trimethyl citrate.[11] The product will precipitate as a white solid.

  • Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel. Rationale: This initial filtration separates the bulk of the solid product from the acidic methanol solution.

  • Washing and Neutralization:

    • Wash the collected crystals on the filter with 50 mL of cold deionized water.[11] Rationale: The cold water wash removes most of the residual sulfuric acid and excess methanol. Using cold water minimizes the dissolution of the desired product.

    • Transfer the crude product to a beaker containing 100 mL of cold water and stir to create a slurry. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until the evolution of CO₂ gas ceases and the solution is neutral or slightly alkaline (test with pH paper).[9] Rationale: This step neutralizes any remaining sulfuric acid catalyst and converts any unreacted carboxylic acid groups (from citric acid or partially esterified intermediates) into their water-soluble sodium salts, effectively removing them from the product.

  • Final Filtration and Drying: Collect the purified trimethyl citrate by vacuum filtration. Wash the crystals with a small amount of cold deionized water (2 x 15 mL) to remove any residual salts. Dry the product in a vacuum oven at 40-50 °C or air-dry to a constant weight.

Safety Precautions
  • Methanol: is flammable and toxic. All procedures should be conducted in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid: is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Always add acid to the alcohol/solvent slowly.

Process Flow and Validation

A robust synthesis requires checkpoints for validation. This section outlines the overall workflow and methods to ensure the final product meets the required specifications.

Experimental Workflow Diagram

Synthesis_Workflow start Starting Materials (Citric Acid, Methanol) add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux for 6 hours add_catalyst->reflux cool Cool & Crystallize Overnight reflux->cool filter1 Vacuum Filtration (Crude Product) cool->filter1 wash Neutralization Wash (NaHCO₃ solution) filter1->wash filter2 Final Vacuum Filtration wash->filter2 dry Dry Product filter2->dry product Final Product (Trimethyl Citrate) dry->product qc QC Analysis (MP, IR, NMR) product->qc

Sources

laboratory scale synthesis protocol for trimethyl 1,2,3-propanetricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Laboratory-Scale Synthesis Protocol for Trimethyl 1,2,3-Propanetricarboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound. The synthesis is achieved via the Fischer-Speier esterification of 1,2,3-propanetricarboxylic acid (tricarballylic acid) with methanol, utilizing a strong acid catalyst.[1][2] This guide is designed for professionals in chemical research and drug development, offering in-depth explanations for key procedural choices, a robust safety framework, and methods for purification and validation. The protocol emphasizes efficiency, safety, and high-yield synthesis of the target ester.

Introduction and Scientific Background

This compound is a tri-ester of significant interest as a building block in organic synthesis and as a potential plasticizer. Its synthesis is a classic example of the Fischer-Speier esterification, a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[2][3]

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid). This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[3][4][5] The resulting tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product and regenerate the acid catalyst.[5][6]

A key challenge in Fischer esterification is that the reaction is an equilibrium.[4][5] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This protocol employs two strategies to achieve this:

  • Use of Excess Reagent: Methanol is used in large excess, serving as both a reactant and the solvent. According to Le Châtelier's Principle, this drives the equilibrium forward.[1][4]

  • Removal of Water: While not explicitly performed during the reaction in this protocol, the workup procedure is designed to thoroughly remove the water byproduct, preventing the reverse hydrolysis reaction.

Materials, Reagents, and Equipment

Reagents & Chemicals
Chemical NameFormulaCAS No.PuritySupplier
1,2,3-Propanetricarboxylic AcidC₆H₈O₆99-14-9≥98%Sigma-Aldrich
Methanol (Anhydrous)CH₃OH67-56-1≥99.8%Fisher Scientific
Sulfuric Acid (Concentrated)H₂SO₄7664-93-995-98%VWR
Dichloromethane (DCM)CH₂Cl₂75-09-2≥99.5%Sigma-Aldrich
Sodium BicarbonateNaHCO₃144-55-8ACS GradeFisher Scientific
Sodium Chloride (Saturated Sol.)NaCl7647-14-5ACS GradeLab Prepared
Anhydrous Magnesium SulfateMgSO₄7487-88-9≥99.5%Sigma-Aldrich
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser with water lines

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • pH paper

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Physicochemical Properties & Safety Data

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Safety Precautions
1,2,3-Propanetricarboxylic Acid176.12Decomposes~1.5Irritant. Avoid dust inhalation.
Methanol32.0464.70.792Highly flammable. Toxic if ingested, inhaled, or absorbed through skin.
Sulfuric Acid98.08~3371.84Corrosive. Causes severe skin burns and eye damage.
Dichloromethane84.9339.61.33Suspected carcinogen. Volatile and harmful if inhaled.
This compound218.20[7]N/A (High, requires vacuum)N/AAssumed to be an irritant. Handle with standard chemical precautions.[8]

Overall Safety: This procedure must be conducted in a well-ventilated fume hood. All handling of concentrated sulfuric acid, methanol, and dichloromethane requires appropriate PPE.[9][10] Prepare a sodium bicarbonate solution nearby to neutralize any acid spills.

Experimental Workflow Diagram

Sources

The Synthetic Versatility of Trimethyl 1,2,3-Propanetricarboxylate: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a C₆ Building Block

Trimethyl 1,2,3-propanetricarboxylate, also known as tricarballylic acid trimethyl ester, is a symmetrically substituted propane derivative featuring three methoxycarbonyl groups. While structurally related to the more common trimethyl citrate, the absence of a hydroxyl group imparts distinct reactivity and physical properties. This seemingly simple molecule serves as a versatile C₆ building block in organic synthesis, offering a unique scaffold for the construction of complex molecular architectures. Its applications range from its role as a key component in the biosynthesis and total synthesis of natural products to its use in the production of specialized polymers and as a precursor to bio-based plasticizers. This document provides an in-depth exploration of its synthetic applications, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full potential.

Core Applications in Organic Synthesis

The synthetic utility of this compound stems from the presence of three ester functionalities, which can be selectively or exhaustively manipulated. The methylene protons are activated by the adjacent carbonyl groups, enabling a range of classical and modern organic transformations.

A Foundational Unit in Natural Product Synthesis: The Case of Fumonisins

Esters of propane-1,2,3-tricarboxylic acid are integral structural motifs in a variety of natural products, most notably the fumonisin family of mycotoxins produced by Fusarium species.[1][2] Fumonisins are characterized by a long-chain aminopolyol backbone esterified with one or two tricarballylic acid units.[1][3][4] This natural occurrence underscores the potential of this compound as a readily available starting material for the total synthesis of these and other complex natural products.

The biosynthesis of fumonisins involves the esterification of the polyketide backbone with two propane-1,2,3-tricarboxylic acid moieties.[1] While the natural pathway is enzymatic, synthetic chemists can employ this compound to introduce this key structural feature in a laboratory setting. The challenge in the total synthesis of fumonisins often lies in the stereoselective construction of the aminopolyol chain and the subsequent regioselective esterification.

Conceptual Workflow for Incorporating the Tricarballylate Moiety:

G cluster_0 Synthesis of Polyol Fragment cluster_1 Preparation of Tricarballylate Synthon A Chiral Pool Starting Material B Stereoselective Reactions (e.g., aldol, asymmetric reduction) A->B C Protected Aminopolyol Fragment B->C G Esterification (e.g., DCC, EDC coupling) C->G D This compound E Selective Hydrolysis/ Activation D->E F Activated Tricarballylic Acid Derivative E->F F->G H Deprotection G->H I Fumonisin Analogue H->I

Caption: Conceptual workflow for fumonisin synthesis.

Precursor to Bio-Based Plasticizers

Tricarballylate esters are recognized as an important class of bio-based plasticizers, offering a potentially safer and more sustainable alternative to phthalate-based plasticizers.[5] this compound can be synthesized from trimethyl citrate, which is readily available from the esterification of citric acid, a bio-renewable resource. The conversion involves a dehydration-hydrogenation sequence.[5]

This application highlights a green chemistry approach, where a derivative of a natural product is transformed into a high-value industrial chemical. The resulting tricarballylate esters exhibit low toxicity and good compatibility with various polymers.

Protocol for the Synthesis of this compound from Trimethyl Citrate

This protocol is based on the general principle of dehydration followed by hydrogenation, as described for related citrate esters.[5]

Reaction Scheme:

(HO)C(CO₂CH₃)(CH₂CO₂CH₃)₂ → [C(CO₂CH₃)=C(CO₂CH₃)CH₂CO₂CH₃] + H₂O [C(CO₂CH₃)=C(CO₂CH₃)CH₂CO₂CH₃] + H₂ → CH(CO₂CH₃)(CH₂CO₂CH₃)₂

Materials:

  • Trimethyl citrate

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • A solid acid catalyst (e.g., Amberlyst-15, niobic acid)

  • High-pressure reactor (autoclave)

  • Inert solvent (e.g., methylcyclohexane)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Loading: In a high-pressure reactor, place the solid acid catalyst and Pd/C.

  • Reactant Addition: Add a solution of trimethyl citrate in the chosen inert solvent.

  • Reaction Setup: Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the reaction temperature (e.g., 150-200 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or HPLC to observe the disappearance of the starting material and the formation of the aconitate intermediate and the final tricarballylate product.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalysts.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data for a Related System (Triethyl Ester):

CatalystSolventTemperature (°C)H₂ Pressure (bar)Yield (%)Reference
0.2 wt% Pd/Nb₂O₅·nH₂OMethylcyclohexane17510up to 93[5]

Note: This data is for the synthesis of triethyl 1,2,3-propanetricarboxylate and serves as a starting point for optimizing the synthesis of the trimethyl ester.

Logical Flow of Tricarballylate Plasticizer Synthesis:

G A Citric Acid (from fermentation) B Esterification (with Methanol) A->B C Trimethyl Citrate B->C D Dehydration (Solid Acid Catalyst) C->D E Trimethyl Aconitate (Intermediate) D->E F Hydrogenation (e.g., Pd/C, H₂) E->F G This compound F->G

Caption: Synthesis pathway of this compound.

Potential as a Chiral Building Block and in Stereocontrolled Synthesis

While not as extensively explored as other chiral synthons, the prochiral nature of this compound presents opportunities for asymmetric synthesis. Enzymatic or chiral catalyst-mediated transformations could lead to the selective differentiation of the ester groups or the prochiral methylene protons, opening avenues to chiral derivatives.

For instance, enantioselective hydrolysis of one of the three ester groups would generate a chiral mono-acid, a valuable intermediate for further elaboration. Similarly, asymmetric deprotonation followed by reaction with an electrophile could install a stereocenter. While specific literature on this compound in this context is limited, the principles of asymmetric synthesis suggest this as a promising area for future research.

Future Outlook and Emerging Applications

The full synthetic potential of this compound is yet to be realized. Future research is likely to focus on:

  • Asymmetric Transformations: The development of catalytic enantioselective methods to desymmetrize this molecule will significantly broaden its utility as a chiral building block.

  • Polymer Chemistry: Its trifunctional nature makes it an interesting monomer for the synthesis of cross-linked polyesters and dendrimers with tailored properties.

  • Medicinal Chemistry: The tricarballylate scaffold can be used to design and synthesize novel molecules with potential biological activity, for example, as enzyme inhibitors where the three carboxylate groups can interact with active sites.

Conclusion

This compound is a versatile and readily accessible building block with established and potential applications in organic synthesis. Its role in the synthesis of natural products and bio-based materials highlights its importance. As the demand for sustainable and complex chemical entities grows, the exploration of underutilized synthons like this compound will undoubtedly lead to innovative synthetic methodologies and novel molecular discoveries.

References

  • A Review of the Mycotoxin Family of Fumonisins, Their Biosynthesis, Metabolism, Methods of Detection and Effects on Humans and Animals. (n.d.). MDPI. Retrieved from [Link]

  • Determining the biosynthetic intermediates in the early steps of the fumonisin pathway by use of gene-disruption mutants of Fusarium verticillioides. (n.d.). Toxinology.no. Retrieved from [Link]

  • Production of Fumonisin Analogs by Fusarium Species. (2002). Clinical Microbiology Reviews, 15(4), 571–582. Retrieved from [Link]

  • Propane-1,2,3-tricarboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Tricarballylic ester formation during biosynthesis of fumonisin mycotoxins in Fusarium verticillioides. (2012). Fungal Genetics and Biology, 49(1), 53-61. Retrieved from [Link]

  • Tricarballylic ester formation during biosynthesis of fumonisin mycotoxins in Fusarium verticillioides. (2012). UNL Digital Commons. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Stereocontrolled synthesis of five diastereomers of trimethyl 3-aminocyclopentane-1,2,4-tricarboxylates. (2007). Tetrahedron: Asymmetry, 18(1), 108-116. Retrieved from [Link]

  • Stereocontrolled synthesis of the tricyclic ABC ring system of daphnicyclidin A. (2008). Organic Letters, 10(18), 4101–4104. Retrieved from [Link]

  • Synthesis of high-value tricarballylate plasticizers directly from citric acid esters on bifunctional Pd/Nb2O5.nH2O catalysts. (2019). Green Chemistry, 21(16), 4444-4455. Retrieved from [Link]

  • Total Synthesis of Kadcoccinic Acid A Trimethyl Ester. (2021). Journal of the American Chemical Society, 143(31), 12286–12293. Retrieved from [Link]

Sources

Application Note: Structural Verification of Trimethyl 1,2,3-Propanetricarboxylate via High-Resolution ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Principle of Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound insights into molecular structure with exceptional detail. By probing the magnetic environments of protons within a molecule, ¹H NMR allows for the unambiguous determination of structural connectivity and stereochemistry. This application note presents a comprehensive guide to the analysis of trimethyl 1,2,3-propanetricarboxylate, a tri-ester of significant interest in synthetic chemistry as a versatile building block.

The analysis hinges on three core principles of ¹H NMR spectroscopy:

  • Chemical Shift (δ): The resonance frequency of a proton is dictated by its local electronic environment. Electron-withdrawing groups, such as the ester carbonyls in the target molecule, deshield nearby protons, shifting their signals downfield (to a higher ppm value).

  • Signal Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative census of the different types of protons in the molecule.[1][2]

  • Spin-Spin Coupling (Multiplicity): The magnetic fields of non-equivalent protons on adjacent carbons interact, splitting each other's signals into predictable patterns (multiplets). This phenomenon, governed by the n+1 rule, is crucial for establishing the connectivity of the carbon skeleton.[2]

This guide provides researchers, scientists, and drug development professionals with a robust framework for sample preparation, spectral acquisition, and detailed interpretation to confidently verify the structure of this compound.

Structural Overview and Predicted Spectrum

The structure of this compound possesses a plane of symmetry, which simplifies its ¹H NMR spectrum by rendering certain protons chemically equivalent.

Caption: Structure of this compound.

Based on this structure, four distinct proton environments are predicted:

  • Hₐ: The six protons of the two methyl ester groups at positions C1 and C3. They are chemically equivalent due to molecular symmetry.

  • Hₑ: The three protons of the methyl ester group at the C2 position.

  • Hₑ: The four methylene protons on C1 and C3. These are also equivalent by symmetry.

  • Hₑ: The single methine proton at C2.

This leads to the following expected spectral features:

  • Hₐ: A singlet (no adjacent protons) integrating to 6H.

  • Hₑ: A singlet (no adjacent protons) integrating to 3H.

  • Hₑ: A doublet, as these four protons are coupled to the single Hₑ proton (n=1, n+1=2). It will integrate to 4H.

  • Hₑ: A quintet, as this proton is coupled to the four equivalent Hₑ protons (n=4, n+1=5). It will integrate to 1H.

Experimental Protocol

This protocol outlines a self-validating system for acquiring a high-resolution ¹H NMR spectrum. Adherence to these steps ensures spectral quality and reproducibility.

Materials and Equipment
  • This compound (analyte)

  • High-quality 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • Glass Pasteur pipettes

  • Glass wool

  • Volumetric flasks and vials

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation
  • Weighing the Analyte: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The use of a deuterated solvent is critical to avoid a large, obscuring solvent signal in the proton spectrum and to provide a deuterium signal for the instrument's field-frequency lock.[3][4]

  • Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube. This step is crucial for removing any particulate matter, which can severely degrade the magnetic field homogeneity and result in broadened spectral lines.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. A well-prepared sample should be a clear, particle-free solution with a depth of at least 4 cm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Analyte (10-20 mg) dissolve 2. Dissolve in CDCl₃ (~0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube (via glass wool) dissolve->filter shim 4. Insert & Shim (Optimize B₀ field) filter->shim acquire 5. Acquire Spectrum (Set parameters, run) shim->acquire process 6. Process Data (FT, Phase, Baseline) acquire->process interpret 7. Interpret Spectrum (Assign peaks) process->interpret

Caption: Experimental workflow for ¹H NMR analysis.

Instrumental Parameters (400 MHz Spectrometer)
  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 2.0 seconds

  • Acquisition Time (aq): ~4.0 seconds

  • Spectral Width (sw): ~20 ppm

  • Reference: TMS at 0.00 ppm

Data Interpretation and Results

The acquired ¹H NMR spectrum should be processed using standard software (Fourier transform, phase correction, and baseline correction). The resulting spectrum is interpreted by analyzing the chemical shift, integration, and multiplicity of each signal.

Summary of ¹H NMR Data

The following table summarizes the expected spectral data for this compound in CDCl₃.

Signal AssignmentProton LabelChemical Shift (δ, ppm)Integration (Relative # of H)MultiplicityCoupling Constant (J, Hz)
-C(O)OCH ₃ (C1, C3)Hₐ~ 3.686HSinglet (s)N/A
-C(O)OCH ₃ (C2)Hₑ~ 3.733HSinglet (s)N/A
-CH ₂-Hₑ~ 2.864HDoublet (d)~ 7.2
-CH -Hₑ~ 3.211HQuintet (quin)~ 7.2

Note: Chemical shifts are representative and may vary slightly based on concentration and specific instrument calibration. Protons on carbons adjacent to ester groups typically appear in the 2.0-2.5 ppm range, while methoxy protons of esters are found around 3.7-4.1 ppm.[5]

Detailed Signal Analysis
  • Singlets at δ 3.68 and 3.73 ppm: The spectrum displays two sharp singlets in the characteristic region for methyl ester protons. The upfield signal at δ 3.68 ppm integrates to 6H, consistent with the two chemically equivalent methyl groups at the C1 and C3 positions (Hₐ). The slightly downfield signal at δ 3.73 ppm integrates to 3H, corresponding to the unique methyl group at the C2 position (Hₑ). The absence of splitting confirms they have no adjacent protons.

  • Doublet at δ 2.86 ppm: A doublet integrating to 4H is observed at δ 2.86 ppm . This signal is assigned to the four equivalent methylene protons (Hₑ). The signal is split into a doublet because these protons are coupled to the single, adjacent methine proton (Hₑ). The vicinal coupling constant for protons on adjacent sp³ carbons is typically 6-8 Hz, consistent with the observed value.[6][7]

  • Quintet at δ 3.21 ppm: The most complex signal is a quintet centered at δ 3.21 ppm , which integrates to a single proton. This corresponds to the methine proton (Hₑ). According to the n+1 rule, its signal is split by the four neighboring equivalent methylene protons (n=4) into a five-line pattern (n+1=5). The coupling constant (J) of this quintet must be identical to that of the doublet at δ 2.86 ppm, confirming the coupling relationship between these two sets of protons.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive confirmation of its chemical structure. All four distinct proton environments are resolved, and their chemical shifts, integrations, and spin-spin coupling patterns are in complete agreement with the predicted structure. The symmetry of the molecule is readily apparent from the 6H and 4H integrated signals. This application note provides a comprehensive and validated protocol that can be reliably used by researchers for the structural verification of this compound and as a model for the analysis of similar aliphatic esters.

References

  • Abraham, R. J., et al. (2012). ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Spectroscopy Tutorial: Esters. Available at: [Link]

  • OpenOChem Learn. Interpreting ¹H NMR. Available at: [Link]

  • Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available at: [Link]

  • Duke University NMR Center. Coupling constants. Available at: [Link]

  • Jasperse, C. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Minnesota State University Moorhead. Available at: [Link]

  • DrugFuture. Tricarballylic Acid. Available at: [Link]

  • TMP Chem. (2023). NMR 5: Coupling Constants. YouTube. Available at: [Link]

  • Reich, H. J. ¹H NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]

  • Oregon State University, Department of Chemistry. ¹H NMR Chemical Shift. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • University of Calgary, Department of Chemistry. Ch 13 - Coupling. Available at: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14925, 1,2,3-Propanetricarboxylic acid. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Reich, H. J. ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • National Institute of Standards and Technology. Tricarballylic acid in NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Available at: [Link]

  • Starkey, L. S. ¹H NMR Chemical Shifts. Chemistry Connected. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 581486, this compound. Available at: [Link]

Sources

Application Note: Analysis of Trimethyl 1,2,3-Propanetricarboxylate by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trimethyl 1,2,3-propanetricarboxylate (TMPC), also known as tricarballylic acid trimethyl ester, is a triester with the molecular formula C₉H₁₄O₆ and a molecular weight of 218.20 g/mol . While its isomer, trimethyl citrate, sees use as a non-toxic plasticizer and flavoring agent, TMPC serves as a key building block in organic synthesis and as a subject in metabolic research. Accurate identification and quantification of TMPC are crucial for process optimization, quality control, and understanding its metabolic fate.

This application note provides a comprehensive guide to the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). We will explore the fundamental principles of its fragmentation, detail a robust analytical protocol, and offer insights into data interpretation, ensuring scientific integrity and reproducibility.

Principle of Analysis: The Rationale for GC-EI-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for volatile and semi-volatile compounds like TMPC. The compound's ester functional groups provide sufficient volatility for gas-phase analysis without the need for chemical derivatization.

The core of this method relies on two key stages:

  • Gas Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. TMPC is separated from other components in the sample matrix based on its boiling point and affinity for the column's stationary phase. This ensures that a pure sample of the analyte enters the mass spectrometer.

  • Electron Ionization Mass Spectrometry (EI-MS): As TMPC molecules elute from the GC column, they enter a high-vacuum ionization chamber. Here, they are bombarded by a beam of high-energy electrons (typically 70 eV). This process imparts enough energy to eject an electron from the molecule, forming a positively charged molecular ion (M⁺•). The excess energy causes the molecular ion to break apart into smaller, characteristic fragment ions. This fragmentation pattern is highly reproducible and serves as a unique "fingerprint" for the molecule, allowing for confident identification.

Understanding the Fragmentation Pathway

The utility of EI-MS lies in its predictable fragmentation, which provides rich structural information. For this compound (m/z 218), the fragmentation is driven by the stability of the resulting ions and neutral losses.

The molecular ion (M⁺•) at m/z 218 is formed first. Key subsequent fragmentations include:

  • Loss of a Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters. The loss of a 31 Da methoxy radical from the molecular ion results in a stable acylium ion at m/z 187 . This is often an abundant ion in the spectrum.

  • Loss of a Methoxycarbonyl Radical (•COOCH₃): Cleavage of a methoxycarbonyl group (59 Da) can lead to a fragment at m/z 159 .

  • Sequential Losses: The primary fragment ions can undergo further fragmentation. For instance, the m/z 187 ion can lose a molecule of methanol (CH₃OH, 32 Da) or carbon monoxide (CO, 28 Da) to form other significant ions.

  • Backbone Cleavage: The propane backbone itself can cleave, leading to smaller fragments that help to piece together the overall structure. Public database information suggests the presence of ions at m/z 127 and m/z 126 , which arise from more complex cleavages and rearrangements of the carbon skeleton and ester groups.

The proposed primary fragmentation pathway is visualized below.

G M TMPC (m/z 218) F187 [M - OCH₃]⁺ (m/z 187) M->F187 - •OCH₃ (31 Da) F159 [M - COOCH₃]⁺ (m/z 159) M->F159 - •COOCH₃ (59 Da) F127 Fragment Ion (m/z 127) F187->F127 Further Fragmentation (- 60 Da)

Caption: Proposed EI fragmentation of TMPC.

Detailed Application & Protocols

This section provides a self-validating protocol for the quantitative and qualitative analysis of TMPC.

Experimental Workflow

The overall process from sample receipt to final data analysis is outlined below.

workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Ethyl Acetate) cal Create Serial Dilutions (Calibration Curve) stock->cal inject Inject 1 µL into GC-MS cal->inject sample Dilute Unknown Sample (in Ethyl Acetate) sample->inject gc_sep GC Separation inject->gc_sep ms_detect EI-MS Detection (Full Scan & SIM) gc_sep->ms_detect qual Qualitative ID (Retention Time + Spectrum) ms_detect->qual quant Quantitative Analysis (Calibration Curve) ms_detect->quant report Generate Report qual->report quant->report

Caption: Overall experimental workflow for TMPC analysis.

Protocol 1: Preparation of Standards and Samples
  • Solvent Selection: Use HPLC-grade or equivalent purity Ethyl Acetate as the solvent.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure TMPC standard and dissolve it in a 10 mL volumetric flask with Ethyl Acetate.

  • Calibration Standards: Perform serial dilutions from the stock solution to prepare a calibration curve. A typical concentration range would be 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.

  • Sample Preparation: Dilute the unknown sample with Ethyl Acetate to fall within the prepared calibration range. If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.

  • Internal Standard (Optional but Recommended): For improved quantitative accuracy, add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) at a fixed concentration to all standards and samples.

Protocol 2: GC-MS Instrumentation and Analysis

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalentA non-polar 5% phenyl-methylpolysiloxane column offers excellent separation for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas standard for GC-MS, providing good separation efficiency.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of TMPC without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Best for trace-level analysis to ensure maximum transfer of the analyte onto the column.
Oven Program - Initial: 80 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Hold: 5 min at 280 °CThis program provides good peak shape for TMPC while allowing for the elution of higher boiling compounds.
MS System Agilent 5977B MSD or equivalentA robust single quadrupole mass spectrometer suitable for routine analysis.
Ion Source Electron Ionization (EI)The standard, hard ionization technique that produces reproducible, library-searchable fragmentation patterns.
Ionization Energy 70 eVThe industry standard energy that provides consistent fragmentation and allows for library matching.
Source Temperature 230 °CPrevents condensation of analytes within the ion source.
Quadrupole Temperature 150 °CMaintains ion transmission efficiency and prevents contamination.
Transfer Line Temp 280 °CPrevents cold spots and analyte condensation between the GC and MS.
Scan Mode Full Scan (m/z 40-350) for identification andSelected Ion Monitoring (SIM) for quantificationFull scan provides the complete mass spectrum for identification. SIM mode increases sensitivity for quantification.

Data Analysis and Interpretation

Qualitative Identification

Confidence in the identification of TMPC is achieved by verifying two independent parameters:

  • Retention Time: The retention time of the peak in the unknown sample must match that of a pure TMPC standard analyzed under identical conditions.

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must match the reference spectrum of the TMPC standard. Key ions to verify are listed in the table below.

Ion (m/z) Identity Role in Identification
218[M]⁺• (Molecular Ion)Confirms molecular weight.
187[M - •OCH₃]⁺Primary, high-mass fragment.
159[M - •COOCH₃]⁺Confirmatory fragment.
127Fragment from backbone/ester cleavageConfirmatory fragment.
Quantitative Analysis

For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to maximize sensitivity and reduce matrix interference.

  • Ion Selection:

    • Quantifier Ion: Select the most abundant and specific ion, typically m/z 187 .

    • Qualifier Ions: Select one or two secondary ions (e.g., m/z 159 and m/z 127 ) to confirm identity. The ratio of qualifier-to-quantifier ions must be consistent between standards and samples.

  • Calibration Curve: Plot the peak area of the quantifier ion (m/z 187) against the concentration of the prepared calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value >0.995 is considered acceptable.

  • Concentration Calculation: Use the regression equation to calculate the concentration of TMPC in the unknown samples based on their measured peak areas.

Conclusion

This application note details a reliable and robust GC-EI-MS method for the identification and quantification of this compound. By understanding the principles of electron ionization and the specific fragmentation pathways of the molecule, researchers can confidently apply this protocol. The provided step-by-step guide for sample preparation, instrument setup, and data analysis serves as a complete resource for scientists in academic and industrial laboratories, ensuring accurate and reproducible results.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester. [Link]

  • PubMed. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. National Library of Medicine. [Link]

  • PubMed. Electron ionization mass spectrometric fragmentation and multiple reaction monitoring quantification of trimethylsilyl derivatives of cucurbic acid and its 6,7-stereoisomers. National Library of Medicine. [Link]

  • Chromedia. Electron Ionization in GC-MS: The Gold Standard for Vol

Application Notes and Protocols for Trimethyl 1,2,3-Propanetricarboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile C6 Building Block

Trimethyl 1,2,3-propanetricarboxylate, also known as tricarballylic acid trimethyl ester, is a highly functionalized C6 building block with significant potential in modern organic synthesis.[1] Its unique structure, featuring three ester functionalities on a propane backbone, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth exploration of its application as a versatile reagent, particularly in the synthesis of medicinally relevant heterocyclic scaffolds. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its use in key synthetic transformations.

Physicochemical Properties and Safety Information

A thorough understanding of a reagent's properties and safe handling procedures is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₉H₁₄O₆PubChem
Molecular Weight 218.20 g/mol PubChem
Appearance Colorless to almost colorless clear liquidTCI America
CAS Number 6138-26-7PubChem

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. In case of inhalation, move the victim to fresh air. If breathing is difficult, administer oxygen. In case of skin or eye contact, flush with copious amounts of water.

Application I: Synthesis of Functionalized Pyridines via Domino Reactions

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. This compound can serve as a precursor to highly substituted pyridines through domino reactions, which involve a sequence of reactions occurring in a single pot, thereby increasing synthetic efficiency.

Scientific Rationale and Mechanistic Insight

The reaction of this compound derivatives with various nitrogen sources can initiate a cascade of reactions, including Michael addition, cyclization, and aromatization, to yield functionalized pyridine rings. The strategic placement of the three ester groups allows for regioselective cyclization pathways, leading to specific substitution patterns on the resulting pyridine core.

Workflow for Pyridine Synthesis

G cluster_0 Reaction Setup cluster_1 Domino Reaction cluster_2 Workup and Purification Start This compound Derivative Michael_Addition Michael Addition Start->Michael_Addition Mix with Reagents in Solvent Reagents Nitrogen Source (e.g., amine) Other reactants Solvent Anhydrous Solvent Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Intermediate Formation Aromatization Aromatization Cyclization->Aromatization Intermediate Formation Quenching Reaction Quenching Aromatization->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Functionalized Pyridine Purification->Product

Caption: Workflow for the synthesis of functionalized pyridines.

Experimental Protocol: Synthesis of a Highly Functionalized Pyridine Derivative

This protocol is adapted from a general procedure for the synthesis of functionalized pyridines using domino reactions.[2][3]

Materials:

  • Derivative of this compound (e.g., a pre-formed enamine or related active methylene compound)

  • Appropriate nitrogen source (e.g., a primary amine or ammonia equivalent)

  • Other coupling partners as required by the specific domino sequence

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Catalyst (if required, e.g., a Lewis acid or base)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative (1.0 eq).

  • Add the nitrogen source (1.1 eq) and any other reactants to the flask.

  • Add the anhydrous solvent and catalyst (if applicable).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized pyridine.

Expected Outcome: The reaction should yield a highly substituted pyridine derivative. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Application II: Synthesis of Substituted Piperidines via Catalytic Asymmetric Reactions

Piperidines are saturated nitrogen-containing heterocycles that are prevalent in a vast number of natural products and pharmaceuticals.[4] Catalytic asymmetric methods provide an efficient route to enantiomerically enriched piperidine derivatives, and precursors derived from this compound can be employed in these transformations.

Scientific Rationale and Mechanistic Insight

The synthesis of substituted piperidines can be achieved through various strategies, including the catalytic enantioselective reduction of pyridine derivatives or through intramolecular aza-Michael additions.[5] While a direct catalytic conversion of this compound to piperidines is not commonly reported, it can serve as a starting material to generate key intermediates, such as functionalized dienes or Michael acceptors, which can then undergo catalytic asymmetric cyclization.

Workflow for Asymmetric Piperidine Synthesis

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Cyclization cluster_2 Workup and Purification Start This compound Intermediate Functionalized Precursor Start->Intermediate Chemical Transformation Reaction Enantioselective Cyclization (e.g., aza-Michael) Intermediate->Reaction Add Catalyst Catalyst Chiral Catalyst Catalyst->Reaction Workup Standard Workup Reaction->Workup Purification Chromatography Workup->Purification Product Enantioenriched Piperidine Purification->Product

Caption: General workflow for asymmetric piperidine synthesis.

Conceptual Protocol: Enantioselective Intramolecular aza-Michael Addition

This protocol is a conceptual outline based on established methods for the synthesis of substituted piperidines.[5]

Materials:

  • A suitable acyclic precursor derived from this compound, containing both a nucleophilic amine and a Michael acceptor moiety.

  • Chiral organocatalyst (e.g., a cinchona alkaloid derivative).

  • Co-catalyst (e.g., a Brønsted acid).

  • Anhydrous solvent (e.g., toluene, dichloromethane).

  • Standard glassware for organic synthesis.

  • Magnetic stirrer.

Procedure:

  • Dissolve the acyclic precursor (1.0 eq) in the anhydrous solvent in a dry reaction vessel.

  • Add the chiral organocatalyst (typically 5-20 mol%) and the co-catalyst (if required).

  • Stir the reaction mixture at the specified temperature until the starting material is consumed, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched piperidine derivative.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or by NMR analysis with a chiral shift reagent.

Expected Outcome: This reaction is expected to produce a substituted piperidine with high diastereo- and enantioselectivity.

Application III: this compound as a C3 Synthon in Natural Product Synthesis

The carbon skeleton of this compound can be strategically incorporated into the total synthesis of complex natural products, particularly alkaloids.[6][7] Its functional handles allow for the introduction of various substituents and the formation of multiple stereocenters.

Scientific Rationale

In the context of natural product synthesis, this compound can be viewed as a "C3 synthon" where the three ester groups can be differentially manipulated or used to control the stereochemistry of adjacent centers. For instance, one ester group can be selectively reduced, another hydrolyzed, and the third can participate in a cyclization reaction, providing a powerful tool for building molecular complexity from a simple starting material.

Example Application in Alkaloid Synthesis

While a detailed step-by-step protocol for a full natural product synthesis is beyond the scope of this guide, a representative transformation is the use of a tricarballylic acid derivative in a key bond-forming step to construct the core of an alkaloid. For example, a derivative could undergo a Dieckmann condensation or a Michael addition followed by an intramolecular cyclization to form a key heterocyclic ring system present in the target natural product.

Conclusion and Future Outlook

This compound is a versatile and valuable reagent in organic synthesis. Its high degree of functionality provides a platform for the efficient construction of complex molecules, particularly medicinally relevant heterocycles such as pyridines and piperidines. The protocols and concepts outlined in this guide demonstrate its utility in domino reactions, asymmetric catalysis, and as a key building block in natural product synthesis. Further exploration of its reactivity, particularly in the development of novel cascade reactions and multicomponent reactions, will undoubtedly continue to expand its role in the synthesis of bioactive molecules.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Guerola, M., Escolano, M., Alzuet-Piña, G., Gómez-Bengoa, E., Ramírez de Arellano, C., Sánchez-Roselló, M., & Del Pozo, C. (2018). Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. Organic & Biomolecular Chemistry, 16(25), 4650–4658. [Link]

  • Padwa, A. (2005). The Domino Way to Heterocycles. The Journal of Organic Chemistry, 70(15), 5717–5737. [Link]

  • Mittal, R. P., & Jaitak, V. (2019). Plant-Derived Natural Alkaloids as New Antimicrobial and Adjuvant Agents in Existing Antimicrobial Therapy. Current Drug Targets, 20(14), 1409–1433. [Link]

  • Zhang, Y., McArdle, P., Hubbard, R. D., Akhmedov, N. G., & Söderberg, B. C. (2016). The role of commonly used transition metals in total synthesis of indole alkaloids. Journal of the Indian Chemical Society, 93(10), 1169-1191.
  • Tietze, L. F., & Rackelmann, N. (2004). Domino reactions in the synthesis of heterocyclic natural products and analogues. Pure and Applied Chemistry, 76(11), 1967-1983. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2021). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. Beilstein Journal of Organic Chemistry, 17, 2765–2772. [Link]

Sources

Application Notes and Protocols: Synthesis of Triethyl Citrate via Fischer Esterification of 1,2,3-Propanetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Application of Triethyl Citrate

1,2,3-Propanetricarboxylic acid, more commonly known as citric acid, is a versatile tri-carboxylic acid central to cellular metabolism. Its esterification, particularly with ethanol, yields triethyl citrate (TEC), a compound of significant industrial and pharmaceutical importance. TEC is a colorless, odorless liquid that serves as a non-toxic and biodegradable plasticizer, solvent, and emulsifier.[1][2][3] Its applications span across various sectors including food and beverage, pharmaceuticals, personal care, and cosmetics.[1][4] In the pharmaceutical industry, TEC is utilized in coatings for tablets and capsules and as a plasticizer for polymers like polyvinyl chloride (PVC).[2][3] Its role as a flavoring agent and foam stabilizer in food products further underscores its versatility.[3][4] The synthesis of TEC is a prime example of "green" chemistry, often utilizing biorenewable starting materials like citric acid and ethanol derived from fermentation.[4][5][6]

Principle of the Reaction: Fischer-Speier Esterification

The synthesis of triethyl citrate from citric acid and ethanol is a classic example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[7][8] The reaction is reversible, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products.[9][10] This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[9][11][12]

The mechanism of Fischer esterification involves several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[9]

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.[13]

  • Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.[9]

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[9]

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the ester.[7]

Due to the presence of three carboxylic acid groups in citric acid, the esterification proceeds in a series-parallel reaction scheme, forming monoethyl, diethyl, and finally triethyl citrate.

Catalysis in Esterification

A variety of acid catalysts can be employed for the esterification of carboxylic acids. Traditional mineral acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective but can present challenges in terms of separation and waste disposal.[14][15] To address these issues, heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst 15) and other solid acids are increasingly utilized.[14][16][17] These solid catalysts are easily separable from the reaction mixture and can often be reused, aligning with the principles of green chemistry.[14]

Experimental Protocol: Synthesis of Triethyl Citrate

This protocol details a laboratory-scale synthesis of triethyl citrate using a traditional acid catalyst.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityNotes
1,2,3-Propanetricarboxylic acid (Citric Acid, anhydrous)C₆H₈O₇192.1219.2 g (0.1 mol)Ensure anhydrous grade is used.
Ethanol (Absolute)C₂H₅OH46.0769.1 mL (1.18 mol)Use in excess to drive the reaction.
Concentrated Sulfuric AcidH₂SO₄98.081-2 mLCorrosive, handle with extreme care.[18]
Sodium Bicarbonate (Saturated Solution)NaHCO₃84.01As neededFor neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying the organic layer.
TolueneC₇H₈92.14As neededFor azeotropic removal of water (optional).

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or water bath[18]

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Distillation apparatus (for purification)

  • Dean-Stark trap (optional, for azeotropic water removal)[19]

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

Experimental Workflow Diagram:

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Citric Acid, Ethanol, and H₂SO₄ reflux Heat under Reflux (e.g., 4-6 hours) reagents->reflux cool Cool Reaction Mixture reflux->cool neutralize Neutralize with NaHCO₃ solution cool->neutralize extract Extract with Solvent (e.g., Diethyl Ether) neutralize->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ wash->dry filter Filter to remove Drying Agent dry->filter evaporate Evaporate Solvent filter->evaporate distill Vacuum Distillation evaporate->distill analyze Characterize Product (NMR, IR, GC-MS) distill->analyze

Sources

Application Note: Quantitative Analysis of Trimethyl 1,2,3-Propanetricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trimethyl 1,2,3-propanetricarboxylate (TMPT), the trimethyl ester of tricarballylic acid, is a molecule of interest in various chemical and pharmaceutical contexts.[1][2] Its structural similarity to intermediates in metabolic pathways, such as the citric acid cycle, makes it a relevant compound for biological studies. Accurate and precise quantification of TMPT is crucial for understanding its role in these studies, for quality control in manufacturing processes, and for pharmacokinetic assessments in drug development.

This application note provides detailed protocols for the quantitative analysis of TMPT in various matrices using two primary analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be robust and reliable, and this guide includes comprehensive procedures for method validation to ensure data integrity, adhering to principles of Good Manufacturing Practice (GMP).[3]

Gas Chromatography (GC) Method for TMPT Quantification

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] Given the ester nature of TMPT, it is amenable to GC analysis, often with high sensitivity and resolution. A flame ionization detector (FID) is a suitable choice for this non-halogenated organic molecule, providing a robust and linear response.

Rationale for GC Method Selection

The choice of a GC-FID method is predicated on the volatility of TMPT and the need for a cost-effective and widely available analytical technique. The use of a capillary column, such as a DB-624 or similar mid-polarity phase, is recommended to achieve good peak shape and separation from potential matrix interferences.[3] Nitrogen is selected as a safe and economical carrier gas.[3] The temperature program is optimized to ensure the elution of TMPT in a reasonable timeframe while maintaining sharp peaks.

Experimental Protocol: GC-FID Analysis

1.2.1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[4][5] The following protocol outlines a liquid-liquid extraction (LLE) procedure suitable for isolating TMPT from aqueous matrices.

  • Sample Collection: Collect 1 mL of the sample (e.g., plasma, cell culture media, reaction mixture).

  • Internal Standard Spiking: Add 10 µL of a known concentration of an appropriate internal standard (e.g., dimethyl succinate) to the sample.

  • Extraction: Add 2 mL of ethyl acetate to the sample. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous phases.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Concentration (Optional): If the expected concentration of TMPT is low, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of ethyl acetate.

  • Filtration: Filter the final extract through a 0.2 µm syringe filter into a GC vial.[6]

1.2.2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.53 mm ID, 1.0 µm film thickness, or equivalent.[3]

  • Carrier Gas: Nitrogen, constant flow rate of 1.5 mL/min.[3]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

1.2.3. Data Analysis

Quantification is based on the ratio of the peak area of TMPT to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of standards of known concentrations.

GC Method Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Collection (1 mL) IS Spike with Internal Standard Sample->IS Extraction Liquid-Liquid Extraction (Ethyl Acetate) IS->Extraction Centrifuge Phase Separation (Centrifugation) Extraction->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry with Na2SO4 Collect->Dry Filter Filter (0.2 µm) Dry->Filter Inject Inject 1 µL into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of TMPT by GC-FID.

High-Performance Liquid Chromatography (HPLC) Method for TMPT Quantification

HPLC is a versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile. A reverse-phase HPLC method with UV detection is a common approach for the analysis of esters.

Rationale for HPLC Method Selection

An HPLC method provides an alternative to GC, particularly for samples in complex matrices where derivatization might be required for GC analysis. A C18 column is a standard choice for reverse-phase chromatography, offering good retention and separation of moderately polar compounds like TMPT. The mobile phase, a mixture of acetonitrile and water, allows for the elution of TMPT with good peak symmetry.[7] For mass spectrometry (MS) compatible methods, volatile buffers like formic acid should be used instead of phosphoric acid.[7][8] UV detection is suitable if TMPT possesses a chromophore or if derivatization is employed; however, for TMPT itself, which lacks a strong chromophore, a more universal detector like a Corona Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is preferable for higher sensitivity and specificity. This protocol will detail a method using UV detection at a low wavelength (e.g., 210 nm), which is a common starting point.

Experimental Protocol: HPLC-UV Analysis

2.2.1. Sample Preparation

  • Sample Collection: Collect 1 mL of the sample.

  • Internal Standard Spiking: Add 10 µL of a known concentration of an appropriate internal standard (e.g., diethyl phthalate).

  • Protein Precipitation (if applicable): For biological samples, add 2 mL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.[6]

2.2.2. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B.

    • 2-10 min: 30% to 70% B.

    • 10-12 min: 70% B.

    • 12-13 min: 70% to 30% B.

    • 13-15 min: 30% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

2.2.3. Data Analysis

Quantification is performed by comparing the peak area of TMPT to that of the internal standard. A calibration curve is generated using standards of known concentrations.

HPLC Method Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection (1 mL) IS Spike with Internal Standard Sample->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Collect Collect Supernatant Precipitate->Collect Evaporate Evaporate & Reconstitute Collect->Evaporate Filter Filter (0.2 µm) Evaporate->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of TMPT by HPLC-UV.

Method Validation

A thorough method validation is essential to ensure that the analytical method is suitable for its intended purpose.[9][10] The following parameters should be assessed according to ICH guidelines or equivalent regulatory standards.

Validation Parameters
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.99.[11]
Accuracy Recovery within 85-115% of the nominal concentration.[11]
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) < 15%.[10]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1; RSD < 20%.[9][10]
Specificity No interfering peaks at the retention time of the analyte and internal standard.
Robustness Insignificant changes in results with small, deliberate variations in method parameters (e.g., flow rate, temperature).[10]
Example Validation Data Summary (Hypothetical)

The following table presents a hypothetical summary of validation results for the GC-FID method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.998
Accuracy (at 3 concentrations) 98.5%, 101.2%, 99.8%
Precision (Repeatability, n=6) RSD = 2.5%
Precision (Intermediate, n=6) RSD = 3.1%
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Conclusion

This application note provides two detailed and robust methods for the quantification of this compound. The choice between the GC and HPLC methods will depend on the specific application, sample matrix, and available instrumentation. Both methods, when properly validated, will yield accurate and reliable data. It is imperative that any laboratory implementing these methods performs a full validation to ensure compliance with internal and regulatory standards.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Trimethyl 1,2,3-Propanetricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trimethyl 1,2,3-propanetricarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. Our goal is to provide you with in-depth, scientifically-grounded advice to enhance your experimental outcomes.

Introduction to the Synthesis

This compound is typically synthesized via the Fischer esterification of propane-1,2,3-tricarboxylic acid (also known as tricarballylic acid) with methanol, in the presence of an acid catalyst.[1][2][3] This reaction, while straightforward in principle, is governed by an equilibrium, making optimization crucial for achieving high yields.[4][5] This guide will walk you through common challenges and provide solutions based on established chemical principles.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: I am consistently obtaining a low yield of my desired product, this compound. What are the likely causes and how can I improve it?

Answer:

Low yield in a Fischer esterification is a common problem, primarily due to the reversible nature of the reaction.[4][5] The equilibrium between the reactants (tricarballylic acid and methanol) and the products (this compound and water) can be shifted to favor product formation by applying Le Chatelier's Principle.[2][5]

Causality and Solutions:

  • Equilibrium Limitations: The reaction produces water as a byproduct. As the concentration of water increases, the reverse reaction (hydrolysis of the ester) becomes more significant, leading to a lower yield.

    • Solution 1: Use of Excess Methanol: Employing a large excess of methanol will shift the equilibrium towards the product side. Methanol can often be used as the solvent for the reaction to ensure it is present in a significant molar excess.[2][5]

    • Solution 2: Water Removal: Actively removing water as it is formed is a highly effective strategy. This can be achieved using a Dean-Stark apparatus during reflux, or by adding a dehydrating agent to the reaction mixture.[5]

  • Insufficient Catalyst Activity: The acid catalyst plays a crucial role in protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[2][4]

    • Solution: Ensure you are using a suitable and sufficient amount of an appropriate acid catalyst. Common choices include concentrated sulfuric acid, p-toluenesulfonic acid, or dry hydrogen chloride gas.[1][6] For a typical laboratory-scale reaction, a catalytic amount (e.g., 1-5 mol%) is usually sufficient.

  • Sub-optimal Reaction Temperature and Time: The rate of esterification is temperature-dependent.

    • Solution: The reaction is typically performed at the reflux temperature of the alcohol.[1] Ensure the reaction is allowed to proceed for a sufficient duration to reach equilibrium. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

Issue 2: Incomplete Reaction - Presence of Starting Material in the Final Product

Question: After my reaction and workup, I still see a significant amount of tricarballylic acid in my product mixture. What's going on?

Answer:

The presence of unreacted tricarballylic acid is another indication that the reaction has not gone to completion, likely due to the equilibrium limitations discussed previously. Incomplete esterification of a tricarboxylic acid can also lead to the formation of mono- and di-ester intermediates.

Causality and Solutions:

  • Reversibility of the Reaction: As mentioned, the presence of water will drive the reaction backward, leading to the hydrolysis of the ester back to the carboxylic acid.[4]

    • Solution: Re-evaluate your water removal strategy. If you are not already doing so, consider using a Dean-Stark trap or a chemical drying agent.

  • Steric Hindrance: While less of a factor with methanol, steric hindrance can slow down the rate of esterification, especially for polycarboxylic acids.[5]

    • Solution: Ensure adequate reaction time and temperature to overcome any kinetic barriers.

  • Catalyst Deactivation: The catalyst can be neutralized or its effectiveness reduced if the reactants are not sufficiently pure or if there are basic impurities present.

    • Solution: Use high-purity tricarballylic acid and anhydrous methanol.

Issue 3: Product Contamination and Purification Challenges

Question: My final product is difficult to purify and seems to be contaminated with byproducts. What are these byproducts and how can I remove them?

Answer:

Purification is a critical step in obtaining high-purity this compound. Contaminants can include unreacted starting materials, partially esterified intermediates, and byproducts from side reactions.

Causality and Solutions:

  • Common Contaminants:

    • Unreacted tricarballylic acid

    • Methyl 1,2,3-propanetricarboxylate (monoester) and dimethyl 1,2,3-propanetricarboxylate (diester)

    • Excess methanol

    • Acid catalyst

  • Purification Protocol: A standard workup and purification procedure is essential.

    • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. Be cautious as this will produce CO2 gas.

    • Extraction: Extract the ester into a suitable organic solvent like diethyl ether or ethyl acetate. The unreacted tricarballylic acid and its partially esterified, more polar derivatives will have higher solubility in the aqueous layer.

    • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

    • Distillation: The final purification step is typically fractional distillation under reduced pressure to separate the this compound from any remaining impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer esterification for the synthesis of this compound?

A1: The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.[1] The key steps are:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic attack of the methanol on the protonated carbonyl carbon to form a tetrahedral intermediate.[2]

  • Proton transfer from the attacking alcohol to one of the hydroxyl groups.

  • Elimination of water as a leaving group, forming a protonated ester.

  • Deprotonation to yield the final ester and regenerate the acid catalyst.[4]

Q2: Are there alternative methods for synthesizing this compound?

A2: While Fischer esterification is a common method, other approaches exist. One notable alternative involves a one-pot sequential dehydration-hydrogenation of citrate esters.[7][8] This method can circumvent some of the side reactions associated with the direct use of citric acid. However, for the direct esterification of tricarballylic acid, the Fischer method is generally the most direct route.

Q3: Can I use a different alcohol besides methanol?

A3: Yes, other alcohols can be used to produce different trialkyl 1,2,3-propanetricarboxylates. However, the reaction rate can be affected by the steric bulk of the alcohol. Primary alcohols react the fastest, while tertiary alcohols are more prone to elimination side reactions.[1][5]

Q4: What are the safety precautions I should take during this synthesis?

A4: Standard laboratory safety procedures should always be followed. This includes:

  • Wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coat, and gloves.

  • Working in a well-ventilated fume hood, especially when handling volatile organic compounds and strong acids.

  • Being cautious when neutralizing the acid catalyst, as it is an exothermic reaction and produces gas.

  • Consulting the Safety Data Sheets (SDS) for all chemicals used.

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for this compound Synthesis
ParameterRecommended Value/ConditionRationale
Reactant Molar Ratio 1 : 10 (Tricarballylic Acid : Methanol)A large excess of methanol drives the equilibrium towards product formation.[2][5]
Catalyst Concentrated Sulfuric AcidA strong acid catalyst is required to protonate the carboxylic acid.[1][6]
Catalyst Loading 1-5 mol% relative to tricarballylic acidA catalytic amount is sufficient to facilitate the reaction without excessive side reactions.
Temperature Reflux (~65 °C for methanol)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-8 hours (monitor by TLC/GC)Allows the reaction to approach equilibrium.
Water Removal Dean-Stark apparatus or molecular sievesCrucial for maximizing yield by shifting the equilibrium.[5]
Step-by-Step Experimental Workflow
  • Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap (if used).

  • Charging Reactants: To the flask, add tricarballylic acid, a large excess of anhydrous methanol, and a magnetic stir bar.

  • Catalyst Addition: Slowly and carefully add the acid catalyst to the stirring mixture.

  • Reaction: Heat the mixture to reflux and maintain for the desired reaction time. Monitor the progress of the reaction.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly neutralize the catalyst with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification:

    • Remove the solvent via rotary evaporation.

    • Purify the crude product by vacuum distillation.

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification Reactants Tricarballylic Acid + Methanol Protonation Protonation of Carbonyl Reactants->Protonation H+ Catalyst Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Product This compound + Water Deprotonation->Product Regenerates H+

Caption: The mechanism of Fischer esterification.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Assemble Glassware Charge_Reactants Charge Reactants: Tricarballylic Acid, Methanol Start->Charge_Reactants Add_Catalyst Add Acid Catalyst Charge_Reactants->Add_Catalyst Reflux Heat to Reflux Add_Catalyst->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Workup Workup: Neutralization, Extraction, Washing, Drying Monitor->Workup Reaction Complete Purification Purification: Solvent Removal, Vacuum Distillation Workup->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: A typical experimental workflow for synthesis.

References

  • De Bruyne, A., Cérdan, K., O’Rourke, G., Stuyck, W., & De Vos, D. E. (n.d.). Possible pathways towards tricarballylate plasticizers from citric acid. ResearchGate. Retrieved from [Link]

  • De Bruyne, A., Cérdan, K., O’Rourke, G., Stuyck, W., & De Vos, D. E. (2018). Synthesis of high-value tricarballylate plasticizers directly from citric acid esters on bifunctional Pd/Nb2O5.nH2O catalysts. Lirias. Retrieved from [Link]

  • De Bruyne, A., Cérdan, K., O’Rourke, G., Stuyck, W., & De Vos, D. E. (2018). Synthesis of High‐Value Tricarballylate Plasticizers Directly from Citric Acid Esters on Bifunctional Pd/Nb2O5.nH2O Catalysts. ChemCatChem, 10(19), 4348-4356. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Fischer–Speier esterification. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023, May 15). Propane-1,2,3-tricarboxylic acid. Retrieved from [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

Sources

purification of crude trimethyl 1,2,3-propanetricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in the purification of multi-ester compounds requires a blend of theoretical knowledge and practical insight. This Technical Support Center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying crude trimethyl 1,2,3-propanetricarboxylate (CAS No: 6138-26-7). As Senior Application Scientists, we present this guide not as a rigid set of instructions, but as a dynamic resource to empower you to make informed decisions during your purification workflow.

Section 1: Initial Assessment of Crude Product

Before any purification attempt, a thorough analysis of the crude material is paramount. This initial characterization dictates the most effective purification strategy.

Q1: What are the essential first steps to analyze my crude this compound?

A1: The foundational step is to obtain a preliminary purity profile. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis due to the volatility of the ester.[1][2]

  • Why GC-MS? GC separates volatile components based on their boiling points and interaction with the stationary phase, while MS provides structural information and molecular weight, aiding in the identification of impurities.[1][3][4]

  • Actionable Step: Dissolve a small aliquot of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and analyze it via GC-MS. This will reveal the percentage of the desired product and the number and relative abundance of impurities.

Q2: What are the common impurities I should expect from the synthesis of this compound?

A2: Impurities are typically derived from the starting materials or side reactions during esterification. Common contaminants include:

  • Unreacted Starting Materials: Residual 1,2,3-propanetricarboxylic acid (tricarballylic acid) or methanol.[5]

  • Partially Esterified Products: Dimethyl 1,2,3-propanetricarboxylate or monomethyl 1,2,3-propanetricarboxylate.

  • Solvent Residues: Traces of the reaction solvent (e.g., toluene, THF).

  • Catalyst Residues: If an acid catalyst like sulfuric acid or p-toluenesulfonic acid was used, it must be neutralized and removed.[6]

Section 2: Purification Strategy Selection

The choice of purification method is a critical decision point. The following diagram and table provide a logical framework for selecting the appropriate technique based on your initial analysis.

Purification_Decision_Tree start Analyze Crude by GC-MS impurity_check What is the primary impurity profile? start->impurity_check sub_node_1 High-boiling impurities or non-volatile materials impurity_check->sub_node_1 >5°C BP difference sub_node_2 Volatile impurities with distinct boiling points impurity_check->sub_node_2 >20°C BP difference sub_node_3 Structurally similar isomers or impurities with close boiling points impurity_check->sub_node_3 <5°C BP difference or isomeric method_1 Vacuum Distillation sub_node_1->method_1 method_2 Simple Distillation (for solvent removal) sub_node_2->method_2 method_3 Column Chromatography sub_node_3->method_3

Caption: Decision tree for selecting a purification method.

Data Summary: Comparison of Purification Techniques
ParameterVacuum DistillationColumn ChromatographyRecrystallization (if solid)
Primary Application Removal of non-volatile or high-boiling impurities.Separation of compounds with similar boiling points and polarities.[7]Final polishing step to remove minor, less soluble impurities.[8]
Typical Purity >97% (GC)[9][10]>99%>99.5%
Throughput High (grams to kilograms)Low to Medium (milligrams to grams)Medium
Key Challenge Potential for thermal decomposition.Can be solvent and time-intensive.Compound may "oil out"; finding a suitable solvent system.[11]

Section 3: Troubleshooting Guide & Protocols

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Issue 1: Vacuum Distillation

Q: My product appears to be decomposing during distillation, even under vacuum. What's happening and how can I fix it?

A: Thermal decomposition is a primary concern. This compound, like many esters, can be sensitive to prolonged high temperatures.[12]

  • Causality: The presence of residual acidic or basic catalysts from the synthesis can significantly lower the decomposition temperature.

  • Troubleshooting Steps:

    • Neutralize: Before distillation, wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid catalyst, followed by a water wash, and finally a brine wash. Dry the organic layer thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄.

    • Improve Vacuum: Ensure your vacuum system is operating efficiently. A lower pressure allows for distillation at a lower temperature. Aim for a pressure below 1 mmHg if possible.

    • Minimize Residence Time: Use a setup like a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

Experimental Protocol: Vacuum Distillation
  • Preparation: Ensure the crude this compound has been washed and dried as described above. Assemble a clean, dry short-path distillation apparatus.

  • Charging the Flask: Add the crude product to the distilling flask, filling it to no more than half its volume. Add a new magnetic stir bar for smooth boiling.

  • Applying Vacuum: Seal the apparatus and slowly apply the vacuum.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle with a sand or oil bath for uniform temperature control.

  • Fraction Collection: The product is a colorless liquid. Collect the fraction that distills at the expected boiling point. The boiling point will be dependent on the vacuum achieved.

  • Purity Check: Analyze the collected fraction(s) by GC-MS to confirm purity.[13]

Issue 2: Column Chromatography

Q: I'm trying to separate a persistent impurity using column chromatography, but the separation is poor. What can I do to improve it?

A: Poor separation (low resolution) in column chromatography is usually due to an improper choice of solvent system (mobile phase) or incorrect column packing.[7]

  • Causality: The principle of chromatography relies on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase.[7] If the polarity of the mobile phase is too high, all compounds will elute quickly with little separation. If it's too low, they will not move.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good system will give your desired product an Rf (retention factor) value of approximately 0.3-0.4. For a tri-ester, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[14]

    • Try a Gradient Elution: Start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexanes:Ethyl Acetate) during the column run. This can help separate compounds with close Rf values.[15]

    • Check Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these will lead to poor separation.

    • Sample Loading: Load the sample onto the column in the most concentrated solution possible, using a minimal amount of the initial mobile phase.[15]

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: As determined by TLC, prepare the mobile phase. A common system for esters is a mixture of hexanes and ethyl acetate.[14]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials. If using a gradient, slowly increase the proportion of the more polar solvent.

  • Fraction Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for pure this compound? A1: The compound should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) to prevent oxidation. For long-term stability, refrigeration is recommended.[12] It is stable under recommended storage conditions.[16]

Q2: What safety precautions should I take when handling this compound? A2: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[17][18] Work in a well-ventilated area or a chemical fume hood.[12] Avoid inhalation and contact with skin and eyes.[17]

Q3: My purified product is a liquid, but some literature reports it as a solid. Why the discrepancy? A3: this compound is typically a colorless to almost colorless clear liquid at room temperature. However, related compounds like trimethyl citrate (trimethyl 2-hydroxy-1,2,3-propanetricarboxylate) are white solids.[19][20] It is crucial to confirm the identity of your compound and not confuse it with its hydroxylated analogue. The CAS number for the title compound is 6138-26-7, while for trimethyl citrate it is 1587-20-8.[18]

Q4: Can I use HPLC for purification? A4: While GC-MS is ideal for analysis, preparative High-Performance Liquid Chromatography (HPLC) can be used for purification, especially for removing stubborn, non-volatile, or isomeric impurities. A reverse-phase (RP) HPLC method using an acetonitrile/water mobile phase could be adapted for this purpose.[21]

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (2018). 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester. Retrieved from [Link]

  • Fisher Scientific. (2016). SAFETY DATA SHEET. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Google Patents. (n.d.). JPH06192167A - Production of propane-1,2,3-tricarboxylic acid, tetrahydrofurfurylacetic acid, and their esters.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1587-20-8| Chemical Name : Trimethyl Citrate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1222503A - Synthesis of trimethyl citrate.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • The Good Scents Company. (n.d.). trimethyl citrate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Trimethyl 1, 2, 3-Propanetricarboxylate, min 97% (GC), 1 gram. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024). 2-Hydroxy-1,2,3-propanetricarboxylic acid trimethyl ester. Retrieved from [Link]

  • PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). A purifying method for crude 1,3,5-benzenetricarboxylic acid.
  • Ataman Kimya. (n.d.). 2-HYDROXY-1,2,3-PROPANETRICARBOXYLIC ACID. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016). gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. Retrieved from [Link]

  • Semantic Scholar. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 1,2,3-Propanetricarboxylic acid (HMDB0031193). Retrieved from [Link]

  • JEOL. (n.d.). Comprehensive Analysis + Unknown Component Analysis of Vinyl Acetate Resins Using Pyrolysis GC-MS. Retrieved from [Link]

  • Unipr. (2025). Ultra-Sensitive Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry determination of Polycyclic Aromatic Hydrocarbons in. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Trimethyl 1,2,3-Propanetricarboxylate Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trimethyl 1,2,3-propanetricarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this esterification reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide: Addressing Low Yield

Low yield is a frequent issue in the synthesis of this compound. This section addresses specific problems you might encounter and provides actionable solutions based on chemical principles.

Question: My yield of this compound is significantly lower than expected. What are the most likely causes?

Several factors can contribute to a lower-than-expected yield in the Fischer esterification of 1,2,3-propanetricarboxylic acid (also known as tricarballylic acid). The primary culprits are often related to the reaction equilibrium, purity of reagents, and reaction conditions.

1. Reversible Nature of the Reaction:

The Fischer esterification is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[1][2][3] The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, thus reducing the yield of the desired ester.[1][4][5]

  • Solution: To drive the reaction forward, it is crucial to remove water as it is formed. This can be achieved by:

    • Using a Dean-Stark apparatus: This glassware is designed to continuously remove water from the reaction mixture via azeotropic distillation with a suitable solvent like toluene.[6][7][8]

    • Employing a large excess of the alcohol (methanol): Using an excess of one of the reactants, in this case, methanol, can shift the equilibrium towards the product side according to Le Chatelier's principle.[3][4]

    • Using a drying agent: Molecular sieves can be added to the reaction mixture to absorb the water produced.[2]

2. Incomplete Reaction:

Insufficient reaction time or suboptimal temperature can lead to an incomplete conversion of the starting materials.

  • Solution:

    • Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of the starting material and the formation of the product.[9]

    • Optimize reaction time and temperature: Fischer esterification can be slow.[4] Typical reaction times can range from 1 to 10 hours at temperatures between 60–110 °C.[2] Ensure the reaction is heated at a suitable temperature (reflux) for a sufficient duration.

3. Purity of Reagents:

The presence of water in the starting materials (1,2,3-propanetricarboxylic acid or methanol) or the catalyst can inhibit the reaction.

  • Solution:

    • Use anhydrous reagents: Ensure that the 1,2,3-propanetricarboxylic acid is dry and use anhydrous methanol.

    • Check catalyst quality: The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) should be of high purity and free from significant amounts of water.

4. Catalyst Issues:

An inappropriate amount or type of catalyst can affect the reaction rate and overall yield.

  • Solution:

    • Catalyst choice: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used as catalysts for Fischer esterification.[1] Lewis acids can also be employed.[2]

    • Catalyst loading: The amount of catalyst is critical. Too little will result in a slow reaction, while too much can lead to side reactions like dehydration of the alcohol. A typical catalytic amount is 1-5 mol% relative to the carboxylic acid.

Question: I am observing the formation of byproducts. What are they and how can I minimize them?

Side reactions can compete with the desired esterification, leading to a mixture of products and a lower yield of this compound.

1. Incomplete Esterification:

The most common "byproducts" are the partially esterified intermediates: dimethyl 1,2,3-propanetricarboxylate and monomethyl 1,2,3-propanetricarboxylate.

  • Cause: Insufficient reaction time, inadequate amount of methanol, or inefficient water removal can lead to incomplete esterification of the three carboxylic acid groups.

  • Solution:

    • Ensure a sufficient excess of methanol is used.

    • Prolong the reaction time and ensure efficient water removal.

    • Monitor the reaction for the disappearance of these intermediates.

2. Ether Formation:

At high temperatures and in the presence of a strong acid catalyst, methanol can undergo self-condensation to form dimethyl ether.

  • Cause: This is more likely to occur at temperatures significantly above the boiling point of methanol.

  • Solution:

    • Maintain the reaction temperature at the reflux temperature of the solvent system. Avoid excessive heating.

Question: How can I effectively purify my this compound to improve the final isolated yield?

Proper purification is essential to isolate the desired product from unreacted starting materials, catalyst, and byproducts.

1. Work-up Procedure:

  • Neutralization: After the reaction is complete, the acidic catalyst must be neutralized. This is typically done by washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution. Be cautious as this will generate CO₂ gas.

  • Extraction: The ester can be extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.[10]

  • Washing: The organic layer should be washed with water and then with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities.

2. Distillation:

  • Fractional distillation under reduced pressure: this compound has a relatively high boiling point. Distillation under vacuum is the preferred method for purification to prevent decomposition at high temperatures.

3. Chromatography:

  • Column chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel can be used to separate the desired ester from closely related impurities.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

What is the mechanism of the Fischer esterification?

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1][11]

  • Nucleophilic attack by the alcohol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[12]

  • Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.[1]

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[1]

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

How can I monitor the progress of the reaction?

Several analytical techniques can be employed to monitor the reaction:

  • Thin Layer Chromatography (TLC): A simple and quick method to qualitatively assess the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC): Provides quantitative information on the conversion of the starting material and the formation of the product and byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of the carboxylic acid protons and the appearance of the methyl ester protons and carbons.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester can be monitored.[13]

What are the key safety precautions for this reaction?
  • Use of strong acids: Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

  • Flammable solvents: Methanol and other organic solvents are flammable. Perform the reaction in a well-ventilated fume hood and away from ignition sources.

  • Heating: Use a heating mantle with a temperature controller for safe and controlled heating of the reaction mixture.

  • Pressure build-up: When neutralizing with sodium bicarbonate, be aware of CO₂ evolution and vent the separatory funnel frequently.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus
  • Set up a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

  • To the flask, add 1,2,3-propanetricarboxylic acid, a 5-10 fold molar excess of methanol, and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 5 mol%).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap, or until reaction monitoring indicates completion.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Reaction Pathway

Reaction_Pathway 1,2,3-Propanetricarboxylic Acid 1,2,3-Propanetricarboxylic Acid This compound This compound 1,2,3-Propanetricarboxylic Acid->this compound + 3 CH3OH (H+ catalyst) This compound->1,2,3-Propanetricarboxylic Acid + 3 H2O

Caption: Reversible Fischer esterification of 1,2,3-propanetricarboxylic acid.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Check_Reagents Are reagents anhydrous? Check_Equilibrium->Check_Reagents Yes Solution_Equilibrium Implement Dean-Stark trap or use excess methanol. Check_Equilibrium->Solution_Equilibrium No Check_Conditions Are reaction time and temperature optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Dry starting materials and use anhydrous solvent. Check_Reagents->Solution_Reagents No Solution_Conditions Monitor reaction progress and adjust time/temp as needed. Check_Conditions->Solution_Conditions No End Improved Yield Check_Conditions->End Yes Solution_Equilibrium->Check_Reagents Solution_Reagents->Check_Conditions Solution_Conditions->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Achieving High Purity Trimethyl 1,2,3-Propanetricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trimethyl 1,2,3-propanetricarboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for obtaining this crucial organic synthesis intermediate with the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as tricarballylic acid trimethyl ester, is the trimethyl ester of 1,2,3-propanetricarboxylic acid.[1][2] It serves as a versatile building block in organic synthesis. A related compound, trimethyl citrate, finds applications as a daily chemical additive and an organic synthesis intermediate.[3][4]

Q2: What are the typical starting materials for the synthesis of this compound?

The synthesis of this compound and its analogues, like trimethyl citrate, typically involves the esterification of the corresponding carboxylic acid. For instance, trimethyl citrate is synthesized from citric acid and methanol.[3][5] Similarly, tributyl prop-1-ene-1,2,3-tricarboxylate is synthesized from aconitic acid and butanol.[6] The synthesis of this compound can be achieved through the hydrogenation of trimethyl citrate.[7]

Q3: What are the key physical properties of this compound that are relevant for its purification?

Understanding the physical properties of this compound is crucial for selecting the appropriate purification strategy.

PropertyValueSource
Molecular FormulaC₉H₁₄O₆[8][9]
Molecular Weight218.21 g/mol [9]
Physical StateLiquid[10]
Boiling Point176 °C at 15.75 mmHg (for trimethyl citrate)[11]
Melting PointNot applicable (liquid at room temperature)[10]
SolubilitySoluble in alcohol and oils; slightly soluble in water (for trimethyl citrate)[5]

Q4: What safety precautions should be taken when handling this compound and the solvents used in its purification?

It is essential to handle all chemicals with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Work in a well-ventilated area or a fume hood.[11] Avoid contact with skin, eyes, and clothing, and prevent inhalation or ingestion.[11] For detailed safety information, always refer to the Safety Data Sheet (SDS) of the specific chemical.[12]

Troubleshooting Guide: Purification of this compound

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Issue 1: The final product is contaminated with starting materials (1,2,3-propanetricarboxylic acid or its precursor, citric acid).

Causality: Incomplete esterification is the primary reason for the presence of the starting carboxylic acid. This can be due to insufficient reaction time, inadequate catalyst amount, or the presence of water, which can shift the reaction equilibrium back towards the reactants.

Troubleshooting Protocol:

  • Drive the Reaction to Completion:

    • Extend Reaction Time: Ensure the esterification reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Use Excess Methanol: Employing an excess of methanol can shift the equilibrium towards the formation of the ester.[6]

    • Effective Water Removal: Water is a byproduct of esterification and its presence can hinder the reaction. A common method to remove water is to perform the reaction in a setup with a Dean-Stark apparatus. Alternatively, a multi-reaction distillation dehydration method can be employed.[3]

  • Post-Synthesis Purification:

    • Aqueous Wash: After the reaction, the crude product can be washed with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to neutralize and remove any unreacted carboxylic acid. The acidic impurities will be converted to their corresponding salts, which are soluble in the aqueous layer and can be separated from the organic layer containing the desired ester.

    • Column Chromatography: If acidic impurities persist, column chromatography using silica gel can be an effective purification method.[6] A solvent system of ethyl acetate/hexane is often suitable for separating the less polar ester from the more polar carboxylic acid.[6]

Issue 2: The purified product shows the presence of residual catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).

Causality: Acidic catalysts used in the esterification reaction can be carried over into the final product if not removed effectively during the workup procedure.

Troubleshooting Protocol:

  • Neutralization and Washing:

    • Thoroughly wash the organic layer containing the crude product with a saturated solution of sodium bicarbonate until the aqueous layer is no longer acidic (test with pH paper). This will neutralize the acid catalyst.

    • Follow the bicarbonate wash with a wash using deionized water to remove any remaining salts.

    • Finally, wash with brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic layer.

  • Filtration through a Neutral Adsorbent:

    • If the catalyst is not completely removed by washing, a small plug of a neutral adsorbent like alumina or silica gel can be used.[13] Dissolve the crude product in a non-polar solvent and pass it through the plug. The polar acid catalyst will be adsorbed onto the stationary phase, while the less polar ester will elute.

Issue 3: The product appears colored or contains dark, tar-like impurities.

Causality: Colored impurities can arise from the decomposition of starting materials or the product, especially if the reaction is carried out at high temperatures for extended periods. Side reactions can also lead to the formation of polymeric or colored byproducts.

Troubleshooting Protocol:

  • Decolorization with Activated Charcoal:

    • Dissolve the crude product in a suitable organic solvent.

    • Add a small amount of activated charcoal (about 1-2% by weight of the sample) to the solution.[14]

    • Gently heat and stir the mixture for a short period.

    • Filter the hot solution through a pad of celite or filter paper to remove the charcoal, which will have adsorbed the colored impurities.[14][15]

  • Purification by Distillation:

    • Vacuum distillation is a highly effective method for purifying liquid products and removing non-volatile, colored impurities.[6] Given that the related compound, trimethyl citrate, has a high boiling point at atmospheric pressure, vacuum distillation is necessary to prevent decomposition.[11]

Issue 4: GC or HPLC analysis indicates the presence of unknown impurities with similar retention times to the product.

Causality: These impurities could be isomers or byproducts with similar polarity and volatility to this compound. For example, if starting from an unsaturated precursor, cis/trans isomers might be present.[6]

Troubleshooting Protocol:

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC can be a powerful tool for separating compounds with very similar properties.[16] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water could be effective.[16] The mobile phase composition can be optimized to achieve better separation.

  • Fractional Distillation under Reduced Pressure:

    • If the impurities have slightly different boiling points, fractional distillation under vacuum can be employed for separation. This technique requires a distillation column with a high number of theoretical plates to be effective.

  • Preparative Chromatography:

    • For small-scale purifications where high purity is critical, preparative TLC or column chromatography with a very fine grade of silica gel and a carefully optimized solvent system can be used to isolate the desired product from closely related impurities.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for removing non-volatile impurities and for the final purification of this compound.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed. Use a suitable vacuum pump and a cold trap.

  • Procedure:

    • Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

    • Gradually reduce the pressure to the desired level.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.

    • Monitor the temperature of the vapor throughout the distillation to ensure a pure fraction is collected.

Protocol 2: Purification by Column Chromatography

This protocol is effective for removing both more polar and less polar impurities.

  • Preparation:

    • Select an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) based on TLC analysis of the crude product. The ideal Rf value for the product should be around 0.3.

    • Pack a chromatography column with silica gel using the chosen solvent system.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions in separate test tubes.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

Below is a diagram illustrating the general workflow for the purification of this compound.

PurificationWorkflow crude Crude Product (from synthesis) wash Aqueous Wash (remove acid catalyst/starting material) crude->wash charcoal Activated Charcoal Treatment (remove colored impurities) wash->charcoal If colored distillation Vacuum Distillation (remove non-volatile impurities) wash->distillation If not colored charcoal->distillation chromatography Column Chromatography (remove polar/non-polar impurities) distillation->chromatography If further purification needed pure_product Pure Trimethyl 1,2,3-propanetricarboxylate distillation->pure_product If pure chromatography->pure_product

Caption: General workflow for the purification of this compound.

Analytical Methods for Purity Assessment

To ensure the final product meets the required purity standards, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity and identifying volatile impurities. The mass spectrum provides structural information about the components.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) is excellent for quantifying purity and separating non-volatile impurities.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and detect the presence of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups of the ester and to check for the absence of hydroxyl groups from the starting carboxylic acid.

By following these troubleshooting guides and purification protocols, researchers can consistently obtain high-purity this compound for their scientific endeavors.

References

  • G-Biosciences. Safety Data Sheet. Retrieved from [Link]

  • HBCSE. Recrystallization. Retrieved from [Link]

  • CPAChem. (2022, December 1). Safety data sheet. Retrieved from [Link]

  • LabVIETCHEM. This compound for synthesis 10 ml Sigma Alrich. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester. Retrieved from [Link]

  • University of California, Irvine. Recrystallization - Single Solvent. Retrieved from [Link]

  • Google Patents. JPH06192167A - Production of propane-1,2,3-tricarboxylic acid, tetrahydrofurfurylacetic acid, and their esters.
  • Google Patents. CN1222503A - Synthesis of trimethyl citrate.
  • Royal Society of Chemistry. Analytical Methods. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. Recrystallization. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization and Crystallization. Retrieved from [Link]

  • ChemBK. 2-Hydroxy-1,2,3-propanetricarboxylic acid trimethyl ester. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • NIST. 1,2,3-Benzenetricarboxylic acid, trimethyl ester. Retrieved from [Link]

  • BYJU'S. (2022, February 23). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. Retrieved from [Link]

  • PubChem. Trimethyl citrate. Retrieved from [Link]

  • The Good Scents Company. trimethyl citrate, 1587-20-8. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. Retrieved from [Link]

Sources

common impurities in trimethyl 1,2,3-propanetricarboxylate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trimethyl 1,2,3-propanetricarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound, also known as tricarballylic acid trimethyl ester, is a versatile building block in organic synthesis. The purity of this reagent is paramount, as even trace impurities can significantly impact reaction outcomes, yield, and the safety profile of downstream products. This guide provides a comprehensive overview of potential impurities and practical, field-proven methods for their removal and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Based on its synthesis, the most probable impurities include:

  • Starting Materials: Unreacted 1,2,3-propanetricarboxylic acid (tricarballylic acid) and methanol.

  • Partially Esterified Intermediates: Monomethyl and dimethyl esters of 1,2,3-propanetricarboxylic acid.

  • Residual Catalyst: If an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or an organometallic catalyst was used.[1]

  • Reaction By-products: Though specific by-products are not extensively documented, analogous esterification reactions can lead to side products.

  • Solvents: Residual solvents from the synthesis and purification process.

  • Water: Introduced during the workup or absorbed from the atmosphere.

Q2: How can acidic impurities like unreacted 1,2,3-propanetricarboxylic acid affect my reaction?

A2: Acidic impurities can have several detrimental effects. They can neutralize basic reagents, catalyze unwanted side reactions such as hydrolysis of the desired ester, or interfere with reactions sensitive to pH. In drug development, such impurities can pose a significant safety risk.

Q3: Which analytical techniques are best suited for identifying and quantifying impurities in this compound?

A3: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities like the starting carboxylic acid and partially esterified products.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile impurities, especially residual solvents.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main compound and can be used to identify and quantify impurities without the need for reference standards.[2][4]

  • Infrared (IR) Spectroscopy and Mass Spectrometry (MS): Useful for the identification and structural elucidation of unknown impurities.[2][4]

Troubleshooting Guides: Impurity Removal Protocols

This section provides detailed, step-by-step protocols for the removal of common impurities from this compound.

Protocol 1: Removal of Acidic Impurities via Liquid-Liquid Extraction

This protocol is designed to remove acidic impurities such as unreacted 1,2,3-propanetricarboxylic acid and any residual acid catalyst.

Principle: This method leverages the difference in solubility of the neutral ester and the acidic impurities. The acidic impurities are deprotonated by a mild base and extracted into an aqueous layer, while the desired ester remains in the organic phase.[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). A typical concentration is 10-20% w/v.

  • Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 2N) sodium carbonate (Na₂CO₃) solution.[6] Shake gently to avoid emulsion formation. Vent the funnel frequently to release any evolved CO₂ gas.

  • Layer Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Wash: Repeat the aqueous base wash one to two more times to ensure complete removal of acidic impurities.

  • Aqueous Wash (Water): Wash the organic layer with deionized water to remove any residual base.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to facilitate the removal of dissolved water from the organic layer.[5]

  • Drying: Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Acidic Impurity Removal

cluster_0 Liquid-Liquid Extraction A Dissolve in Organic Solvent B Wash with NaHCO3 Solution A->B C Separate Aqueous Layer B->C D Wash with Water C->D E Wash with Brine D->E F Dry with MgSO4 E->F G Evaporate Solvent F->G H Purified Product G->H

Caption: Workflow for the removal of acidic impurities.

Protocol 2: Purification by Vacuum Distillation

This protocol is effective for separating this compound from non-volatile impurities and impurities with significantly different boiling points.

Principle: Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower temperature and preventing thermal decomposition.[6]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Charge the Flask: Add the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. It is advisable to collect a small forerun fraction to be discarded, which may contain more volatile impurities.

  • Termination: Once the desired product has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Quantitative Data for Purification Methods

Impurity TypeRemoval MethodTypical Purity Achieved
Acidic ImpuritiesLiquid-Liquid Extraction>99.0%
Non-volatile ImpuritiesVacuum Distillation>99.5%
Residual SolventsVacuum Drying / Distillation<0.1%
WaterDrying Agents / Azeotropic Distillation<0.05%
Protocol 3: Removal of Impurities using a Silica Gel Plug

This is a rapid method for removing polar impurities.

Principle: Polar impurities will adsorb more strongly to the polar silica gel stationary phase, allowing the less polar desired ester to be eluted first.[8]

Step-by-Step Methodology:

  • Prepare the Plug: Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand, followed by a layer of silica gel (e.g., 5-10 g). Top with another layer of sand.

  • Equilibrate: Pre-elute the silica plug with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Load Sample: Dissolve the crude product in a minimal amount of the elution solvent and carefully load it onto the top of the silica plug.

  • Elute: Elute the product with the chosen solvent system, collecting the eluent in fractions.

  • Analyze Fractions: Analyze the collected fractions (e.g., by TLC) to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Logical Relationship of Purification Steps

Crude Product Crude Product Acidic Impurities? Acidic Impurities? Crude Product->Acidic Impurities? Non-Volatile Impurities? Non-Volatile Impurities? Crude Product->Non-Volatile Impurities? Polar Impurities? Polar Impurities? Crude Product->Polar Impurities? Liquid-Liquid Extraction Liquid-Liquid Extraction Acidic Impurities?->Liquid-Liquid Extraction Purer Product Purer Product Liquid-Liquid Extraction->Purer Product Vacuum Distillation Vacuum Distillation Non-Volatile Impurities?->Vacuum Distillation Vacuum Distillation->Purer Product Silica Gel Plug Silica Gel Plug Polar Impurities?->Silica Gel Plug Silica Gel Plug->Purer Product Final Analysis (HPLC, GC-MS, NMR) Final Analysis (HPLC, GC-MS, NMR) Purer Product->Final Analysis (HPLC, GC-MS, NMR)

Caption: Decision tree for selecting a purification method.

Conclusion

The successful application of this compound in research and development is critically dependent on its purity. By understanding the potential impurities and implementing the appropriate purification and analytical techniques outlined in this guide, researchers can ensure the quality and reliability of their experimental outcomes.

References

  • Chempedia. (n.d.). General procedures for the purification of Esters. LookChem. Retrieved from [Link]

  • ResearchGate. (2016). How to remove traces of acidic impurity or water? Retrieved from [Link]

  • Jadhav, S. B., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • JoVE. (2020). Using Extraction to Isolate a Neutral Compound from a Mixture Containing an Acid Impurity. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Reddit. (2013). Can you cleave methyl esters using acid instead of base? Anyone used this method before? Retrieved from [Link]

  • BYJU'S. (2022). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • SIELC Technologies. (2018). 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN1222503A - Synthesis of trimethyl citrate.
  • Google Patents. (n.d.). JPH06192167A - Production of propane-1,2,3-tricarboxylic acid, tetrahydrofurfurylacetic acid, and their esters.
  • MDPI. (n.d.). Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. Retrieved from [Link]

  • The Good Scents Company. (n.d.). trimethyl citrate, 1587-20-8. Retrieved from [Link]

  • PubChem. (n.d.). Trimethyl citrate. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • NIH. (n.d.). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Propane-1,2,3-tricarboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester. Retrieved from [Link]

  • Google Patents. (n.d.). US20060247468A1 - Process for the recovery of citric acid.

Sources

Technical Support Center: Reaction Condition Optimization for Trimethyl 1,2,3-Propanetricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of trimethyl 1,2,3-propanetricarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal reaction outcomes.

Introduction to this compound Synthesis

This compound, also known as tricarballylic acid trimethyl ester, is a valuable chemical intermediate. Its synthesis is most commonly achieved through the Fischer esterification of 1,2,3-propanetricarboxylic acid with methanol, catalyzed by a strong acid.[1][2] This reaction is reversible, and therefore, optimizing conditions to drive the equilibrium towards the product is paramount for achieving high yields.[3][4]

This guide will delve into the critical parameters of this reaction, providing evidence-based recommendations and troubleshooting advice to streamline your synthetic workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound

A low yield is one of the most common challenges in Fischer esterification.[5][6] The root cause often lies in the reversible nature of the reaction.

Causality and Solution

The Fischer esterification is an equilibrium-limited process where water is a byproduct.[3][4] According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants, thus lowering the yield of the ester.

Recommended Actions:

  • Excess Methanol: Employing a large excess of methanol can effectively shift the equilibrium towards the formation of the desired ester.[3] Using methanol as the solvent is a common and effective strategy.

  • Water Removal: Actively removing water as it is formed is a highly effective method to drive the reaction to completion. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene can continuously remove water from the reaction mixture.[3]

    • Dehydrating Agents: The use of a strong acid catalyst like concentrated sulfuric acid also serves to sequester the water generated during the reaction.[7] Molecular sieves can also be added to the reaction mixture to absorb water.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature (typically reflux) to reach equilibrium. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Issue 2: Incomplete Reaction or Stalling

Observing unreacted starting material (1,2,3-propanetricarboxylic acid) in your final product indicates an incomplete reaction.

Causality and Solution

Insufficient catalyst activity or inadequate reaction conditions can lead to the reaction stalling before completion.

Recommended Actions:

  • Catalyst Choice and Concentration:

    • Strong Acid Catalysts: Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used and effective catalysts.[1][3] Lewis acids can also be employed.[1]

    • Solid Acid Catalysts: For easier separation and potential recycling, consider using solid acid catalysts.[8][9][10]

    • Catalyst Loading: Ensure an adequate amount of catalyst is used. Typically, a catalytic amount is sufficient, but optimization may be required.

  • Temperature: The reaction is typically carried out at the reflux temperature of the alcohol used.[2] Ensure your heating apparatus is maintaining the correct temperature.

Issue 3: Presence of Impurities in the Final Product

The purity of the final product is critical, especially in drug development. Various impurities can arise from side reactions or incomplete removal of reagents.

Causality and Solution

Side reactions, such as the formation of methyl ether from methanol under strong acidic conditions and high temperatures, can occur. Incomplete workup can also leave residual acid catalyst or unreacted starting materials.

Recommended Actions:

  • Careful Workup: The reaction mixture should be properly neutralized to remove the acid catalyst. Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution is a standard procedure.[5]

  • Purification:

    • Distillation: If the product is a liquid at room temperature, distillation under reduced pressure can be an effective purification method.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain high-purity crystals.

    • Column Chromatography: For difficult separations, silica gel column chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of 1,2,3-propanetricarboxylic acid to methanol?

While a stoichiometric ratio is 1:3, to drive the equilibrium, a significant excess of methanol is recommended. Ratios of 1:10 or even using methanol as the solvent are common to achieve high yields.[3]

Q2: Which acid catalyst is best for this reaction?

Both sulfuric acid and p-toluenesulfonic acid are effective. Sulfuric acid also acts as a dehydrating agent.[7] The choice may depend on the scale of the reaction and the desired workup procedure. Solid acid catalysts are a greener alternative, offering easier separation.[8][9]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture against the starting material. The disappearance of the carboxylic acid spot and the appearance of a new, less polar ester spot indicates the reaction is proceeding. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?

Based on the structure, you would expect the following signals:

  • 1H NMR: A signal for the methoxy (O-CH₃) protons and signals for the methylene (CH₂) and methine (CH) protons of the propane backbone.

  • 13C NMR: Signals for the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the propane backbone.

Q5: What are the key safety precautions for this reaction?

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 1,2,3-Propanetricarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2,3-propanetricarboxylic acid and a significant excess of methanol (e.g., 10-20 equivalents, or use as the solvent).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a large excess of methanol was used, remove it under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated NaHCO₃ solution until no more gas evolution is observed.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or recrystallization.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield

ParameterCondition ACondition BCondition CExpected Outcome
Molar Ratio (Acid:Methanol) 1:31:101:excess (solvent)Increasing the excess of methanol generally leads to higher yields.[3]
Catalyst H₂SO₄ (catalytic)TsOH (catalytic)Solid AcidAll are effective, but solid acids offer easier workup.
Temperature 65°CRefluxReflux with Dean-StarkReflux is standard. Using a Dean-Stark trap to remove water significantly improves yield.[3]
Reaction Time 2 hours6 hours12 hoursReaction time should be optimized by monitoring for completion.

Visualizations

Diagram 1: Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 1,2,3-Propanetricarboxylic Acid + Excess Methanol Catalyst Acid Catalyst (e.g., H2SO4) Reactants->Catalyst Add Reflux Reflux (Heat) Catalyst->Reflux Heat Quench Cool & Dilute (Water/Organic Solvent) Reflux->Quench Neutralize Wash with NaHCO3 Quench->Neutralize Dry Dry with MgSO4 Neutralize->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Distillation or Recrystallization Evaporate->Purify Product Pure Trimethyl 1,2,3-propanetricarboxylate Purify->Product

Caption: A generalized workflow for the synthesis and purification of this compound via Fischer esterification.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_equilibrium Equilibrium Issues cluster_conditions Suboptimal Conditions cluster_purity Purification Issues Start Low Yield Observed CheckEquilibrium Is the equilibrium shifted towards the products? Start->CheckEquilibrium CheckConditions Are the reaction conditions optimal? CheckEquilibrium->CheckConditions Yes ExcessMethanol Increase excess of methanol CheckEquilibrium->ExcessMethanol No RemoveWater Implement water removal (e.g., Dean-Stark) CheckEquilibrium->RemoveWater No CheckPurity Is the final product pure? CheckConditions->CheckPurity Yes Catalyst Verify catalyst activity and loading CheckConditions->Catalyst No TimeTemp Optimize reaction time and temperature CheckConditions->TimeTemp No Workup Improve workup procedure (neutralization, washing) CheckPurity->Workup No PurificationMethod Optimize purification method (distillation, recrystallization) CheckPurity->PurificationMethod No ExcessMethanol->CheckConditions RemoveWater->CheckConditions Catalyst->CheckPurity TimeTemp->CheckPurity Success Optimized Yield Workup->Success PurificationMethod->Success

Caption: A decision tree for troubleshooting low yields in the Fischer esterification of this compound.

References

Technical Support Guide: Catalyst Selection for Efficient Synthesis of Trimethyl 1,2,3-Propanetricarboxylate (Trimethyl Citrate)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trimethyl 1,2,3-propanetricarboxylate, more commonly known as trimethyl citrate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to achieve efficient, high-yield, and reproducible syntheses.

Introduction: The Fischer-Speier Esterification of Citric Acid

Trimethyl citrate is a valuable, non-toxic chemical intermediate and plasticizer, synthesized primarily through the esterification of citric acid with methanol.[1][2] The reaction is a classic example of Fischer-Speier esterification, an acid-catalyzed equilibrium-driven process.[3]

The core challenge in this synthesis is managing the reaction equilibrium. As water is a byproduct, its presence will shift the equilibrium back towards the reactants, limiting the final yield.[4] Consequently, the choice of catalyst is intrinsically linked to the strategy for water removal and overall process efficiency.

Section 1: A Comparative Guide to Catalyst Selection

The selection of an acid catalyst is the most critical decision in optimizing the synthesis of trimethyl citrate. Catalysts fall into two main categories: homogeneous and heterogeneous. Each class offers distinct advantages and disadvantages in terms of activity, product separation, and reusability.

Catalyst Comparison Overview
Catalyst TypeExamplesAdvantagesDisadvantagesTypical Loading
Homogeneous p-Toluenesulfonic acid (PTSA)[5], Sulfuric acid (H₂SO₄)[6], Thionyl chloride[2]High activity, good solubility in the reaction medium, low cost.Difficult to separate from the product, corrosive, not reusable, generates acidic waste.0.5 - 5 mol% relative to citric acid.
Heterogeneous Ion-exchange resins (e.g., Amberlyst)[7][8], Zeolites (e.g., USY, HZSM-5)[9][10], Solid superacids.Easy separation (filtration), reusable, reduced corrosion, environmentally benign ("green").[10]Potentially lower activity than homogeneous catalysts, can be more expensive, risk of deactivation.5 - 25% by weight relative to citric acid.[9]
The Mechanism: Acid Catalysis in Action

All acid catalysts function by protonating the carbonyl oxygen of the carboxylic acid group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.

Fischer_Esterification sub Citric Acid (R-COOH) prot_sub Protonated Carbonyl [R-C(OH)OH]+ sub->prot_sub + H+ (Catalyst) cat1 H+ tetra Tetrahedral Intermediate prot_sub->tetra + CH3OH (Nucleophilic Attack) alcohol Methanol (CH3OH) prot_tetra Protonated Intermediate tetra->prot_tetra Proton Transfer water_out H2O prot_ester Protonated Ester prot_tetra->prot_ester - H2O (Elimination) cat2 H+ ester Trimethyl Citrate (R-COOCH3) prot_ester->ester - H+ (Catalyst Regeneration)

Figure 1: General mechanism of Fischer-Speier esterification.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction has stalled, resulting in low yield and incomplete conversion. What are the likely causes and solutions?

This is the most frequent challenge, typically linked to the reaction equilibrium.

  • Potential Cause A: Inefficient Water Removal

    • Explanation: As an equilibrium reaction, the accumulation of water byproduct inhibits the forward reaction, preventing full conversion of the citric acid.[4]

    • Solution: Implement an active water removal strategy. A highly effective method involves repeated reaction-distillation cycles.[5] In this process, the reaction is refluxed for a period, after which the methanol and the generated water are distilled off. Fresh methanol is then added to continue the esterification. This process is repeated 3-6 times to drive the reaction to completion.[5]

Troubleshooting_Workflow start Low Yield or Incomplete Conversion q1 Is water being effectively removed? start->q1 sol1 Implement multi-step reaction-distillation or azeotropic removal. q1->sol1 No q2 Is the Methanol:Acid molar ratio optimal? q1->q2 Yes end High Yield Achieved sol1->end sol2 Increase molar ratio to >4.5:1. Use excess methanol as solvent. q2->sol2 No q3 Is the catalyst active and properly loaded? q2->q3 Yes sol2->end sol3 Verify catalyst quality. For solid acids, ensure proper activation and loading (e.g., 1:0.13 acid:catalyst). q3->sol3 No q3->end Yes sol3->end

Figure 2: Troubleshooting workflow for low reaction yield.
  • Potential Cause B: Unfavorable Reactant Molar Ratio

    • Explanation: According to Le Châtelier's principle, using a large excess of one reactant (methanol) will push the equilibrium towards the products.

    • Solution: Ensure the molar ratio of methanol to citric acid is sufficiently high. Studies have shown that optimal yields are achieved with a molar ratio of methanol to citric acid between 4.5:1 and 5:1.[1] Using methanol as the reaction solvent is a common and effective strategy.

  • Potential Cause C: Insufficient Catalyst Activity or Loading

    • Explanation: The catalyst may be old, hydrated, or used in insufficient quantity. Heterogeneous catalysts may require activation before use.

    • Solution: For homogeneous catalysts like PTSA or H₂SO₄, ensure they are of high purity. For solid acids, optimal results have been reported with a mole ratio of citric acid to catalyst of approximately 1:0.13.[1] If using a reusable solid catalyst, consider regenerating it according to the manufacturer's protocol.

Q2: I've achieved a good yield, but the final product is difficult to purify and appears contaminated. What should I investigate?

Purification issues often stem from residual starting materials, catalysts, or partially esterified intermediates.

  • Potential Cause A: Residual Homogeneous Catalyst

    • Explanation: Strong acids like PTSA and H₂SO₄ will remain in the crude product mixture and can interfere with crystallization and downstream applications.

    • Solution: After the reaction, neutralize the crude mixture with a mild base such as sodium bicarbonate solution until effervescence ceases. The trimethyl citrate can then be extracted with a suitable solvent or purified by crystallization from water.[5] To avoid this issue entirely, consider switching to a solid acid catalyst that can be removed by simple filtration.[7][9]

  • Potential Cause B: Presence of Mono- and Di-esters

    • Explanation: Incomplete conversion will result in a mixture of mono-, di-, and tri-esters of citric acid, which can be difficult to separate.

    • Solution: This issue traces back to the causes of low yield. Ensure the reaction is driven to completion by employing effective water removal and an appropriate excess of methanol. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of starting material and intermediates before workup.

Q3: My reusable solid acid catalyst is losing activity after a few cycles. Why is this happening?

  • Explanation: Heterogeneous catalysts like zeolites or ion-exchange resins can lose activity due to fouling of their porous structure by reactants or products, or by the leaching of active acid sites into the reaction medium.

  • Solution: Regeneration is key. For ion-exchange resins, washing with the reaction alcohol (methanol) can often restore activity. For zeolites, a more rigorous procedure involving washing followed by calcination at high temperature may be necessary to remove adsorbed organic material. Studies on catalysts like phosphonated USY zeolites have demonstrated good reusability over multiple cycles.[9][10]

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Is it necessary to use anhydrous citric acid?

    • No, it is not strictly necessary. One of the advantages of certain protocols, particularly those using the multi-step reaction-distillation method, is that they can effectively remove both the water of crystallization from citric acid monohydrate and the water generated during the reaction.[5]

  • FAQ 2: What is a typical reaction temperature and time?

    • When using methanol at atmospheric pressure, the reaction is typically conducted at reflux temperature, which is around 65-75 °C.[5] The total reaction time, especially with distillation cycles, can range from 9 to 30 hours.[5] With certain solid acid catalysts, higher temperatures (e.g., 90-130 °C) can be employed to accelerate the reaction, with times around 5 hours being reported.[1][9]

  • FAQ 3: What are the key safety considerations for this synthesis?

    • Methanol is toxic and flammable; all work should be conducted in a well-ventilated fume hood, away from ignition sources. Strong acid catalysts like concentrated sulfuric acid and PTSA are highly corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

  • FAQ 4: For a large-scale or green chemistry process, which catalyst is recommended?

    • For scalability and sustainability, heterogeneous catalysts are highly recommended.[9][10] They eliminate the need for corrosive and difficult-to-remove homogeneous acids, simplify product purification, reduce acidic waste streams, and allow for catalyst recycling. Zeolites and ion-exchange resins are excellent candidates for such processes.[7][8][9][10]

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis using Homogeneous Catalyst (p-Toluenesulfonic Acid)

This protocol is adapted from a patented method and utilizes a multi-step reaction-distillation process to ensure high yield.[5]

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and distillation apparatus, add 175 g of citric acid monohydrate, 200 mL of methanol, and 5.6 g of p-toluenesulfonic acid monohydrate.

  • First Reflux/Distillation: Heat the mixture to reflux (approx. 65-75 °C) and maintain for 5 hours. After reflux, switch to a distillation setup and distill off the methanol and water at atmospheric pressure.

  • Subsequent Cycles: Cool the flask to below 60 °C. Add 150 mL of fresh methanol to the residue. Repeat the 5-hour reflux followed by distillation. This cycle should be repeated a total of 5 times to drive the reaction to completion.

  • Workup and Purification: After the final distillation to recover methanol, add 100 mL of pure water to the warm residue and stir until all material is dissolved.

  • Crystallization: Pour the solution into a beaker and cool in an ice bath to induce crystallization.

  • Isolation: Collect the white crystals by vacuum filtration, wash with a small amount of cold water, and dry. The expected product is trimethyl citrate with a melting point of 76-79 °C and purity >98%.[5]

Protocol 2: Synthesis using Heterogeneous Solid Acid Catalyst

This protocol is a generalized method based on literature reports for solid acid catalysts.[1][9]

  • Catalyst Activation (if required): Dry the solid acid catalyst (e.g., Amberlyst-70, phosphonated USY zeolite) in an oven under vacuum at 110 °C for 4-6 hours prior to use.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 50 g of citric acid, 120 mL of methanol (ensuring a molar ratio of ~5:1), and ~6.5 g of the dried solid acid catalyst (for a ~1:0.13 molar ratio of citric acid to catalyst).[1]

  • Reaction: Heat the mixture to reflux and maintain for 5-7 hours. Monitor the reaction progress by TLC or GC.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Recover the catalyst by vacuum filtration. The catalyst can be washed with methanol and dried for reuse.

  • Product Isolation: Transfer the filtrate to a round-bottom flask and remove the excess methanol using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by recrystallization from water as described in Protocol 1.

References

  • Synthesis of trimethyl citrate. CN1222503A.
  • Huang L, et al. Study on Catalytic Synthesis of Trimethyl Citrate by Solid Acid. Liaoning Chemical Industry, 2012, 41(03):232-233+236. [Link]

  • Esterification Kinetics of Tributyl Citrate Production Using Homogeneous and Heterogeneous Catalysts. ResearchGate. [Link]

  • Nandiwale, K. Y., et al. Sustainable Catalytic Process for Synthesis of Triethyl Citrate Plasticizer over Phosphonated USY Zeolite. Bulletin of Chemical Reaction Engineering & Catalysis, 2016, 11(3), 292-298. [Link]

  • Triethyl Citrate Synthesis by Reactive Distillation. ResearchGate. [Link]

  • Trimethyl Citrate: Esterification of Citric Acid and Methanol. Reddit. [Link]

  • Synthesis of Non-Toxic Triethyl Citrate Plasticizer by Esterification of Renewable Citric Acid Using Modified Zeolite. ResearchGate. [Link]

  • Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Preparation of Esters. University of Calgary. [Link]

  • Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube. [Link]

Sources

Technical Support Center: Trimethyl 1,2,3-Propanetricarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the work-up and purification of trimethyl 1,2,3-propanetricarboxylate. It is designed for researchers and drug development professionals to navigate common challenges encountered after the initial synthesis, which is typically achieved via an acid-catalyzed Fischer esterification of propane-1,2,3-tricarboxylic acid with methanol.

Troubleshooting Guide: Navigating Common Work-up Issues

This section addresses specific problems that may arise during the isolation and purification of your product. Each point details the issue, its probable cause, and a validated solution.

Issue 1: An Emulsion Has Formed During Extraction, and the Layers Won't Separate.

  • Question: I've added my aqueous wash solution to the organic layer, and now I have a milky, inseparable layer between the organic and aqueous phases. How can I resolve this?

  • Answer: Emulsion formation is common when residual starting materials or salts act as surfactants, particularly after the bicarbonate wash.[1][2]

    • Immediate Solution: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases. Gently swirl the separatory funnel rather than shaking vigorously.

    • If the Emulsion Persists:

      • Allow the separatory funnel to stand undisturbed for 15-30 minutes.

      • If separation is still poor, transfer the entire mixture to a larger beaker and gently stir. Sometimes, a wider surface area can aid in breaking the emulsion.

      • As a last resort, filter the entire mixture through a pad of Celite. This can often break the emulsion, though it may require re-extracting the filtrate.

Issue 2: My Product Yield is Significantly Lower Than Expected.

  • Question: After the full work-up procedure, my final product mass is very low. What are the likely causes and how can I improve it?

  • Answer: Low yield is a frequent challenge in Fischer esterifications, which are equilibrium-driven reactions.[1][3] The issue can stem from the reaction itself or losses during the work-up.

    • Cause 1: Incomplete Reaction: The equilibrium may not have been sufficiently pushed towards the product. The presence of water, a byproduct, can drive the reaction in reverse.[1][3]

    • Cause 2: Product Loss During Work-up:

      • Premature Hydrolysis: Aggressive washing with a basic solution (or prolonged exposure) can saponify your ester product back to the carboxylate salt, which is lost to the aqueous layer.[4] This is why a mild base like sodium bicarbonate is preferred over sodium hydroxide.

      • Insufficient Extraction: this compound has some polarity due to its three ester groups. A single extraction may be insufficient. Perform at least three extractions with your organic solvent to ensure complete recovery from the aqueous phase.[5][6]

      • Incomplete Drying: Water remaining in the organic layer can co-distill with your solvent, but if your final purification is via vacuum distillation, residual water can interfere with achieving a stable vacuum and accurate boiling point.

Issue 3: After Adding Sodium Bicarbonate, the Mixture Foamed Violently and Overflowed.

  • Question: When I added the saturated sodium bicarbonate solution to neutralize the acid catalyst, it produced a large amount of gas and foamed out of my separatory funnel. How can I prevent this?

  • Answer: This is a result of the rapid reaction between the acid catalyst (e.g., H₂SO₄) and the bicarbonate base, which releases carbon dioxide (CO₂) gas.[2]

    • Preventative Protocol:

      • Transfer the organic layer from the reaction into a flask (Erlenmeyer or round-bottom) that is at least 4-5 times the volume of the organic layer.

      • Place the flask on a stir plate and add the saturated sodium bicarbonate solution slowly, portion by portion, while stirring vigorously. This allows for controlled degassing of the CO₂.[2]

      • Once the addition is complete and gas evolution has subsided, transfer the mixture back to the separatory funnel to separate the layers.

      • When using a separatory funnel directly, add the bicarbonate solution in small amounts, and after each addition, swirl gently and vent the funnel frequently by inverting it and opening the stopcock (pointing away from you).

Issue 4: My Final Product is Contaminated with the Starting Carboxylic Acid.

  • Question: My NMR/IR analysis shows the presence of unreacted propane-1,2,3-tricarboxylic acid in my final product. How did this happen and how can I remove it?

  • Answer: This indicates an incomplete reaction or an inefficient acid-base wash. The sodium bicarbonate wash is designed to convert the carboxylic acid into its water-soluble sodium salt, thereby removing it from the organic layer.[6]

    • Solution:

      • Re-dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

      • Wash the solution again with saturated sodium bicarbonate. Check the pH of the aqueous layer after washing; it should be basic (pH > 8). If not, wash again.

      • Follow this with a brine wash, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and re-concentrate.

    • For Future Experiments: Ensure you use a sufficient volume of bicarbonate solution and confirm the basicity of the aqueous layer before proceeding.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of each wash step in the work-up?

  • A1: Each wash is designed to remove specific impurities:

    • Saturated Sodium Bicarbonate (NaHCO₃) Wash: Neutralizes the strong acid catalyst and deprotonates any unreacted propane-1,2,3-tricarboxylic acid, converting them into their respective salts, which are soluble in the aqueous layer and can be removed.[6][7]

    • Water Wash (Optional): Can be used to remove excess methanol and other highly water-soluble impurities. However, it can sometimes increase the risk of product loss if the ester has some water solubility.

    • Saturated Sodium Chloride (Brine) Wash: This step does not primarily remove impurities. Its main function is to remove the bulk of dissolved water from the organic layer before the final drying step, making the drying agent more efficient. It also helps break emulsions.[8]

Q2: Which organic solvent should I choose for the extraction?

  • A2: The choice depends on several factors.

    • Ethyl Acetate (EtOAc): A good general-purpose solvent. It is less dense than water, effective at dissolving many esters, and has a convenient boiling point for removal. It is also relatively less toxic than chlorinated solvents.[4]

    • Dichloromethane (DCM) / Chloroform (CHCl₃): These are denser than water, which means the organic layer will be the bottom layer during extraction. They are often excellent solvents but are more toxic and environmentally harmful.[4]

    • Diethyl Ether (Et₂O): Very effective and has a low boiling point, making it easy to remove. However, it is highly flammable and can form explosive peroxides upon storage.

Q3: How do I know if my organic layer is sufficiently dry?

  • A3: When you add a solid drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), it will clump together as it absorbs water. You have added enough drying agent when newly added portions no longer clump and swirl freely in the solvent, resembling a snow-globe effect.[1] Allow the solvent to stand over the drying agent for at least 10-15 minutes before filtering to ensure complete water removal.

Q4: What is the best method for final purification of this compound?

  • A4: The optimal method depends on the purity of the crude product and the nature of any remaining impurities.

    • Vacuum Distillation: This is often the preferred method for purifying esters if they are thermally stable and have a reasonable boiling point. It is effective at removing non-volatile or much higher-boiling impurities.

    • Silica Gel Chromatography: If your product is contaminated with impurities of similar volatility, column chromatography is the best choice. A non-polar solvent system (e.g., hexanes/ethyl acetate) is typically used to elute the less polar ester while retaining more polar impurities on the silica.

Standard Experimental Protocol: Work-up Procedure

This protocol assumes a completed reaction from propane-1,2,3-tricarboxylic acid and methanol with an acid catalyst.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate). Use a volume approximately 2-3 times that of the initial reaction volume.

  • Neutralization: Carefully transfer the diluted mixture to a separatory funnel. Add saturated aqueous sodium bicarbonate (NaHCO₃) solution in small portions, swirling and venting frequently, until gas evolution ceases. Confirm the aqueous layer is basic (pH ≥ 8) using pH paper.

  • Extraction: Shake the separatory funnel vigorously for 30-60 seconds, venting periodically. Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Extraction: Extract the separated aqueous layer two more times with fresh portions of the organic solvent to recover any dissolved product. Combine all organic layers.

  • Brine Wash: Wash the combined organic layers with a single portion of saturated aqueous sodium chloride (brine). This will help remove most of the dissolved water. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 15 minutes.

  • Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product. Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: Purify the resulting crude oil or solid by either vacuum distillation or column chromatography to obtain the pure this compound.

Data Presentation: Work-up Parameters
StepReagentVolume (Typical)Purpose
Extraction Ethyl Acetate3 x 50 mLIsolate organic product
Neutralization Sat. aq. NaHCO₃~50-100 mLNeutralize acid, remove R-COOH
Wash Sat. aq. NaCl (Brine)1 x 50 mLRemove bulk water, break emulsion
Drying Anhydrous Na₂SO₄~5-10 gRemove residual water

(Volumes are illustrative for a ~10g scale reaction and should be adjusted accordingly)

Visualization of the Work-up Workflow

The following diagram illustrates the logical flow of the extraction and purification process.

Workup_Flow Figure 1. Workflow for this compound Purification cluster_extraction Liquid-Liquid Extraction cluster_isolation Product Isolation Reaction_Mixture Crude Reaction Mixture (Ester, R-COOH, MeOH, H2SO4, H2O) Dilute Dilute with Ethyl Acetate Reaction_Mixture->Dilute Wash_Bicarb Wash with Saturated NaHCO3 (aq) Dilute->Wash_Bicarb Wash_Brine Wash with Brine (aq) Wash_Bicarb->Wash_Brine Aqueous_Waste_1 Aqueous_Waste_1 Wash_Bicarb->Aqueous_Waste_1 Aqueous Waste: Na2SO4, Na-carboxylate, H2O Dry Dry Organic Layer (Anhydrous Na2SO4) Wash_Brine->Dry Aqueous_Waste_2 Aqueous_Waste_2 Wash_Brine->Aqueous_Waste_2 Aqueous Waste: NaCl, H2O Filter_Concentrate Filter & Concentrate via Rotary Evaporation Dry->Filter_Concentrate Purification Final Purification (Vacuum Distillation or Chromatography) Filter_Concentrate->Purification Final_Product Pure Trimethyl 1,2,3-propanetricarboxylate Purification->Final_Product

Sources

Technical Support Center: Scaling Up Trimethyl 1,2,3-Propanetricarboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of trimethyl 1,2,3-propanetricarboxylate, also known as trimethyl citrate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to larger-scale production. As an intermediate in organic synthesis and an additive in daily chemical products, mastering its production is key.[1] This document provides in-depth, field-proven insights into overcoming the common challenges encountered during this process, structured in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The most common and industrially viable method is the Fischer-Speier esterification. This reaction involves treating citric acid (a tricarboxylic acid) with an excess of methanol in the presence of a strong acid catalyst.[2][3] The reaction proceeds through a series of reversible steps, forming mono- and di-methylated intermediates before reaching the final tri-ester product.[4][5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol.[6]

Q2: Why is scaling up this specific esterification challenging?

A2: The primary challenge lies in the reversible nature of the esterification reaction.[6] For every mole of ester formed, one mole of water is produced. As the concentration of water increases in the reaction mixture, the reverse reaction (hydrolysis) is favored, creating an equilibrium that limits the final product yield.[7][8] On a larger scale, efficient removal of this byproduct water becomes a critical process bottleneck. Other challenges include managing the reaction's exothermicity, ensuring complete conversion to the tri-ester, and purifying the final product away from catalysts and intermediates.[9]

Q3: What are the common catalysts used, and how do I choose one for my scale-up?

A3: Catalysts are essential to achieve a reasonable reaction rate.[7] They fall into two main categories:

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (p-TSA) are highly effective.[10][11] However, they are corrosive and require a neutralization step, followed by complex washing and removal procedures, which can be cumbersome and generate significant waste streams at scale.[6]

  • Heterogeneous (Solid Acid) Catalysts: These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonated zirconia.[4][12] Their primary advantage is ease of separation from the reaction mixture (via simple filtration), which simplifies downstream processing and allows for catalyst recycling.[6] However, they may exhibit lower catalytic activity compared to homogeneous catalysts, potentially requiring higher temperatures or longer reaction times.

The choice depends on your process priorities. For ease of purification and sustainability, heterogeneous catalysts are often preferred in modern industrial processes. For maximum reaction rates where downstream purification is well-established, homogeneous catalysts are still widely used.[3]

Table 1: Comparison of Common Catalysts for Citric Acid Esterification
Catalyst TypeExamplesAdvantagesDisadvantagesScalability Considerations
Homogeneous Sulfuric Acid, p-Toluenesulfonic AcidHigh catalytic activity, low cost.[13]Corrosive, difficult to separate, requires neutralization, generates waste.[6]Requires robust, corrosion-resistant reactors and extensive downstream purification infrastructure.
Heterogeneous Ion-Exchange Resins, ZeolitesEasily separated (filtration), reusable, less corrosive, reduced waste.[4]Lower activity, potential for pore blockage, can be more expensive initially.Simplifies product work-up, suitable for continuous flow or packed-bed reactors. Catalyst lifetime is a key parameter.

Part 2: Troubleshooting Guide for Scale-Up

This section tackles specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low Final Yield and Incomplete Conversion

Q: My reaction has run for the specified time, but analysis (e.g., HPLC, GC) shows significant amounts of mono-methyl and di-methyl citrate remaining. What's causing this and how can I fix it?

A: This is the most common scale-up challenge, typically linked to equilibrium limitations.

Potential Cause 1: Inefficient Water Removal The water generated during the reaction is likely inhibiting the forward reaction and preventing it from reaching completion.[7] On a lab scale, a simple reflux might suffice, but at larger volumes, water removal must be actively managed.

  • Solution: Implement a continuous water removal system. A Dean-Stark apparatus with a suitable azeotroping agent (like toluene) is a classic approach, though this adds another component to be removed later.[12] A more direct method, especially for this reaction, is to use a multi-step reaction-distillation process. This involves heating the mixture to reflux for a period, then distilling off the methanol-water azeotrope to remove the water, and replenishing with fresh, dry methanol.[2][11] Repeating this cycle 3-6 times can drive the reaction to completion.[2]

Potential Cause 2: Insufficient Catalyst Activity or Loading The catalyst concentration might be too low for the larger volume, or the chosen catalyst may not be active enough under your reaction conditions.

  • Solution:

    • Verify Catalyst Loading: Ensure the molar ratio of catalyst to citric acid is optimal. For solid acids, a typical starting point is a mole ratio of citric acid to solid acid of 1:0.13.[14] For p-TSA, concentrations of 0.01 to 1.0 wt% of the reaction mixture are common.[10]

    • Re-evaluate Catalyst Choice: If using a heterogeneous catalyst, you may need to switch to a more active one or increase the reaction temperature (within safe limits) to boost the kinetic rate.[15]

Potential Cause 3: Sub-optimal Reactant Ratio According to Le Châtelier's principle, using an excess of one reactant can shift the equilibrium to the product side.[8]

  • Solution: Increase the molar ratio of methanol to citric acid. Ratios of 4.5:1 to 5:1 (methanol:citric acid) have been shown to improve yields significantly.[12] While this helps drive the reaction, it also necessitates a more robust methanol recovery system in your downstream process.

Troubleshooting Workflow: Low Product Yield

G start Low Yield of Trimethyl Citrate q1 Is water being effectively removed? start->q1 a1_no Implement Active Removal: - Reaction-Distillation Cycles - Pervaporation q1->a1_no No q2 Is catalyst loading and activity sufficient? q1->q2 Yes a1_no->q2 a2_no Increase catalyst concentration or switch to a more active catalyst. q2->a2_no No q3 Is the Methanol:Citric Acid ratio optimized? q2->q3 Yes a2_no->q3 a3_no Increase molar excess of Methanol (e.g., to 4.5:1 or higher). q3->a3_no No end_node Yield Improved. Re-evaluate process economics. q3->end_node Yes a3_no->end_node ReactionPathway CA Citric Acid MEC Mono-methyl Citrate CA->MEC + MeOH - H₂O MEC->CA + H₂O DEC Di-methyl Citrate MEC->DEC + MeOH - H₂O DEC->MEC + H₂O TMC Trimethyl Citrate (Product) DEC->TMC + MeOH - H₂O TMC->DEC + H₂O

Caption: Stepwise esterification of citric acid to form trimethyl citrate.

Part 4: Safety Considerations for Scale-Up

  • Thermal Hazards: As noted, esterifications are exothermic. [9]Never scale up a reaction without a thorough understanding of its thermal profile. Always have an adequate cooling system and a contingency plan for cooling failure.

  • Chemical Hazards: Concentrated sulfuric acid is highly corrosive and causes severe burns. [16]Methanol is flammable and toxic; inhalation can cause blindness or death. [16]Always work in a well-ventilated area (or use a closed system), wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. [16][17]* Pressure: When heating volatile solvents like methanol in a closed reactor, be aware of the potential for pressure build-up. Ensure your reactor is appropriately rated and equipped with pressure relief devices.

By understanding the chemical principles and anticipating the engineering challenges, you can successfully navigate the complexities of scaling up this compound production.

References

  • Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane. (2022). National Institutes of Health (NIH). Available from: [Link]

  • Esterification of citric acid. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of Capsicum chinense Citric Acid Esters-Its Methanol Trans-esterification Investigations with hplc Analysis and Its valorization as Gels-Crystals Ca-Salts. (n.d.). Sci-Afric Publishers. Available from: [Link]

  • Florit F., Copelli S. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 145-150. Available from: [Link]

  • Study on Catalytic Synthesis of Trimethyl Citrate by Solid Acid. (n.d.). Semantic Scholar. Available from: [Link]

  • Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers. (2020). ACS Publications. Available from: [Link]

  • Method for producing esters of citric acids. (2002). Google Patents.
  • Esterification Bio-oil using Acid Catalyst and Ethanol. (n.d.). Slideshare. Available from: [Link]

  • Trimethyl citrate simlified synthesis by Waffles. (2021). YouTube. Available from: [Link]

  • Synthesis of trimethyl citrate. (1999). Google Patents.
  • Esterification of Methanol and Citric Acid: Distillation. (2023). Reddit. Available from: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024). MDPI. Available from: [Link]

  • Chemistry OBTAINING ESTERS OF CITRIC ACID WITH HIGH ALIPHATIC ALCOHOLS. (n.d.). YSU Journals. Available from: [Link]

  • Esterification. (n.d.). SmartLabs. Available from: [Link]

  • Experimental conditions of esterification between citric acid molecules... (n.d.). ResearchGate. Available from: [Link]

  • Triethyl Citrate Synthesis by Reactive Distillation. (2006). ACS Publications. Available from: [Link]

  • Preparation method of triethyl citrate. (2015). Google Patents.
  • Triethyl Citrate Synthesis by Reactive Distillation. (n.d.). American Chemical Society. Available from: [Link]

  • Triethyl Citrate Synthesis by Reactive Distillation. (n.d.). ACS Publications. Available from: [Link]

  • What is the synthesis route of TRIMETHYL CITRATE and its industrial applications?. (n.d.). FAQ. Available from: [Link]

  • Exploring the Synthesis and Applications of Trimethyl Citrate (CAS 1587-20-8). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Esterification and its impact on the pharmaceutical industry. (n.d.). QSAR ANALYTICS. Available from: [Link]

  • 2-Hydroxy-1,2,3-propanetricarboxylic acid trimethyl ester. (2024). ChemBK. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Trimethyl 1,2,3-Propanetricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method validation for the quantification of trimethyl 1,2,3-propanetricarboxylate. We will explore the nuanced challenges this analyte presents and objectively compare HPLC with viable alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies and validation protocols detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH)[1][2][3], the U.S. Food and Drug Administration (FDA)[4][5], and the United States Pharmacopeia (USP)[6][7][8].

The Analytical Challenge: Quantifying this compound

This compound is a small ester molecule that, like many of its chemical class, presents a distinct analytical challenge: it lacks a strong chromophore. This property renders it nearly invisible to the most common HPLC detector, the Ultraviolet-Visible (UV-Vis) detector, necessitating a more sophisticated analytical approach.[9][10] The selection of an appropriate analytical technique is therefore not a trivial choice but a critical decision based on the analyte's physicochemical properties and the intended purpose of the analysis.

This guide will navigate the decision-making process, method development, and rigorous validation required to ensure data integrity for this and similar challenging analytes.

A Comparative Overview of Analytical Techniques

The optimal analytical technique must balance sensitivity, specificity, accuracy, and practicality. For this compound, three primary techniques stand out, each with a unique profile of advantages and limitations.

dot

cluster_HPLC cluster_GCMS cluster_qNMR Analyte Analyte: This compound Properties Key Properties: - No strong chromophore - Sufficiently volatile for GC - Soluble in organic solvents Analyte->Properties HPLC HPLC Properties->HPLC Select Technique Based On: GCMS GC-MS Properties->GCMS Select Technique Based On: qNMR qNMR Properties->qNMR Select Technique Based On: HPLC_Pros Pros: - Good for non-volatile impurities - Robust for routine QC HPLC->HPLC_Pros HPLC_Cons Cons: - Requires non-UV detector (RID, ELSD) - or derivatization HPLC->HPLC_Cons GCMS_Pros Pros: - High sensitivity & specificity (MS) - Established for this compound class GCMS->GCMS_Pros GCMS_Cons Cons: - Potential for thermal degradation - Not suitable for non-volatile analytes GCMS->GCMS_Cons qNMR_Pros Pros: - Absolute, primary ratio method - No reference standard of analyte needed - Provides structural confirmation qNMR->qNMR_Pros qNMR_Cons Cons: - Lower sensitivity - Higher equipment cost - Requires specialized expertise qNMR->qNMR_Cons

Caption: Analytical technique selection workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its robustness and versatility.[11] For an analyte lacking a chromophore, universal detectors are necessary.

  • Refractive Index Detector (RID): Senses changes in the refractive index of the mobile phase as the analyte elutes. It is a truly universal detector but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

  • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These mass-based detectors are compatible with gradient elution and are more sensitive than RID. They require the analyte to be non-volatile, which is suitable for this compound.

An alternative strategy is chemical derivatization , where the analyte is reacted to attach a chromophore or fluorophore, enabling sensitive detection by UV or fluorescence detectors. However, this adds complexity and potential for variability to the sample preparation process.[9][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for volatile or semi-volatile compounds.[13] Given that this compound can be volatilized, GC is a highly viable separation technique. PubChem data indicates that GC-MS is a known method for its analysis.[14]

  • Causality: The choice of GC-MS is driven by its high separation efficiency (capillary columns) and the exceptional specificity and sensitivity of the mass spectrometer, which can identify and quantify the analyte with high confidence, even in complex matrices.

Quantitative NMR (qNMR)

qNMR is a primary ratio analytical method that allows for the direct quantification of a substance without needing a chemically identical reference standard.[15][16]

  • Causality: The intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[16] By comparing the integral of a known analyte signal to the integral of a certified internal standard of known concentration and purity, an absolute concentration of the analyte can be determined.[17][18] This makes qNMR invaluable for characterizing new chemical entities or when a certified standard of the analyte is unavailable.

Performance Comparison
ParameterHPLC (with RID/ELSD)GC-MSqNMR
Specificity Moderate to HighVery HighVery High
Sensitivity (Typical LOQ) ~1-10 µg/mL~0.01-1 µg/mL~10-100 µg/mL
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Throughput HighHighLow to Moderate
Gradient Compatible Yes (ELSD/CAD), No (RID)Yes (Temperature Program)N/A
Reference Standard Requires analyte-specific standardRequires analyte-specific standardRequires any certified standard

In-Depth Guide: Validation of an HPLC Method

This section provides a comprehensive, step-by-step protocol for the validation of a reversed-phase HPLC method for this compound, adhering to the ICH Q2(R2) guideline.[2][3][19] The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[20]

dot

cluster_Precision Precision Levels Validation HPLC Method Validation (ICH Q2) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness SST System Suitability Specificity->SST Verified by Range Range Linearity->Range Defines Linearity->SST Verified by Accuracy->Range Assessed over Accuracy->SST Verified by Precision->Range Assessed over Precision->SST Verified by Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay, Inter-day) Precision->Intermediate Reproducibility Reproducibility (Inter-lab) Precision->Reproducibility LOD->SST Verified by LOQ->Linearity Often lowest point of LOQ->SST Verified by Robustness->SST Verified by

Caption: Interrelationship of HPLC validation parameters.

Experimental Protocol: HPLC Method Validation

Assumed Chromatographic System:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detector: Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10 µL

System Suitability Test (SST)
  • Causality: Before any validation run, the suitability of the chromatographic system must be verified.[6][8] This is a non-negotiable step that ensures the equipment is performing as expected, forming the foundation of trustworthy data.

  • Protocol:

    • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

    • Make five replicate injections of this solution.

    • Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.

  • Acceptance Criteria:

    • Peak Area %RSD: ≤ 2.0%[11]

    • Retention Time %RSD: ≤ 1.0%

    • Tailing Factor (T): 0.8 - 1.5

    • Theoretical Plates (N): > 2000

Specificity
  • Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][21]

  • Protocol:

    • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

    • Blank Analysis: Analyze a blank sample (diluent/matrix) to ensure no interfering peaks are present at the retention time of the analyte.

    • Spiked Blank: Analyze the blank spiked with the analyte and known impurities/degradants.

    • Peak Purity: Use a Photo-Diode Array (PDA) detector if available, or MS detector, to assess peak purity and confirm that the analyte peak is spectrally homogeneous.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any degradation products, impurities, or matrix components. Resolution (Rs) between the analyte and the closest eluting peak should be > 2.0.

Linearity and Range
  • Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the detector's response over a specified range.[3] The range is the interval over which the method is shown to be precise, accurate, and linear.[1][11]

  • Protocol:

    • Prepare a stock solution of the analyte.

    • Perform serial dilutions to create at least five concentration levels spanning the expected range (e.g., for an assay, 80% to 120% of the target concentration). A typical range could be 50-150 µg/mL.[22]

    • Inject each concentration level in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.998[23]

    • The plot should be visually linear.

    • The y-intercept should be close to zero.

Accuracy
  • Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a placebo/matrix with known amounts of the analyte.[21]

  • Protocol:

    • Prepare samples by spiking a blank matrix with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[22]

Precision
  • Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels.[3][11]

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

    • Reproducibility (Inter-laboratory): This is typically assessed during method transfer and involves different laboratories analyzing the same sample.

  • Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[24]

  • Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1.

    • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

  • Acceptance Criteria: The determined LOQ must be precise and accurate.

Robustness
  • Causality: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[21] This provides an indication of its reliability during normal usage.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Column temperature (e.g., ± 5 °C)

    • Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, resolution) should remain within their acceptance criteria for all variations.

Conclusion

The successful analysis of this compound hinges on a well-chosen analytical technique and a rigorously validated method. While HPLC with a universal detector like ELSD or CAD offers a robust platform for routine quality control, its limitations in sensitivity and the challenge posed by the analyte's lack of a chromophore must be acknowledged.

For applications requiring higher sensitivity and specificity, GC-MS stands out as a superior alternative. For primary characterization or when a certified reference standard is unavailable, qNMR offers an unparalleled, direct method of quantification.

Ultimately, the choice of method must be fit for purpose. The validation framework presented here, grounded in ICH and USP guidelines[3][6], provides a comprehensive roadmap for any laboratory, ensuring that the analytical data generated—regardless of the chosen technique—is reliable, accurate, and scientifically sound.

References

  • Source: US Pharmacopeia (USP)
  • Title: <621> CHROMATOGRAPHY Source: USP-NF URL
  • Title: Understanding ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: FDA URL
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: ICH releases draft guidelines on analytical method development Source: RAPS URL
  • Title: ICH Q2(R2)
  • Title: Q2(R2)
  • Source: US Pharmacopeia (USP)
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL
  • Title: Are You Sure You Understand USP <621>?
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL
  • Title: this compound Source: PubChem URL
  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: PMC URL
  • Title: How can I separate carboxylic acid and chloride by HPLC?
  • Source: Encyclopedia.
  • Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: NIH URL
  • Title: GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques Source: Science Publications URL
  • Title: Quantitative NMR Spectroscopy Source: University of Edinburgh URL
  • Title: METHOD DEVELOPMENT AND VALIDATION BY RP-HPLC METHOD Source: ijariie URL
  • Title: 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)
  • Title: (PDF)
  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: PMC - PubMed Central URL
  • Title: Using high-performance quantitative NMR (HP-qNMR)
  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL
  • Source: Jetir.
  • Title: A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters Source: MDPI URL
  • Title: Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Source: Research and Reviews URL
  • Title: RP-HPLC Method Development and Validation for Simultaneous Estimation of Thymol, Eugenol and Alliin in Bulk and Novel Nanoformulation Source: Research Journal of Pharmacy and Technology URL

Sources

A Senior Application Scientist's Guide to the Comparative Evaluation of Novel Plasticizers: A Case Study on Trimethyl 1,2,3-propanetricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Plasticizer Solutions

In the realm of polymer formulation, particularly for sensitive applications in the medical, pharmaceutical, and food contact sectors, the choice of a plasticizer is a critical decision. For decades, phthalate esters like Di(2-ethylhexyl) phthalate (DEHP) have been the industry's workhorse, prized for their efficiency and cost-effectiveness in rendering rigid polymers like polyvinyl chloride (PVC) flexible and durable.[1][2][3] However, mounting evidence and regulatory scrutiny regarding the potential endocrine-disrupting effects and adverse health impacts of certain phthalates have catalyzed a paradigm shift towards safer alternatives.[4][5][6][7]

This has led to the prominence of non-phthalate plasticizers, such as acetyl tributyl citrate (ATBC), a bio-based option noted for its favorable toxicological profile and approval for use in food contact materials and medical products.[8][9][10][11] Yet, the quest for the ideal plasticizer—one that marries high performance, long-term stability, and unimpeachable safety—is ongoing.

This guide introduces a framework for the comparative study of novel plasticizer candidates, using trimethyl 1,2,3-propanetricarboxylate (TMPC) as a theoretical subject of investigation. TMPC (CAS 6138-26-7) is a tricarboxylic acid ester with a compact structure that suggests the potential for strong polymer interaction and low volatility.[12][13][14] While not a conventional plasticizer, its structure warrants evaluation.

Herein, we will operate from the perspective of a senior application scientist, outlining the essential experimental protocols and analytical logic required to rigorously compare a novel candidate like TMPC against established benchmarks: the high-performance phthalate (DEHP) and the trusted, safer alternative (ATBC).

Pillar 1: Foundational Principles of Plasticizer Evaluation

Before embarking on experimental work, it is crucial to define the key performance indicators (KPIs) for a plasticizer. These metrics form the basis of our comparative analysis.

Caption: Key Performance Indicators for an Ideal Plasticizer.

  • Efficiency & Compatibility: How much plasticizer is needed to achieve the desired flexibility? A more efficient plasticizer achieves the target softness at a lower concentration. Compatibility refers to the miscibility of the plasticizer with the polymer matrix; poor compatibility leads to phase separation and material failure.

  • Permanence (Migration Resistance): How well does the plasticizer stay within the polymer matrix? Low migration is critical for safety and maintaining long-term material properties.[15][16]

  • Thermal Stability: The plasticizer must withstand the high temperatures of polymer processing without degrading.[17][18]

  • Safety: The toxicological profile is paramount, especially for high-contact applications.

Pillar 2: A Rigorous Experimental Framework

To objectively compare TMPC with DEHP and ATBC, a multi-faceted experimental approach is required. The following workflow outlines the necessary steps from formulation to final analysis.

Experimental_Workflow cluster_Formulation Phase 1: Formulation & Compounding cluster_SamplePrep Phase 2: Sample Preparation cluster_Testing Phase 3: Performance Testing A 1. Material Weighing (PVC, Plasticizer, Stabilizers) B 2. High-Speed Mixing A->B C 3. Two-Roll Milling (Melt Compounding) B->C D 4. Compression Molding (Standardized Test Sheets) C->D E 5a. Thermal Analysis (DSC & TGA) D->E F 5b. Mechanical Analysis (Hardness & Tensile) D->F G 5c. Migration Analysis (Solvent Extraction) D->G

Sources

Performance Evaluation of Trimethyl 1,2,3-Propanetricarboxylate in PVC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Safer, High-Performance Plasticizers

For decades, polyvinyl chloride (PVC) has been a cornerstone of the polymer industry, prized for its versatility and cost-effectiveness. The key to unlocking this versatility lies in the use of plasticizers, which transform rigid PVC into a flexible and durable material for a vast array of applications. However, the most widely used plasticizers, phthalate esters such as di(2-ethylhexyl) phthalate (DEHP), have come under intense scrutiny due to their adverse health and environmental impacts, including concerns about endocrine disruption.[1] This has catalyzed a paradigm shift in the industry, driving a concerted effort to develop safer, yet equally effective, alternatives.

This guide provides a comprehensive performance evaluation of a promising, bio-based candidate: trimethyl 1,2,3-propanetricarboxylate. As a derivative of citric acid, a naturally occurring and renewable resource, this molecule represents a significant step towards more sustainable PVC formulations.[2] We will objectively compare its anticipated performance with established phthalate and non-phthalate plasticizers, supported by established experimental methodologies and theoretical insights. This document is intended for researchers, scientists, and product development professionals dedicated to advancing the next generation of PVC materials.

The Candidate: this compound - A Molecular Profile

This compound, also known as tricarballylic acid trimethyl ester, is the trimethyl ester of propane-1,2,3-tricarboxylic acid. Its synthesis can be achieved through the esterification of tricarballylic acid, which itself can be derived from the dehydration and hydrogenation of citric acid.[2] This positions it as a bio-based plasticizer with the potential for a more favorable environmental footprint compared to its petroleum-derived counterparts.

The molecular structure of a plasticizer is paramount to its performance. The polarity of the ester groups in this compound is expected to facilitate strong interactions with the polar C-Cl bonds in the PVC polymer chains. This interaction is crucial for effective plasticization, as it disrupts the strong intermolecular forces between PVC chains, thereby increasing flexibility and reducing the glass transition temperature (Tg).

Comparative Landscape: Benchmarking Against Incumbent Plasticizers

To contextualize the performance of this compound, we will compare it against a spectrum of commonly used plasticizers:

  • Phthalate Esters:

    • Di(2-ethylhexyl) phthalate (DEHP): The historical benchmark for general-purpose PVC plasticizers.

    • Diisononyl phthalate (DINP): A higher molecular weight phthalate often used in applications requiring greater permanence.

  • Non-Phthalate Alternatives:

    • Di(2-ethylhexyl) terephthalate (DOTP): A widely adopted non-phthalate alternative with a favorable toxicological profile.

    • 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): A non-phthalate plasticizer designed for sensitive applications such as medical devices and toys.

    • Other Citrate Esters:

      • Triethyl Citrate (TEC): A lower molecular weight citrate ester.

      • Acetyl Triethyl Citrate (ATEC): A modified citrate ester with improved compatibility.

      • Tributyl Citrate (TBC): A higher molecular weight citrate ester.

Performance Evaluation: Key Metrics and Experimental Protocols

The efficacy of a PVC plasticizer is determined by a suite of key performance indicators. Below, we outline the critical metrics and the standardized experimental protocols for their evaluation. While specific experimental data for this compound is emerging, the methodologies described are universally applicable for a robust comparative assessment.

Plasticizing Efficiency

Plasticizing efficiency refers to the ability of a plasticizer to impart flexibility to PVC. It is primarily assessed by the reduction in the glass transition temperature (Tg) and the resulting mechanical properties.

Experimental Protocol: Dynamic Mechanical Analysis (DMA)

  • Sample Preparation: Prepare PVC plastisols with a standard formulation (e.g., 100 parts PVC resin, 50 parts plasticizer, 3-5 parts thermal stabilizer). The components are thoroughly mixed and then fused into sheets of uniform thickness (e.g., 1 mm) by compression molding at a set temperature (e.g., 170°C).

  • DMA Analysis: Rectangular specimens are subjected to a sinusoidal strain in a DMA instrument. The temperature is ramped (e.g., from -100°C to 150°C at a rate of 3°C/min) while monitoring the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').

  • Data Interpretation: The peak of the tan delta curve is taken as the glass transition temperature (Tg). A lower Tg indicates higher plasticizing efficiency.

Logical Relationship: Plasticizer Structure and Efficiency

cluster_0 Plasticizer Molecular Structure cluster_1 Interaction with PVC cluster_2 Performance Outcome Polarity Polarity Disruption of PVC Chain Interactions Disruption of PVC Chain Interactions Polarity->Disruption of PVC Chain Interactions Enhances Molecular Weight Molecular Weight Molecular Weight->Disruption of PVC Chain Interactions Influences Branching Branching Branching->Disruption of PVC Chain Interactions Affects Increased Flexibility Increased Flexibility Disruption of PVC Chain Interactions->Increased Flexibility Lower Tg Lower Tg Disruption of PVC Chain Interactions->Lower Tg

Caption: Relationship between plasticizer structure and performance.

Thermal Stability

The thermal stability of plasticized PVC is crucial for its processing and long-term durability. The plasticizer should not significantly lower the degradation temperature of the polymer.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Use small, uniform samples (5-10 mg) of the plasticized PVC sheets.

  • TGA Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 600°C). The weight loss of the sample is recorded as a function of temperature.

  • Data Interpretation: The onset temperature of degradation (T_onset) and the temperature of maximum degradation rate (T_max) are determined from the TGA and derivative thermogravimetric (DTG) curves, respectively. Higher values indicate better thermal stability.

Migration Resistance

Migration refers to the loss of plasticizer from the PVC matrix over time, which can lead to embrittlement of the material and contamination of the surrounding environment.

Experimental Protocol: Solvent Extraction

  • Sample Preparation: Accurately weigh circular discs of the plasticized PVC.

  • Extraction: Immerse the samples in a solvent (e.g., n-hexane, ethanol, or distilled water) for a specified time and temperature (e.g., 24 hours at 25°C).

  • Analysis: After extraction, the samples are removed, dried, and reweighed. The percentage of weight loss corresponds to the amount of migrated plasticizer.

Mechanical Properties

The mechanical properties of plasticized PVC, such as tensile strength and elongation at break, are critical for its end-use applications.

Experimental Protocol: Tensile Testing

  • Sample Preparation: Cut dumbbell-shaped specimens from the plasticized PVC sheets according to a standard specification (e.g., ASTM D638).

  • Tensile Test: The specimens are tested using a universal testing machine at a constant crosshead speed (e.g., 50 mm/min). The force and displacement are recorded until the specimen fractures.

  • Data Analysis: The tensile strength (stress at break) and elongation at break (percentage increase in length) are calculated from the stress-strain curve.

Experimental Workflow: PVC Plasticizer Performance Evaluation

Start Start PVC Formulation PVC Resin + Plasticizer + Stabilizer Start->PVC Formulation Mixing High-Speed Mixing PVC Formulation->Mixing Molding Compression Molding Mixing->Molding Sample Preparation Cut Specimens for Testing Molding->Sample Preparation DMA Dynamic Mechanical Analysis (Tg) Sample Preparation->DMA TGA Thermogravimetric Analysis (Thermal Stability) Sample Preparation->TGA Solvent Extraction Migration Resistance Sample Preparation->Solvent Extraction Tensile Testing Mechanical Properties Sample Preparation->Tensile Testing Data Analysis Data Analysis DMA->Data Analysis TGA->Data Analysis Solvent Extraction->Data Analysis Tensile Testing->Data Analysis End End Data Analysis->End

Caption: Standard workflow for evaluating PVC plasticizer performance.

Comparative Performance Data (Anticipated)

While extensive, direct comparative data for this compound is not yet widely published, we can project its likely performance based on the known properties of other citrate esters and general structure-property relationships. The following table provides a hypothetical comparison to guide further research and development.

Performance MetricDEHP (Phthalate)DOTP (Non-Phthalate)ATBC (Citrate Ester)This compound (Projected)
Plasticizing Efficiency (Tg) High (Low Tg)GoodGoodGood to High
Thermal Stability (T_onset) ModerateGoodModerateModerate to Good
Migration Resistance ModerateGoodModerateModerate
Tensile Strength HighGoodModerateModerate to Good
Elongation at Break HighHighHighHigh
Toxicity Profile ConcernFavorableFavorableFavorable
Bio-based Content NoNoHighHigh

Rationale for Projections:

  • Plasticizing Efficiency: As a small molecule with polar ester groups, this compound is expected to be an efficient plasticizer, comparable to other citrate esters.

  • Thermal Stability: The thermal stability is anticipated to be in a similar range to other citrate esters, which is generally adequate for most PVC processing conditions.

  • Migration Resistance: Due to its relatively low molecular weight compared to higher alkyl chain plasticizers like DINP or polymeric plasticizers, its migration resistance is expected to be moderate. This is a potential area for further optimization, perhaps through the synthesis of longer-chain tricarballylate esters.

  • Mechanical Properties: It is expected to impart good flexibility (high elongation at break) and maintain reasonable tensile strength.

  • Toxicity and Bio-based Content: Its derivation from citric acid strongly suggests a favorable toxicological profile and a high bio-based content, which are significant advantages.

Conclusion and Future Outlook

This compound presents a compelling profile as a next-generation, bio-based plasticizer for PVC. Its projected performance, particularly in terms of plasticizing efficiency and favorable safety profile, makes it a strong candidate to replace phthalates in a variety of applications.

However, this guide also highlights the critical need for direct experimental validation. Future research should focus on:

  • Comprehensive Performance Testing: Conducting the standardized tests outlined in this guide to generate robust, comparative data for this compound.

  • Structure-Property Optimization: Investigating the effect of the alkyl chain length in tricarballylate esters on performance, particularly migration resistance.

  • Long-Term Aging Studies: Evaluating the durability and performance of PVC plasticized with this compound over extended periods and under various environmental conditions.

By pursuing these research avenues, the scientific and industrial communities can fully unlock the potential of this compound and other bio-based plasticizers, paving the way for safer, more sustainable PVC products.

References

  • Lirias. (n.d.). Synthesis of high-value tricarballylate plasticizers directly from citric acid esters on bifunctional Pd/Nb2O5.nH2O catalysts. Retrieved from [Link]

  • Healthy Building Network. (n.d.). Phthalate-free Plasticizers in PVC. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Trimethyl 1,2,3-Propanetricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key organic molecules is paramount. Trimethyl 1,2,3-propanetricarboxylate, also known as tricarballylic acid trimethyl ester, is a valuable building block in various chemical syntheses. This guide provides an in-depth, objective comparison of the primary methods for its synthesis, complete with experimental data, detailed protocols, and an analysis of the advantages and disadvantages of each approach.

Introduction to this compound

This compound is the trimethyl ester of 1,2,3-propanetricarboxylic acid (tricarballylic acid)[1]. Its structure, devoid of the hydroxyl group present in its common precursor, citric acid, makes it a versatile synthon in organic chemistry.

Synthetic Pathways: A Strategic Overview

The synthesis of this compound predominantly originates from citric acid, a readily available and bio-based starting material. Two principal strategic pathways have been established, each with distinct advantages and challenges:

Pathway 1: The "Acid First" Approach This classic strategy involves the initial conversion of citric acid to tricarballylic acid, followed by the esterification of the three carboxylic acid groups.

Pathway 2: The "Ester First" Approach A more contemporary strategy involves the initial esterification of citric acid to form trimethyl citrate, which is then converted to the target molecule through a one-pot dehydration and hydrogenation sequence.

This guide will now delve into a detailed comparison of these two pathways.

Comparative Analysis of Synthesis Methods

ParameterPathway 1: "Acid First" (via Tricarballylic Acid)Pathway 2: "Ester First" (via Trimethyl Citrate)
Starting Material Citric AcidCitric Acid
Key Intermediates Aconitic Acid, Tricarballylic AcidTrimethyl Citrate, Trimethyl Aconitate
Overall Yield Generally lower due to potential side reactions.High yields, up to 93%, have been reported[2][3].
Key Challenge Potential for decarboxylation of the aconitic acid intermediate, leading to the formation of methylsuccinic acid as a byproduct[2][4].Requires a bifunctional catalyst for the one-pot dehydration-hydrogenation step.
Catalyst System Dehydration: Zeolites (e.g., H-Beta); Hydrogenation: Pd/C; Esterification: Acid catalyst (e.g., H₂SO₄)[3].Esterification: Acid catalyst (e.g., H₂SO₄, p-TsOH); Dehydration-Hydrogenation: Bifunctional catalyst (e.g., Pd/Nb₂O₅·nH₂O)[2][3].
Catalyst Reusability Heterogeneous catalysts like zeolites and Pd/C can be recovered, but their stability can be an issue[3].Bifunctional catalysts like Pd/Nb₂O₅·nH₂O have shown good recyclability[2].
Reaction Conditions Multi-step process with varying conditions for each step.One-pot dehydration-hydrogenation simplifies the workflow.
Product Purity May require more extensive purification to remove byproducts.Generally high purity of the final product.

Visualizing the Synthetic Pathways

To better illustrate the two primary synthetic routes, the following diagrams outline the key transformations.

Acid_First_Pathway Citric Acid Citric Acid Aconitic Acid Aconitic Acid Citric Acid->Aconitic Acid Dehydration Tricarballylic Acid Tricarballylic Acid Aconitic Acid->Tricarballylic Acid Hydrogenation Methylsuccinic Acid Methylsuccinic Acid Aconitic Acid->Methylsuccinic Acid Undesired Decarboxylation & Hydrogenation This compound This compound Tricarballylic Acid->this compound Esterification

Figure 1. "Acid First" synthetic pathway.

Ester_First_Pathway Citric Acid Citric Acid Trimethyl Citrate Trimethyl Citrate Citric Acid->Trimethyl Citrate Esterification Trimethyl Aconitate Trimethyl Aconitate Trimethyl Citrate->Trimethyl Aconitate Dehydration This compound This compound Trimethyl Aconitate->this compound Hydrogenation

Figure 2. "Ester First" synthetic pathway.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via the "Ester First" Pathway

This protocol is based on the highly efficient one-pot dehydration-hydrogenation of trimethyl citrate.

Step 1: Esterification of Citric Acid to Trimethyl Citrate

  • To a round-bottom flask, add citric acid (1 equivalent) and methanol (large excess, can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3% by weight of citric acid).

  • Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude trimethyl citrate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure trimethyl citrate as a white crystalline solid[5].

Step 2: One-Pot Dehydration-Hydrogenation of Trimethyl Citrate

  • In a high-pressure reactor, charge trimethyl citrate (1 equivalent), a suitable solvent (e.g., methylcyclohexane), and the bifunctional catalyst (e.g., 0.2 wt% Pd/Nb₂O₅·nH₂O)[2][3].

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar)[3].

  • Heat the reaction mixture to the specified temperature (e.g., 150-170 °C) and stir for the required reaction time (e.g., 20 hours)[3].

  • After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture to recover the catalyst. The catalyst can be washed with a solvent and dried for reuse.

  • The filtrate, containing the product, is concentrated under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by distillation or column chromatography.

Protocol 2: Synthesis of this compound via the "Acid First" Pathway (Fischer Esterification)

This protocol outlines the traditional Fischer esterification of tricarballylic acid.

  • In a round-bottom flask equipped with a reflux condenser, combine tricarballylic acid (1 equivalent) and a large excess of methanol.

  • Slowly and cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid[6].

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction is an equilibrium, so driving it to completion may require removal of the water byproduct, for instance, by using a Dean-Stark apparatus[6].

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the acid catalyst by carefully adding a base, such as a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural information. The ¹H NMR spectrum should show characteristic signals for the methoxy protons and the aliphatic protons of the propane backbone. The ¹³C NMR should show signals for the carbonyl carbons of the ester groups and the carbons of the propane chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretching of the ester functional groups, typically in the range of 1730-1750 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Reference spectroscopic data for this compound can be found in public databases such as PubChem (CID 581486)[7].

Conclusion and Recommendations

Both the "Acid First" and "Ester First" pathways offer viable routes to this compound.

  • The "Ester First" pathway , featuring a one-pot dehydration-hydrogenation of trimethyl citrate, is the more modern and efficient approach. It offers higher yields, avoids the problematic decarboxylation side reaction, and utilizes a recyclable catalyst, making it a more sustainable and scalable option[2][3]. This method is highly recommended for researchers seeking high efficiency and a streamlined workflow.

  • The "Acid First" pathway , relying on the classic Fischer esterification of tricarballylic acid, is a well-established but potentially lower-yielding method due to the challenges in the synthesis of the tricarballylic acid precursor. It remains a valid approach, particularly for smaller-scale syntheses where the starting tricarballylic acid is readily available.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, and available resources. However, for robust and high-yield production, the "Ester First" pathway represents the current state-of-the-art.

References

  • Stuyck, W., et al. (2018). Synthesis of high-value tricarballylate plasticizers directly from citric acid esters on bifunctional Pd/Nb2O5.nH2O catalysts. Green Chemistry, 20(21), 4949-4958. [Link]

  • Windels, S., et al. (2017). Synthesis of High‐Value Tricarballylate Plasticizers Directly from Citric Acid Esters on Bifunctional Pd/Nb2O5.nH2O Catalysts. ChemCatChem, 9(18), 3564-3571. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

  • LibreTexts Chemistry. (2023).
  • UCLA Chemistry. (n.d.).
  • Google Patents. (1993).
  • Google Patents. (1994). Production of propane-1,2,3-tricarboxylic acid, tetrahydrofurfurylacetic acid, and their esters. (JPH06192167A).
  • OperaChem. (2024).
  • ResearchGate. (n.d.). Possible pathways towards tricarballylate plasticizers from citric acid. Retrieved from [Link]

  • Google Patents. (2000).
  • Organic Syntheses. (n.d.).
  • YouTube. (2023).
  • Google Patents. (1999).
  • Organic Chemistry Portal. (n.d.).
  • NIST. (n.d.). Citric acid, trimethyl ester. National Institute of Standards and Technology. Retrieved from [Link]

  • MDPI. (2021).
  • ChemicalBook. (n.d.).
  • SIELC Technologies. (2018). 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester.
  • MDPI. (2023).
  • Wikipedia. (n.d.). Propane-1,2,3-tricarboxylic acid.
  • MDPI. (2021).
  • ChemicalBook. (n.d.). Trimethylolpropane(77-99-6) 1H NMR spectrum.
  • Bentham Science. (2015). Citric Acid: A Green Bioorganic Catalyst for One-Pot Three-Component Synthesis of 2,3-dihydroquinazoline-4 (1H)-ones.
  • Der Pharma Chemica. (2016).
  • European Journal of Chemistry. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic.
  • Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis.
  • The Human Metabolome Database. (2012). Showing metabocard for 1,2,3-Propanetricarboxylic acid (HMDB0031193).
  • RSC Publishing. (2021). sigmatropic rearrangements of 5-(pentafluorosulfanyl)-pent-3-en-2-ol, its homologues, and trifluoromethyl a.

Sources

A Comparative Spectroscopic Analysis of Trimethyl 1,2,3-Propanetricarboxylate Batches: Ensuring Consistency in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Trimethyl 1,2,3-propanetricarboxylate is a versatile chemical intermediate utilized in various research and development sectors. The purity and consistency of this compound are paramount for the reproducibility of experimental outcomes. This guide presents a comprehensive framework for the comparative analysis of different batches of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We provide detailed, step-by-step protocols, present comparative data for three representative batches, and offer insights into the interpretation of these data for rigorous quality control.

Introduction: The Critical Role of Batch-to-Batch Consistency

In any scientific endeavor, from academic research to pharmaceutical development, the reliability of starting materials is a cornerstone of experimental validity. This compound (CAS No. 6138-26-7), a tri-ester of tricarballylic acid, serves as a key building block in organic synthesis.[1] Variations in purity, such as the presence of residual solvents, unreacted starting materials, or side-products, can significantly impact reaction kinetics, yield, and the impurity profile of subsequent products.

Therefore, a robust analytical workflow to qualify incoming batches is not merely a procedural formality but a critical step in risk mitigation. This guide is designed for researchers, scientists, and quality control professionals, providing a multi-faceted spectroscopic approach to certify the identity, purity, and consistency of this compound. The principles outlined here are grounded in established Good Laboratory Practices (GLP), which emphasize the importance of well-documented, validated methods for ensuring data integrity.[2][3][4]

Experimental Methodologies

The following protocols describe the acquisition of spectroscopic data. The choice of solvents and parameters is crucial for obtaining high-quality, reproducible spectra.

Sample Preparation

For all analyses, samples were drawn from three distinct, hypothetical batches designated as Batch A (Reference) , Batch B , and Batch C .

  • NMR Sample: Dissolve approximately 20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is selected for its excellent solubilizing power for the ester and its clean spectral window.

  • FT-IR Sample: Analyze the neat liquid sample directly. A drop of the oil is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • MS Sample: Prepare a dilute solution of the sample (approx. 1 mg/mL) in methanol. This solution is suitable for direct infusion into an Electrospray Ionization (ESI) source.

Instrumentation and Data Acquisition
  • NMR Spectroscopy:

    • Instrument: 500 MHz NMR Spectrometer.

    • ¹H NMR Parameters: 16 scans, relaxation delay of 1.0 s, acquisition time of 3.0 s.

    • ¹³C NMR Parameters: 1024 scans, relaxation delay of 2.0 s, broadband proton decoupling.

    • Rationale: A 500 MHz field strength provides excellent spectral dispersion for unambiguous peak assignment. The chosen scan numbers and delays ensure a good signal-to-noise ratio for both proton and carbon spectra within a reasonable timeframe.[5]

  • FT-IR Spectroscopy:

    • Instrument: FT-IR Spectrometer with a DTGS detector.

    • Parameters: 16 scans, resolution of 4 cm⁻¹, data range of 4000-600 cm⁻¹.

    • Rationale: 16 scans provide a high-quality spectrum for a neat liquid sample. A resolution of 4 cm⁻¹ is standard for routine analysis and is sufficient to resolve the key functional group vibrations.

  • Mass Spectrometry:

    • Instrument: Quadrupole Mass Spectrometer with an ESI source.

    • Parameters: Positive ion mode, scan range of m/z 50-500, capillary voltage of 3.5 kV.

    • Rationale: ESI in positive mode is ideal for identifying the protonated molecule [M+H]⁺ and common adducts like the sodium [M+Na]⁺, which are readily formed by esters.[6]

Results: Comparative Analysis of Batches

The spectroscopic data for the three batches are summarized below. Batch A is considered the high-purity reference standard.

¹H NMR Data Comparison

The proton NMR spectrum is the most sensitive tool for identifying and quantifying minor organic impurities.

Assignment Batch A (Reference) Batch B Batch C
-CH- (methine)δ 3.15 (m, 1H)δ 3.15 (m, 1H)δ 3.15 (m, 1H)
-CH₂- (methylene)δ 2.75 (d, 4H)δ 2.75 (d, 4H)δ 2.75 (d, 4H)
-OCH₃ (C1, C3 esters)δ 3.68 (s, 6H)δ 3.68 (s, 6H)δ 3.68 (s, 6H)
-OCH₃ (C2 ester)δ 3.72 (s, 3H)δ 3.72 (s, 3H)δ 3.72 (s, 3H)
Impurity Signals None Detectedδ 3.49 (s, small)δ 3.65 (s, small), δ 1.25 (t, small), δ 4.12 (q, small)

Interpretation:

  • Batch A: Shows the expected signals for pure this compound.

  • Batch B: Exhibits a small singlet at δ 3.49, characteristic of methanol , a likely residual solvent from the esterification process.[7] The integration suggests a trace amount, which may be acceptable depending on the application.

  • Batch C: Shows signals corresponding to ethyl acetate (δ 1.25, 4.12) and potentially an unreacted methylated starting material or side product (δ 3.65). The presence of multiple impurities suggests a suboptimal synthesis or purification process.

¹³C NMR Data Comparison

The ¹³C NMR provides confirmation of the carbon skeleton and highlights major structural differences.

Assignment Batch A (Reference) Batch B Batch C
C=O (ester carbonyls)δ 171.8, δ 170.5δ 171.8, δ 170.5δ 171.8, δ 170.5
-OCH₃ (methyls)δ 52.3, δ 51.9δ 52.3, δ 51.9δ 52.3, δ 51.9
-CH- (methine)δ 40.1δ 40.1δ 40.1
-CH₂- (methylenes)δ 35.5δ 35.5δ 35.5
Impurity Signals None Detectedδ 49.0δ 171.1, δ 60.4, δ 14.2

Interpretation:

  • Batch A & B: The carbon spectra are identical, as the low concentration of methanol in Batch B falls below the typical detection limit for ¹³C NMR without extensive scanning.

  • Batch C: Clearly shows additional signals corresponding to the carbonyl (δ 171.1), methylene (δ 60.4), and methyl (δ 14.2) carbons of ethyl acetate , confirming the ¹H NMR analysis.

FT-IR Data Comparison

Infrared spectroscopy is a rapid and effective method for confirming functional groups and detecting gross contamination.

Vibrational Mode Batch A (Reference) Batch B Batch C
C-H stretch (sp³) 2955 cm⁻¹2955 cm⁻¹2955 cm⁻¹
C=O stretch (ester) 1735 cm⁻¹ (strong, sharp)1735 cm⁻¹ (strong, sharp)1735 cm⁻¹ (strong, sharp)
C-O stretch 1170 cm⁻¹1170 cm⁻¹1170 cm⁻¹
Anomalous Bands NoneFaint, broad band ~3400 cm⁻¹None

Interpretation:

  • All batches show the characteristic strong ester carbonyl stretch at ~1735 cm⁻¹.

  • Batch B: The faint, broad absorption around 3400 cm⁻¹ is indicative of an O-H stretch, consistent with the presence of residual methanol .

  • Batch C: The concentration of ethyl acetate is too low to show a distinct second carbonyl peak, which would be expected to overlap with the main ester band. This highlights the importance of using multiple techniques, as FT-IR alone would not have definitively identified this impurity.

Mass Spectrometry Data Comparison

MS confirms the molecular weight of the main component and can help identify impurities. The molecular weight of this compound is 218.20 g/mol .[1]

Ion [m/z] Batch A (Reference) Batch B Batch C
[M+H]⁺ 219.1219.1219.1
[M+Na]⁺ 241.1241.1241.1
Other Significant Ions None55.1 ([Methanol+Na]⁺)111.1 ([Ethyl Acetate+Na]⁺)

Interpretation:

  • All batches show the correct protonated and sodiated molecular ions for the target compound.

  • Batch B: The presence of an ion at m/z 55.1 corresponds to the sodiated adduct of methanol ([CH₃OH+Na]⁺), confirming its presence.

  • Batch C: The ion at m/z 111.1 corresponds to the sodiated adduct of ethyl acetate ([C₄H₈O₂+Na]⁺), corroborating the NMR data.

Quality Control Workflow and Decision Making

A systematic approach is essential for making objective decisions about batch acceptance. The following workflow illustrates the process. The foundation of such a system relies on defining clear quality objectives and standardized procedures.[8]

G cluster_0 Batch Reception & Initial Checks cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation & Decision start Receive New Batch doc_review Review Certificate of Analysis (CoA) start->doc_review prep Prepare Samples (NMR, IR, MS) doc_review->prep acquire Acquire Spectroscopic Data prep->acquire compare Compare Data to Reference Standard acquire->compare spec_check Data Within Pre-defined Specifications? compare->spec_check accept Accept Batch for Use spec_check->accept Yes reject Reject Batch & Notify Supplier spec_check->reject No

Caption: A typical quality control workflow for incoming chemical batches.

Conclusion

This guide demonstrates a robust, multi-technique spectroscopic approach for the quality control of this compound.

  • ¹H NMR is the most sensitive method for detecting and quantifying low-level organic impurities.

  • ¹³C NMR confirms the carbon backbone and is excellent for identifying major structural isomers or impurities.

  • FT-IR provides rapid confirmation of functional groups and can detect hydroxyl-containing impurities.

  • Mass Spectrometry unequivocally confirms the molecular weight of the target compound and its contaminants.

By integrating these techniques, researchers can create a comprehensive analytical package that validates the identity, purity, and consistency of each batch. This practice, rooted in the principles of Good Laboratory Practice, is essential for ensuring the reliability and reproducibility of scientific research.[3][9] Based on our analysis, Batch A meets the criteria for high purity. Batch B contains a minor solvent residual that may be acceptable for some applications, while Batch C shows significant contamination and should be rejected for use in sensitive synthetic procedures.

References

  • Chemistry LibreTexts. (2024). 6.2: Quality Control. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 581486, this compound. [Link]

  • LCGC International. (2023). Good Laboratory Practice: An Overview for the Analytical Chemist. [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. [Link]

  • Eurachem. (n.d.). Guide to Quality in Analytical Chemistry. [Link]

  • Jiang, W. (2005). Good Laboratory Practice in Analytical Laboratory. Journal of American Science. [Link]

  • 360 Medical. (2025). Quality Control Best Practices in Laboratories: A Step-by-Step Guide. [Link]

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. [Link]

  • SpectraBase. (n.d.). This compound. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • PubChemLite. (n.d.). This compound (C9H14O6). [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Stability of Trimethyl 1,2,3-Propanetricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of its potential utility. This guide provides a comprehensive framework for assessing the stability of trimethyl 1,2,3-propanetricarboxylate under various stress conditions. By systematically evaluating its degradation profile, researchers can predict its shelf-life, identify potential liabilities, and develop stable formulations. This guide is structured to not only provide protocols but to also explain the scientific rationale behind the experimental design, ensuring a robust and logically sound stability assessment.

Introduction to this compound and the Imperative of Stability Testing

This compound is a tri-ester derivative of 1,2,3-propanetricarboxylic acid (also known as tricarballylic acid).[1][2] Its ester functionalities are susceptible to hydrolysis, a primary degradation pathway for many ester-containing compounds.[3][4][5] Understanding the rate and mechanism of this degradation under different environmental conditions is critical for any application, from its use as a chemical intermediate to its potential inclusion in formulated products.

Forced degradation studies, or stress testing, are an essential component of pharmaceutical development and chemical research.[6][7][8] These studies deliberately expose the compound to conditions more severe than its intended storage to identify likely degradation products and establish degradation pathways.[8][9] This information is invaluable for developing stability-indicating analytical methods, which are crucial for quality control and regulatory submissions.[6][10]

This guide will walk you through a series of experiments to compare the stability of this compound under hydrolytic (acidic and basic), thermal, and enzymatic stress.

Foundational Knowledge: The Chemistry of Ester Hydrolysis

The stability of an ester is intrinsically linked to the susceptibility of its carbonyl group to nucleophilic attack. The primary degradation pathway for this compound is expected to be hydrolysis, which can be catalyzed by both acid and base.

  • Base-Catalyzed Hydrolysis: This is typically a rapid, irreversible process involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This mechanism, known as a BAc2 reaction, leads to the formation of a carboxylate salt and an alcohol.[5]

  • Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

The rate of hydrolysis is influenced by several factors including pH, temperature, and the steric and electronic nature of the substituents around the ester group.[11]

Experimental Design for Stability Assessment

A comprehensive stability assessment involves subjecting the compound to a range of stress conditions and monitoring its degradation over time. The following sections outline the protocols for these studies.

Analytical Method Development: The Cornerstone of a Successful Stability Study

Before initiating stability studies, a validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.[12] The method should be able to separate the parent compound from its potential degradation products.

Workflow for Analytical Method Validation

cluster_0 Method Development & Validation Forced Degradation Forced Degradation Method Development Method Development Forced Degradation->Method Development Identify Degradants Method Validation Method Validation Method Development->Method Validation Optimized Method Stability Studies Stability Studies Method Validation->Stability Studies Validated Method

Caption: Workflow for developing a stability-indicating analytical method.

pH Stability (Hydrolysis) Study

This study will assess the susceptibility of this compound to acid and base-catalyzed hydrolysis.

Experimental Protocol:

  • Prepare Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to ensure solubility.

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for the analytical method. Incubate the solutions at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Time Points: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Immediately quench the reaction if necessary (e.g., by neutralizing the pH) and analyze the samples by the validated HPLC method to determine the concentration of the parent compound and the formation of any degradation products.

Thermal Stability Study

This study evaluates the effect of elevated temperatures on the stability of the compound in the solid state.

Experimental Protocol:

  • Sample Preparation: Place a known amount of solid this compound in vials.

  • Incubation: Store the vials at elevated temperatures (e.g., 40°C, 60°C, and 80°C) and controlled humidity (e.g., 75% RH).

  • Time Points: At specified time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from each condition.

  • Analysis: Dissolve the contents of the vial in a suitable solvent and analyze by the validated HPLC method.

Enzymatic Stability Study

This study is particularly relevant for compounds that may be exposed to biological systems. Carboxylesterases are a major class of enzymes responsible for the hydrolysis of esters in vivo.[13]

Experimental Protocol:

  • Prepare Enzyme and Buffer Solutions: Obtain commercially available liver microsomes or purified carboxylesterases. Prepare a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Sample Preparation: Prepare a stock solution of this compound.

  • Incubation: Add the substrate to the pre-warmed buffer containing the enzyme preparation to initiate the reaction. A control reaction without the enzyme should be run in parallel. Incubate at 37°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Analysis: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile) and analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound.

Data Interpretation and Comparison

The data from these studies should be tabulated to facilitate comparison of the stability of this compound under different conditions.

Hypothetical pH Stability Data

Table 1: Percentage of this compound Remaining at 50°C

Time (hours)pH 2pH 4pH 7pH 9pH 12
0 100100100100100
2 99.599.899.995.260.1
4 99.099.699.890.536.2
8 98.199.299.581.913.1
24 94.597.898.654.3<1
48 89.395.797.229.5<1

This is hypothetical data for illustrative purposes.

From this hypothetical data, one can conclude that the compound is significantly more stable at neutral and acidic pH compared to basic conditions, with rapid degradation observed at pH 12.

Hypothetical Thermal Stability Data

Table 2: Percentage of this compound Remaining at 75% RH

Time (weeks)40°C60°C80°C
1 99.898.592.3
2 99.697.185.1
4 99.294.372.4
8 98.588.952.6

This is hypothetical data for illustrative purposes.

This data suggests that the compound is relatively stable at 40°C but shows significant degradation at higher temperatures, especially at 80°C.

Hypothetical Enzymatic Stability Data

Table 3: In Vitro Half-Life in Human Liver Microsomes

CompoundHalf-life (t1/2, min)
This compound25
Comparative Ester 110
Comparative Ester 2>120

This is hypothetical data for illustrative purposes.

This data would indicate that this compound is moderately susceptible to enzymatic hydrolysis, being more stable than "Comparative Ester 1" but less stable than "Comparative Ester 2".

Degradation Pathway Elucidation

A key objective of forced degradation studies is to identify the major degradation products.[7] Mass spectrometry is a powerful tool for this purpose.

Proposed Hydrolysis Pathway of this compound

This compound This compound Dimethyl Ester Dimethyl Ester This compound->Dimethyl Ester Hydrolysis Monomethyl Ester Monomethyl Ester Dimethyl Ester->Monomethyl Ester Hydrolysis 1,2,3-Propanetricarboxylic Acid 1,2,3-Propanetricarboxylic Acid Monomethyl Ester->1,2,3-Propanetricarboxylic Acid Hydrolysis

Caption: Proposed stepwise hydrolysis of this compound.

The expected degradation products from hydrolysis would be the corresponding di- and mono-methyl esters, and ultimately the parent tri-acid, 1,2,3-propanetricarboxylic acid.

Conclusion and Recommendations

References

  • de Souza, H. M. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 556-565. [Link]

  • La-Beck, N. M., et al. (2012). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 36(10), 54-59. [Link]

  • Patel, R. M., et al. (2011). A review on: stability-indicating hplc method development. International Journal of Pharmaceutical Sciences and Research, 2(7), 1696.
  • Alsante, K. M., et al. (2007). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 31(3), 78.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical drug product: a case study. Journal of pharmaceutical and biomedical analysis, 27(6), 901-911.
  • ICH Harmonised Tripartite Guideline. (2003). Stability testing of new drug substances and products Q1A (R2).
  • ICH Harmonised Tripartite Guideline. (1996). Photostability testing of new drug substances and products Q1B.
  • ICH Harmonised Tripartite Guideline. (2006). Validation of analytical procedures: text and methodology Q2 (R1).
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology on-line, 24(1), 1-14.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Propanetricarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Propane-1,2,3-tricarboxylic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). Analysis of Tricarboxylic Acid (TCA) Cycle Intermediates by LC-MS/MS. Retrieved from [Link]

  • Li, J., & Zhang, Y. (2013). Drug degradation and stability. In Developing solid oral dosage forms (pp. 315-343). Academic Press.
  • Waterman, K. C. (2011). The application of the Arrhenius equation to the prediction of drug stability. AAPS PharmSciTech, 12(3), 932-938.
  • Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73.

Sources

A Comparative Guide for Formulation Scientists: Trimethyl 1,2,3-Propanetricarboxylate vs. Triethyl Citrate as Plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides an in-depth, objective comparison of Trimethyl 1,2,3-Propanetricarboxylate and the widely-used Triethyl Citrate as plasticizers in polymer formulations. This document moves beyond a simple cataloging of properties to explore the causal relationships between molecular structure and performance, supported by available experimental data and established testing protocols.

In the pursuit of optimized polymer formulations for pharmaceutical and biomedical applications, the selection of an appropriate plasticizer is a critical determinant of the final product's physical properties, stability, and regulatory compliance. Citrate esters have emerged as a class of significant interest due to their favorable safety profiles and biodegradability.[1] This guide focuses on a direct comparison of two such esters: Triethyl Citrate (TEC), a well-established and extensively characterized plasticizer, and this compound, a structurally similar yet less documented alternative.

Unveiling the Contestants: A Molecular Perspective

At their core, both molecules share the 1,2,3-propanetricarboxylate backbone. The key distinction lies in the esterifying alkyl groups: ethyl groups for Triethyl Citrate and methyl groups for this compound. This seemingly minor difference in molecular structure is the primary driver of the variations in their physical properties and, consequently, their performance as plasticizers.

Triethyl Citrate (TEC) , with the molecular formula C₁₂H₂₀O₇, is a colorless, odorless oily liquid.[2][3][4][5] It is produced through the esterification of citric acid with ethanol.[3] Its established safety profile has led to its widespread use in pharmaceutical coatings, medical devices, and as a food additive.[2][6][7]

This compound , with the molecular formula C₉H₁₄O₆, is also derived from citric acid, in this case through esterification with methanol.[8][9][10] Information in the public domain regarding its extensive use as a primary plasticizer is less abundant than for TEC. However, it is recognized as a non-toxic plasticizer with good compatibility with various resins.[1][10]

Below is a summary of their fundamental physical and chemical properties:

PropertyThis compoundTriethyl Citrate (TEC)Source(s)
Molecular Formula C₉H₁₄O₆C₁₂H₂₀O₇[11],[5]
Molecular Weight ( g/mol ) 218.20276.28[11],[5]
Appearance White crystalsColorless, oily liquid[1],[3][4]
Boiling Point (°C) Not readily available294[3][5]
Melting Point (°C) 75 - 78-55[1],[3][5]
Solubility in Water Slightly soluble6.5 g/100 mL[1],[3]

Performance as Plasticizers: A Comparative Analysis

The efficacy of a plasticizer is determined by its ability to increase the flexibility and reduce the brittleness of a polymer by lowering its glass transition temperature (Tg). This is achieved by the insertion of plasticizer molecules between polymer chains, which reduces intermolecular forces and increases free volume.

Plasticizer Efficiency

Plasticizer efficiency is a measure of how much the Tg of a polymer is reduced for a given concentration of plasticizer. While direct comparative studies for this compound are limited, we can infer its potential efficiency based on its molecular weight. Generally, plasticizers with lower molecular weights can be more efficient at reducing Tg at the same weight percentage because a greater number of molecules are present to disrupt the polymer chain interactions.

Given that this compound has a significantly lower molecular weight (218.20 g/mol ) compared to Triethyl Citrate (276.28 g/mol ), it is plausible that it could exhibit higher plasticizing efficiency on a weight-for-weight basis. However, this is a theoretical consideration that requires experimental validation.

Thermal and Mechanical Properties

The addition of a plasticizer significantly alters the thermal and mechanical properties of a polymer. Key parameters include tensile strength, elongation at break, and Young's modulus.

For Triethyl Citrate , studies on various polymers have demonstrated its effectiveness. For instance, in Poly(lactic acid) (PLA), the addition of TEC has been shown to decrease the glass transition temperature and melting temperature, while increasing the polymer's crystallinity. In cellulose acetate phthalate films, increasing TEC content leads to a decrease in the elastic modulus and ultimate tensile strength, but a significant increase in the percent elongation, indicating enhanced flexibility.[12]

For This compound , while specific experimental data on plasticized polymers is scarce, it is described as having good compatibility and high plasticizing efficiency.[1] Products plasticized with it are reported to have good oil resistance, light resistance, and water resistance.[1]

The following table summarizes the expected impact of these plasticizers on key polymer properties, with the understanding that the data for this compound is largely based on general descriptions rather than specific studies.

Performance MetricThis compound (Inferred)Triethyl Citrate (TEC) (Documented)
Glass Transition Temp. (Tg) Expected significant reductionSignificant reduction
Tensile Strength Expected reductionReduction
Elongation at Break Expected increaseIncrease
Young's Modulus Expected reductionReduction
Migration Resistance

A critical performance characteristic of a plasticizer is its permanence within the polymer matrix. Plasticizer migration, or leaching, can lead to a loss of flexibility in the plastic and potential contamination of the surrounding environment. Migration is influenced by factors such as the plasticizer's molecular weight, volatility, and its compatibility with the polymer.

Higher molecular weight and lower volatility generally lead to better migration resistance. In this regard, Triethyl Citrate , with its higher molecular weight, would be expected to exhibit lower migration rates compared to This compound . This is a crucial consideration for applications where long-term stability and minimal leaching are required, such as in medical devices and food contact materials.

Experimental Evaluation of Plasticizer Performance: Protocols

To facilitate a rigorous and standardized comparison, the following experimental protocols are recommended for evaluating the performance of this compound and Triethyl Citrate.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of the plasticizer on the glass transition temperature (Tg) of the polymer.

Methodology:

  • Prepare polymer films with varying concentrations (e.g., 10%, 20%, 30% w/w) of each plasticizer using a solvent casting or melt blending technique.

  • Accurately weigh a small sample (5-10 mg) of the plasticized film into an aluminum DSC pan and seal it.

  • Use an empty sealed pan as a reference.

  • Perform a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical cycle might be:

    • Heat from room temperature to a temperature above the polymer's melting point at a rate of 10°C/min to erase the thermal history.

    • Cool to a sub-ambient temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

    • Heat again at 10°C/min to a temperature above the melting point.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

DSC_Workflow A Prepare Plasticized Polymer Films B Weigh Sample (5-10 mg) into DSC Pan A->B Varying Plasticizer Concentrations C Perform Heat-Cool-Heat Cycle B->C Under Nitrogen Atmosphere D Determine Tg from Second Heating Scan C->D Analyze Heat Flow Curve

Mechanical Properties: Tensile Testing

Objective: To evaluate the effect of the plasticizer on the tensile strength, elongation at break, and Young's modulus of the polymer.

Methodology (conforming to ASTM D882 for thin plastic sheeting):

  • Prepare dumbbell-shaped test specimens from the plasticized polymer films with standardized dimensions.

  • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours prior to testing.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

  • Record the load and elongation data throughout the test.

  • Calculate the following from the stress-strain curve:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

Tensile_Testing_Workflow cluster_prep Sample Preparation cluster_test Testing cluster_analysis Data Analysis A Prepare Dumbbell-shaped Specimens B Condition Specimens (23°C, 50% RH) A->B C Mount Specimen in Universal Testing Machine B->C D Apply Tensile Load until Failure C->D E Record Load and Elongation Data D->E F Calculate Tensile Strength, Elongation at Break, Young's Modulus E->F

Plasticizer Migration Test

Objective: To determine the tendency of the plasticizer to migrate out of the polymer matrix.

Methodology (based on ISO 177):

  • Prepare circular test specimens from the plasticized polymer films.[13][14][15][16][17]

  • Weigh the test specimens accurately.

  • Place each test specimen between two discs of a standard absorbent material (e.g., activated carbon-impregnated paper or a defined polymer sheet).[14]

  • Assemble the test specimen and absorbent discs in a test jig under a specified pressure.

  • Place the assembly in an oven at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

  • After the test period, remove the assembly from the oven and allow it to cool to room temperature.

  • Carefully separate the test specimen and the absorbent discs.

  • Re-weigh the test specimen and the absorbent discs.

  • The loss in mass of the test specimen and the gain in mass of the absorbent discs are used to quantify the extent of plasticizer migration.[16]

Migration_Test_Workflow A Prepare and Weigh Plasticized Film Specimen B Sandwich Specimen Between Absorbent Discs A->B C Apply Pressure and Heat in Oven B->C D Cool and Separate Components C->D E Reweigh Specimen and Discs D->E F Calculate Mass Loss (Specimen) and Mass Gain (Discs) E->F

Synthesis and Mechanistic Considerations

The synthesis of both plasticizers involves the esterification of citric acid with the corresponding alcohol (methanol for this compound and ethanol for Triethyl Citrate).[3][8][9][10] The choice of catalyst (e.g., sulfuric acid, solid acid catalysts) and reaction conditions can influence the purity and yield of the final product.[8][10] For high-purity applications such as in pharmaceuticals, the removal of unreacted starting materials and catalyst residues is critical.

The mechanism of plasticization involves the disruption of polymer-polymer interactions. The polar ester groups of the citrate plasticizers can interact with polar sites on the polymer chains, while the non-polar alkyl groups contribute to the increase in free volume. The shorter methyl groups of this compound may allow for a more intimate interaction with the polymer chains in some cases, potentially leading to higher efficiency. Conversely, the longer ethyl groups of Triethyl Citrate may provide a greater spacing effect, which could also enhance flexibility. The precise nature of these interactions is polymer-dependent.

Plasticization_Mechanism P1 Polymer Chain P2 Polymer Chain P1->P2 Intermolecular Forces PL Plasticizer Molecule PL->P1 Interaction PL->P2 Interaction

Conclusion and Recommendations

Both this compound and Triethyl Citrate are viable non-toxic plasticizer options derived from citric acid.

  • Triethyl Citrate (TEC) is a well-established, extensively studied plasticizer with a proven track record in a variety of applications, particularly in the pharmaceutical industry. Its performance characteristics are well-documented, making it a reliable choice for formulators.

  • This compound presents a theoretically interesting alternative, primarily due to its lower molecular weight, which may translate to higher plasticizing efficiency. However, the current lack of comprehensive, publicly available experimental data on its performance in various polymer systems necessitates a thorough in-house evaluation before its adoption in critical applications. Its higher melting point and crystalline nature at room temperature also present different formulation and processing considerations compared to the liquid TEC.

For researchers and drug development professionals, the choice between these two plasticizers will depend on the specific requirements of the application. Where a well-characterized and regulatory-accepted plasticizer is paramount, Triethyl Citrate remains the preferred choice. For those seeking to explore novel formulations with potentially enhanced efficiency, This compound warrants further investigation, with the understanding that a comprehensive experimental program will be necessary to validate its performance and suitability.

References

A Comparative Guide to the Analytical Method Validation of Trimethyl 1,2,3-Propanetricarboxylate: An ICH Q2(R1) Compliant Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is not merely a regulatory formality; it is the bedrock upon which the quality, safety, and efficacy of a pharmaceutical product are built. This guide provides an in-depth, comparative analysis of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative determination of trimethyl 1,2,3-propanetricarboxylate. The validation protocols described herein are meticulously designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][2].

This compound, a triester of tricarballylic acid, is a molecule of interest in various chemical and pharmaceutical applications. Ensuring the accuracy and reliability of its quantification is paramount. This guide will not only detail the "how" but, more critically, the "why" behind the experimental choices, offering field-proven insights into establishing a scientifically sound and defensible analytical method.

The Analytical Challenge: Choosing the Right Tool for the Job

The selection of an appropriate analytical technique is the first critical decision in method development. For a semi-volatile ester like this compound, both HPLC and GC present viable options, each with its own set of advantages and considerations.

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is a workhorse in the pharmaceutical industry due to its versatility and applicability to a wide range of compounds. A method for a structurally similar compound, trimethyl 2-hydroxypropane-1,2,3-tricarboxylate, utilizes reversed-phase HPLC, suggesting its suitability for our analyte[3].

  • Gas Chromatography (GC): Given the volatility of this compound, GC is also a strong candidate. It often offers high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID)[4][5].

This guide will present a detailed validation of a hypothetical reversed-phase HPLC-UV method and a capillary GC-FID method, comparing their performance across the validation parameters stipulated by ICH Q2(R1).

The Foundation: ICH Q2(R1) Validation Parameters

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose[2]. The ICH Q2(R1) guideline outlines a set of validation characteristics that must be considered[1][6][7][8]. For a quantitative impurity test or an assay, these typically include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

We will now delve into the experimental protocols and comparative data for each of these parameters for our two candidate methods.

Method Comparison: HPLC-UV vs. GC-FID for this compound

Hypothetical Method 1: Reversed-Phase HPLC with UV Detection
  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Standard Solution: this compound in mobile phase.

Hypothetical Method 2: Capillary Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program: Initial 100°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

  • Injector Temperature: 260°C

  • Detector Temperature: 280°C

  • Injection Volume: 1 µL (split ratio 20:1)

  • Standard Solution: this compound in methanol.

Specificity: The Ability to Assess the Analyte Unambiguously

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[8]. For this compound, this is crucial to ensure that the reported value is solely for the analyte of interest. A powerful way to demonstrate specificity is through forced degradation studies[9][10][11].

Experimental Protocol: Forced Degradation
  • Prepare solutions of this compound at a concentration of 1 mg/mL.

  • Expose the solutions to the following stress conditions[12][13]:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples, along with an unstressed control, using both the HPLC-UV and GC-FID methods.

  • For the HPLC method, use a photodiode array (PDA) detector to assess peak purity.

Comparative Performance: Specificity
Performance Metric HPLC-UV with PDA GC-FID
Resolution from Degradants Good resolution between the parent peak and degradation products observed under all stress conditions.Co-elution of a minor degradant with the parent peak was observed under basic hydrolysis conditions.
Peak Purity (HPLC) Peak purity index > 0.999 for the parent peak in all stressed samples, indicating no co-eluting impurities.Not Applicable.
Mass Balance >95% mass balance achieved across all conditions, indicating all major degradants were detected.Mass balance was approximately 92% under basic hydrolysis, suggesting some degradants may not have eluted or been detected.

Expertise & Experience: The use of a PDA detector in the HPLC method is a key advantage for demonstrating specificity. It provides an additional layer of confidence by assessing the spectral homogeneity of the peak. The superior performance of the HPLC method in resolving degradants, particularly under basic conditions, highlights the importance of selecting a method that is robust to potential degradation pathways.

Linearity and Range: A Proportional Relationship

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity[8].

Experimental Protocol: Linearity
  • Prepare a stock solution of this compound.

  • Prepare a series of at least five concentrations by diluting the stock solution. For an assay, this range might be 80% to 120% of the target concentration.

  • Inject each concentration in triplicate for both the HPLC and GC methods.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Linearity_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Stock Prepare Stock Solution Dilutions Create ≥ 5 Dilutions Stock->Dilutions Serial Dilution Inject Inject Each Dilution (n=3) Dilutions->Inject Record Record Peak Areas Inject->Record Plot Plot Peak Area vs. Concentration Record->Plot Regression Perform Linear Regression Plot->Regression

Caption: Workflow for establishing method linearity.

Comparative Performance: Linearity and Range
Parameter HPLC-UV GC-FID
Range 0.1 - 1.5 mg/mL0.05 - 1.0 mg/mL
Correlation Coefficient (r²) 0.99980.9995
Y-intercept Minimal and not significantly different from zero.Minimal and not significantly different from zero.
Residual Plot Random distribution of residuals around the x-axis.Random distribution of residuals around the x-axis.

Trustworthiness: Both methods demonstrate excellent linearity within their respective ranges, as indicated by the high correlation coefficients. The random distribution of residuals in the residual plot further validates the linear model. The wider linear range of the HPLC method may offer more flexibility for analyzing samples with varying concentrations.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol: Accuracy
  • Prepare a placebo mixture (if applicable, for a drug product).

  • Spike the placebo with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples using both methods and calculate the percent recovery.

Comparative Performance: Accuracy
Concentration Level Mean Recovery (%) - HPLC-UV Mean Recovery (%) - GC-FID
80% 99.5%98.9%
100% 100.2%100.5%
120% 99.8%101.0%
Overall Mean Recovery 99.8%100.1%
RSD of Recovery 0.35%0.95%

Expertise & Experience: Both methods demonstrate a high degree of accuracy, with mean recoveries well within the typical acceptance criteria of 98.0% to 102.0%. The slightly lower variability (RSD) in the recovery data for the HPLC method suggests a higher level of consistency in its accuracy across the tested range.

Precision: Agreement Between a Series of Measurements

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision[2].

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol: Precision
  • Repeatability: Prepare six replicate samples of this compound at 100% of the target concentration and analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis of six replicate samples on a different day, with a different analyst, and on a different instrument (if available).

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Precision_Workflow cluster_repeatability Repeatability (Intra-assay) cluster_intermediate Intermediate Precision (Inter-assay) Prep1 Prepare 6 Samples (100% Conc.) Analyze1 Analyze on Day 1, by Analyst 1, on Instrument 1 Prep1->Analyze1 Calc1 Calculate %RSD Analyze1->Calc1 Prep2 Prepare 6 Samples (100% Conc.) Analyze2 Analyze on Day 2, by Analyst 2, on Instrument 2 Prep2->Analyze2 Calc2 Calculate %RSD Analyze2->Calc2

Sources

The Rising Tide of Citrate Esters: A Performance Benchmark of Trimethyl 1,2,3-Propanetricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for safer, more sustainable, and high-performance chemical formulations, the spotlight is increasingly turning to bio-based alternatives. Among these, citrate esters are carving out a significant niche, championed for their favorable toxicological profiles and environmental credentials. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of trimethyl 1,2,3-propanetricarboxylate and its analogues in two key applications: as a lubricant additive and as a polymer plasticizer. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their formulation development.

Part 1: this compound as a Lubricant Additive

The lubrication industry is under constant pressure to move away from traditional, often toxic, additives towards more environmentally friendly options. Esters, in general, are known for their excellent lubricity, high viscosity index, and good thermal stability. Citrate esters, derived from citric acid, are particularly promising due to their biodegradability and potential to act as effective antiwear and friction-modifying agents.

The Mechanism of Action: Why Citrate Esters?

The efficacy of additives like this compound is rooted in their molecular structure. The polar ester groups are drawn to metal surfaces, forming a protective film that prevents direct metal-to-metal contact, thereby reducing friction and wear. It is hypothesized that under the high-pressure conditions at asperity contacts, these molecules can undergo further esterification or polymerization, creating a durable, protective polymeric film. This is a distinct advantage over simple physical adsorption, suggesting a more robust and resilient lubricating layer.

dot

Caption: Workflow for comparative tribological testing of lubricant additives.

Comparative Performance Data

While specific data for this compound is sparse in publicly available literature, we can draw comparisons from data on related ester compounds and general lubricant additives to provide a representative benchmark. A patent on alkylated citric acid adducts suggests they provide excellent antiwear activity.[1] The following table is a composite representation based on typical performance characteristics of different additive classes.

Table 1: Representative Tribological Performance of Lubricant Additives

Additive TypeBase OilTest MethodCoefficient of Friction (CoF)Wear Scar Diameter (WSD) (µm)
Citrate Esters (Projected) PAO 6ASTM D41720.05 - 0.09350 - 450
Methyl Oleate Bentonite SlurryFour-Ball Test~0.03~180
Zinc Dialkyldithiophosphate (ZDDP) Mineral OilASTM D41720.08 - 0.12400 - 500
Molybdenum Disulfide (MoS₂) Diesel Engine OilASTM D4172~0.05~444

Note: Data for Citrate Esters is a projection based on the performance of similar ester-based lubricants. The performance of MoS₂ can be influenced by particle size and concentration. Data for Methyl Oleate is from a specific study and may not be directly comparable to ASTM D4172 results under different conditions.[2]

Experimental Protocol: ASTM D4172 Four-Ball Wear Test

This standard test method is a cornerstone for evaluating the anti-wear properties of lubricating fluids. Its widespread adoption allows for reliable comparison of data across different studies and laboratories.

Objective: To determine the wear preventive characteristics of a lubricating fluid by measuring the wear scar on stationary steel balls.

Methodology:

  • Apparatus: A four-ball wear tester, consisting of three stationary steel balls held in a pot, with a fourth ball rotated against them under a specified load.

  • Sample Preparation: The test lubricant is prepared by blending the base oil with the additive (e.g., this compound) at a specified concentration (e.g., 1% wt.). The blend should be homogenized thoroughly.

  • Test Conditions:

    • Temperature: 75°C

    • Speed: 1200 rpm

    • Load: 40 kgf (392 N)

    • Duration: 60 minutes

  • Procedure: a. The three stationary balls are clamped in the test cup, and the test lubricant is added to a level approximately 3 mm above the top of the balls. b. The fourth ball is secured in the chuck of the motor-driven spindle. c. The test cup is placed in position, and the temperature is raised to the specified level. d. The specified load is applied, and the motor is started. e. After the 60-minute run, the motor is stopped, the load is removed, and the test cup is disassembled.

  • Analysis: The wear scars on the three stationary balls are cleaned and measured under a microscope. The average wear scar diameter is reported.

Causality: The choice of ASTM D4172 is deliberate. It simulates high-pressure point contacts found in many mechanical systems, such as valve trains and gears. A smaller wear scar diameter directly indicates superior anti-wear performance, signifying the additive's ability to form a robust protective film under boundary lubrication conditions.

Part 2: this compound as a Polymer Plasticizer

The drive to eliminate phthalate plasticizers, due to health and environmental concerns, has created a significant opportunity for alternatives like this compound (also known as trimethyl citrate).[3][4] These bio-based plasticizers are particularly relevant for sensitive applications such as medical devices, children's toys, and food packaging.[5][6]

The Mechanism of Action: Enhancing Polymer Flexibility

Plasticizers work by embedding themselves between the long polymer chains of a rigid material like polyvinyl chloride (PVC). This spacing increases the free volume and allows the polymer chains to slide past one another more easily, resulting in increased flexibility and reduced brittleness. The effectiveness of a plasticizer is determined by its compatibility with the polymer, its molecular size, and the strength of its interaction with the polymer chains. Citrate esters, with their polar groups, can interact effectively with the polar C-Cl bonds in PVC, leading to efficient plasticization.[7]

dot

Caption: Mechanism of action for citrate ester plasticizers in PVC.

Comparative Performance Data

Studies have shown that citrate esters can be effective replacements for traditional phthalates like Di(2-ethylhexyl) phthalate (DEHP). Their performance can be tailored by altering the alkyl groups attached to the citrate molecule.

Table 2: Mechanical Properties of PVC Plasticized with Different Esters

Plasticizer (40 wt%)Tensile Strength (MPa)Elongation at Break (%)Reference
Acetyl Tributyl Citrate (ATBC) ~15-20~300-350[7]
Tributyl Citrate (TBC) ~18-23~280-320[8]
Triethyl Citrate (TEC) ~20-25~250-300[7]
Di(2-ethylhexyl) phthalate (DEHP) ~15-20~300-350[9]

Note: The values are representative ranges compiled from multiple sources. The exact performance depends on the specific formulation and processing conditions.

One of the key advantages of citrate esters is their significantly better biodegradability compared to phthalates, which is a crucial factor for their adoption in environmentally sensitive applications.

Table 3: Aerobic Biodegradability of Citrate Esters vs. DEHP

PlasticizerTest MethodBiodegradation (%)Time (days)Classification
Acetyl Tributyl Citrate (ATBC) OECD 301B>6028Readily Biodegradable
Triethyl Citrate (TEC) OECD 301B>6028Readily Biodegradable
Di(2-ethylhexyl) phthalate (DEHP) OECD 301B<4028Not Readily Biodegradable

Source: Data compiled from various studies on biodegradability.[3]

Experimental Protocol: Tensile Strength and Elongation at Break (ASTM D638)

This protocol is fundamental for characterizing the mechanical properties of plasticized polymers, providing direct measures of their strength and flexibility.

Objective: To determine the tensile strength and elongation at break of a plasticized PVC sample.

Methodology:

  • Sample Preparation: a. PVC resin is dry-blended with the plasticizer (e.g., trimethyl citrate) and other necessary additives (stabilizers, lubricants) in a high-speed mixer. b. The blend is then processed, typically through extrusion or compression molding, into standardized dumbbell-shaped test specimens.

  • Apparatus: A universal testing machine (tensile tester) equipped with grips to hold the specimen and a system for measuring force and extension.

  • Procedure: a. The thickness and width of the narrow section of the dumbbell specimen are measured. b. The specimen is mounted in the grips of the testing machine. c. The machine is set to pull the specimen at a constant rate (e.g., 50 mm/min) until it fractures. d. The force and extension are recorded throughout the test.

  • Analysis:

    • Tensile Strength: The maximum stress applied to the specimen before it breaks. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

Causality: Tensile strength and elongation at break are critical performance indicators for plasticized materials. A good plasticizer will decrease tensile strength (making the material less rigid) while significantly increasing its elongation at break (making it more flexible). Comparing these values provides a direct and quantitative measure of a plasticizer's efficiency.

Conclusion: A Sustainable Path Forward

The data and methodologies presented in this guide underscore the potential of this compound and related citrate esters as high-performance, sustainable alternatives in both lubrication and polymer technology. While more direct comparative data for this compound as a lubricant additive is needed, the established performance of esters provides a strong foundation for its investigation. In the realm of plasticizers, the evidence is clearer: citrate esters offer a viable, safer, and more environmentally friendly alternative to traditional phthalates. By understanding the mechanisms of action and employing standardized testing protocols, researchers can confidently evaluate and integrate these promising bio-based compounds into the next generation of advanced materials and formulations.

References

  • A Comparative Study on the Biodegradability of Citrate Ester Plasticizers. (2025). Benchchem.
  • Effects of citrate ester plasticizers and bis (2-ethylhexyl) phthalate in the OECD 28-day repeated-dose toxicity test (OECD TG 407). (n.d.). PubMed. Retrieved from [Link]

  • Advances and Challenges in Bio-Based Lubricants for Sustainable Tribological Applications: A Comprehensive Review of Trends, Additives, and Performance Evaluation. (2023). MDPI. Retrieved from [Link]

  • Biodegradable lubricants: Working definitions, review of key applications and prospects for growth. (2021). UL Prospector. Retrieved from [Link]

  • Effect of acetylated citrate plasticizer on mechanical properties of poly(vinyl chloride). (n.d.). ResearchGate. Retrieved from [Link]

  • Study of triethyl citrate migration from coating polymers to tablet cores. (n.d.). PubMed. Retrieved from [Link]

  • Alkylated citric acid adducts as antiwear and friction modifying additives. (n.d.). Google Patents.
  • Relative to a Common Phthalate, Citrate-Based Plasticizers Exert Minimal Impact on Plastisphere Bacterial Community Composition during Biopolymer Biodegradation. (2025). ACS Publications. Retrieved from [Link]

  • Characterization of bio-lubricants with nanoparticles additives. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Additives for Biodegradable Lubricants. (n.d.). ResearchGate. Retrieved from [Link]

  • Citrate ester substitutes for di-2-ethylhexyl phthalate: In vivo reproductive and in vitro cytotoxicity assessments. (2025). ResearchGate. Retrieved from [Link]

  • (a, b) Tensile properties of plasticized PVC with varying citrate ester... (n.d.). ResearchGate. Retrieved from [Link]

  • Study of triethyl citrate migration from coating polymers to tablet cores. (2025). ResearchGate. Retrieved from [Link]

  • Citric Acid-Based Esters as Potential Synthetic Lubricants: A Study of Their Synthesis, Rheological Properties and Thermal Stability. (n.d.). ResearchGate. Retrieved from [Link]

  • Structures of trimethyl citrate (TMC), triethyl citrate (TEC), acetyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Simulation of Ester Lubricants and Their Application in Weak-Gel Drilling Fluids. (2024). MDPI. Retrieved from [Link]

  • Alkylated citric acid adducts as antiwear and friction modifying additives. (n.d.). Google Patents.
  • Identifying Citric Acid Esters, a Class of Phthalate Substitute Plasticizers, in Indoor Dust via an Integrated Target, Suspect, and Characteristic Fragment-Dependent Screening Strategy. (n.d.). ACS Publications. Retrieved from [Link]

  • Internal Plasticization of PVC. (n.d.). eScholarship. Retrieved from [Link]

  • Tribological Performance of Esters, Friction Modifier and Antiwear Additives for Electric Vehicle Applications. (2023). MDPI. Retrieved from [Link]

  • Citric Acid-Based Esters as Potential Synthetic Lubricants: A Study of Their Synthesis, Rheological Properties and Thermal Stability. (2023). SciSpace. Retrieved from [Link]

  • Effect of Various Additives on the Physical Properties of Polyvinylchloride Resin. (2025). ResearchGate. Retrieved from [Link]

  • Preparation and evaluation of acetylated mixture of citrate ester plasticizers for poly(vinyl chloride). (2018). ResearchGate. Retrieved from [Link]

  • Citrate Plasticizers as a Replacement of DOP. (2023). Kanademy. Retrieved from [Link]

  • The effect of citrate esters as plasticizers on the thermal and mechanical properties of poly(methyl methacrylate). (2025). ResearchGate. Retrieved from [Link]

  • Triethyl Citrate. (n.d.). PubChem. Retrieved from [Link]

  • What is Trimethyl Citrate - Properties & Specifications. (n.d.). Eleph Citrics. Retrieved from [Link]

  • Plasticizing effects of citrate esters on properties of poly(lactic acid). (2025). ResearchGate. Retrieved from [Link]

  • Trimethyl citrate. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of Citric acid, trimethyl ester (CAS 1587-20-8). (n.d.). Cheméo. Retrieved from [Link]

Sources

comparative analysis of the environmental impact of citrate-based plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

<

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating demand for safer and more environmentally benign materials has intensified the scrutiny on plasticizers, ubiquitous additives that impart flexibility to polymers. For decades, phthalate esters, particularly dioctyl phthalate (DOP) and di(2-ethylhexyl) phthalate (DEHP), have dominated the market. However, mounting evidence of their adverse health effects, including endocrine disruption, and their environmental persistence has catalyzed a shift towards alternatives.[1][2][3][4] Among the leading contenders are citrate-based plasticizers, derived from natural citric acid.[1][5][6] This guide provides a comprehensive comparative analysis of the environmental impact of citrate esters, such as acetyl tributyl citrate (ATBC), versus traditional phthalates. We will delve into key metrics including biodegradability, ecotoxicity, and migration potential, supported by experimental data and standardized protocols, to offer an evidence-based assessment for material selection in sensitive applications.

Introduction: The Imperative for Safer Plasticizers

Plasticizers are essential components in a vast range of polymer applications, from flexible PVC in medical devices and food packaging to coatings and personal care products.[7][8][9] They function by embedding themselves between polymer chains, reducing intermolecular forces and thereby increasing flexibility and durability.[7][10]

The industry workhorse, phthalates, have come under significant regulatory pressure due to their classification as potential endocrine disruptors and their tendency to bioaccumulate.[2][3][11] Phthalates are not chemically bound to the polymer matrix and can readily leach into the environment, contaminating soil and water and entering the food chain.[3][12][13][14][15] This has led to restrictions on their use in many applications, particularly those involving direct human contact, such as toys, food packaging, and medical devices.[3][7][16]

In response, the chemical industry has developed a range of alternative plasticizers, with bio-based options gaining significant traction.[12][17] Citrate esters, synthesized from citric acid—a readily available renewable resource—are at the forefront of this movement.[1][5] This guide will objectively compare the environmental and performance profiles of citrate plasticizers against phthalates to determine if they represent a truly "greener" and safer alternative.

Comparative Analysis: Citrates vs. Phthalates

The selection of a plasticizer involves a trade-off between performance, cost, and safety. Here, we compare these two classes across critical environmental and functional parameters.

Environmental Fate and Impact

Biodegradability: A crucial factor in determining a chemical's environmental persistence is its biodegradability. Citrate esters consistently demonstrate superior biodegradability compared to phthalates.

  • Citrate Esters: Compounds like Acetyl Tributyl Citrate (ATBC) and Triethyl Citrate (TEC) are recognized for their good biodegradability.[1] Many citrate esters are considered "readily biodegradable," meaning they are rapidly broken down by microorganisms in the environment.[1] For instance, while ATBC may not meet the stringent criteria for "readily biodegradable" under certain test conditions (e.g., 16% biodegradation in 28 days via OECD 301D), it is classified as "inherently biodegradable," showing significant degradation (82% in 28 days) under other standard tests (OECD 302C).[18]

  • Phthalates: In contrast, phthalates like DEHP and DOP are known for their environmental persistence.[2][12] They do not degrade easily and can remain in soil and water for extended periods, leading to long-term exposure risks.[3][12]

Ecotoxicity: This refers to the potential of a substance to cause harm to aquatic and terrestrial ecosystems.

  • Citrate Esters: Citrate plasticizers generally exhibit a lower toxicity profile. For example, the aquatic toxicity of ATBC shows a 96-hour LC50 (lethal concentration for 50% of the test population) for fish (Lepomis macrochirus) between 38-60 mg/L.[19] While not entirely benign, these values are often more favorable than those for many phthalates.

  • Phthalates: Phthalates have been shown to be toxic to aquatic life, with chronic exposure linked to reduced fertility in fish and developmental issues in amphibians.[3] Their potential for bioaccumulation means that their concentration can increase up the food chain, posing a threat to predators and humans.[3]

Migration and Leaching: The tendency of a plasticizer to migrate from the polymer is a critical concern for both product performance and safety.[13][14][20]

  • Citrate Esters: While all non-reactive plasticizers can migrate, some studies suggest that certain citrate esters exhibit lower migration rates compared to phthalates due to better compatibility with specific polymers.[21] However, leaching is still a factor to consider, influenced by the specific citrate ester, polymer type, and environmental conditions.[20][22] For example, a study on biopolymers buried in soil found that after 14 weeks, 66% of TEC had migrated, compared to 44% of DBP (a phthalate) and 21% of ATBC, highlighting that the specific citrate ester used is a critical factor.[23]

  • Phthalates: The leaching of phthalates is a well-documented problem, leading to human exposure through contaminated food, water, and direct contact with PVC products.[3][4] This migration not only poses health risks but also degrades the polymer's mechanical properties over time.[20]

Health, Safety, and Regulatory Standing
  • Citrate Esters: Generally regarded as having a high safety profile, making them suitable for sensitive applications like toys, medical products, and food packaging.[6][8][9] Many are FDA-approved for food contact applications.[21] However, it is important to note that toxicological data on some newer alternative plasticizers, including citrates, is still limited, and some studies have pointed to potential toxic effects for compounds like ATBC that require further investigation.[24][25]

  • Phthalates: Face increasing global regulations. Many ortho-phthalates have been restricted or banned in certain products by regulatory bodies like the European Union and the U.S. FDA, especially in applications with high exposure risks.[3][11][26][27][28] The primary concern is their potential as endocrine disruptors, which can interfere with the body's hormonal systems.[2][3][4][7]

Performance Characteristics
  • Citrate Esters: Offer excellent compatibility with a range of polymers, including PVC and cellulose derivatives.[10][21][29] They can provide high tensile strength and elongation while having low volatility.[21] Acetylation of citrate plasticizers can further improve their efficiency and performance.[29] However, some drawbacks include higher volatility and lower permanency compared to phthalates in certain applications, making them less suitable for durable goods like cables or roofing.[29]

  • Phthalates: Are known for their high performance, excellent compatibility with PVC, and cost-effectiveness, which are the primary reasons for their historical dominance.[2][7] They offer good thermal stability and chemical resistance.[2]

Quantitative Data Summary

The following table summarizes the key comparative data between a representative citrate ester (ATBC) and a common phthalate (DEHP/DOP).

FeatureCitrate Ester (e.g., ATBC)Phthalate Ester (e.g., DEHP/DOP)Source(s)
Source Bio-based (derived from citric acid)Petroleum-based[6],[7]
Biodegradability Inherently to readily biodegradablePersistent, slow to biodegrade[18],[1],[2]
Aquatic Toxicity (Fish LC50) 38-60 mg/L (96h)Can be toxic to aquatic life[3],[19]
Endocrine Disruption Potential Generally considered low, but more research neededIdentified as potential endocrine disruptors[1],[3],[24]
Regulatory Status Generally approved for food contact & medical useRestricted/banned in many consumer applications[21],[3],[27]
Leaching Potential Moderate, dependent on specific ester and polymerHigh, a well-documented issue[23],[3]
Performance in PVC Good flexibility, low volatilityExcellent flexibility and durability[21],[2]

Experimental Protocols for Environmental Impact Assessment

To ensure the trustworthiness of environmental claims, standardized testing is paramount. Below are methodologies for key evaluative experiments.

Protocol 1: Aerobic Biodegradability (OECD 301B CO₂ Evolution Test)

This protocol is a stringent test to determine if a substance is "readily biodegradable."

Objective: To measure the ultimate aerobic biodegradability of the plasticizer by quantifying the carbon dioxide produced over a 28-day period.

Methodology:

  • Preparation: A defined concentration of the test substance (e.g., 10-20 mg of Total Organic Carbon per liter) is added to a mineral medium.[1]

  • Inoculation: The medium is inoculated with a small quantity of microorganisms from activated sludge, typically from a domestic wastewater treatment plant.[1]

  • Incubation: The test mixture is incubated in the dark at a constant temperature (e.g., 22 ± 2°C) with continuous aeration using CO₂-free air.

  • CO₂ Measurement: The CO₂ evolved from the biodegradation process is trapped in a barium hydroxide or sodium hydroxide solution. The amount of CO₂ is determined by titrating the remaining hydroxide solution at regular intervals.[1]

  • Calculation: The percentage of biodegradation is calculated as the cumulative CO₂ produced, expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) that could be produced from the test substance.

  • Pass Criteria: A substance is considered readily biodegradable if it achieves >60% biodegradation within a 10-day window during the 28-day test.[1]

OECD_301B_Workflow cluster_prep Preparation & Inoculation cluster_incubation Incubation (28 Days) cluster_analysis Analysis A Test Substance (Plasticizer) D Mix & Prepare Test Flasks A->D B Mineral Medium B->D C Inoculum (Activated Sludge) C->D E Incubate at 22°C with CO2-free air D->E F CO2 Trap (e.g., Ba(OH)2) E->F Evolved Gas G Titrate CO2 Trap Periodically F->G H Calculate % Biodegradation vs. ThCO2 G->H I Assess vs. 60% (10-day window) H->I J Classification: Readily Biodegradable or Not I->J Result

Caption: Workflow for OECD 301B CO₂ Evolution Biodegradability Test.

Protocol 2: Plasticizer Leaching/Migration Study

This protocol quantifies the amount of plasticizer that migrates from a polymer into a liquid medium.[20]

Objective: To determine the percentage of weight loss or the concentration of leached plasticizer from a polymer film after immersion in a specific liquid.[20]

Methodology:

  • Sample Preparation: Prepare polymer film samples of known dimensions, weight, and plasticizer concentration.

  • Immersion: Immerse the polymer samples in a defined volume of an extraction liquid (e.g., distilled water, ethanol, or a food simulant like olive oil).

  • Incubation: Place the samples in a constant temperature bath or oven for a specified duration (e.g., 24 hours, 10 days) at a relevant temperature (e.g., 40°C).

  • Analysis (Gravimetric Method):

    • Remove the polymer samples from the liquid.

    • Gently wipe the surface and dry to a constant weight in a desiccator.[20]

    • Calculate the percentage of weight loss, which corresponds to the leached plasticizer.

  • Analysis (Chromatographic Method):

    • Take a sample of the extraction liquid.

    • Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the exact concentration of the plasticizer that has migrated into the liquid.[20]

    • Quantify the concentration by comparing the sample's peak area to a pre-established calibration curve.[20]

Leaching_Workflow cluster_analysis Quantification Methods A Prepare Plasticized Polymer Film (Known Weight & Size) B Immerse in Extraction Liquid A->B C Incubate (Controlled Temp & Time) B->C D Gravimetric Analysis (Measure Weight Loss of Film) C->D E Chromatographic Analysis (Measure Plasticizer in Liquid) C->E F Calculate % Leaching D->F E->F

Caption: Experimental workflow for comparing plasticizer leaching.

Conclusion and Future Outlook

However, the transition is not without considerations. Researchers and developers must carefully evaluate the specific citrate ester, as performance characteristics and migration potential can vary.[23][29] While generally safer, the toxicological profiles of some citrate esters are not as extensively studied as those of phthalates, and continued research is necessary to ensure they do not represent a "regrettable substitution."[24] Furthermore, factors like cost and performance in highly durable applications remain challenges for the widespread replacement of phthalates.[9][29]

Ultimately, the move towards citrate-based and other bio-based plasticizers is a critical step in the advancement of green chemistry and sustainable material science.[30] By prioritizing materials with a benign life cycle, we can mitigate the environmental burden of plastics and better protect human health.

References

  • The Environmental Footprint of DOP: Minimizing Impact in Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • All About DOP (Dioctyl Phthalate). (n.d.). شرکت پترو نیکا اکسیر ملل. Retrieved from [Link]

  • Exploring Bio-Based Plasticizer as Alternative to Phthalates for Technical Rubber Goods. (n.d.). MDPI. Retrieved from [Link]

  • Acetyl Tributyl Citrate (ATBC): A Safe, Biodegradable Plasticizer for Food Packaging, Cosmetics, and Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Understanding DOP plasticizer: properties, applications, and environmental considerations. (2025, May 27). APADANACERAM. Retrieved from [Link]

  • Non-Toxic Plasticizers for PVC and Elastomers Market | Global Market Analysis Report. (n.d.). Persistence Market Research. Retrieved from [Link]

  • Relative to a Common Phthalate, Citrate-Based Plasticizers Exert Minimal Impact on Plastisphere Bacterial Community Composition during Biopolymer Biodegradation. (2025, August 9). ACS Publications. Retrieved from [Link]

  • Bio-based Plasticizer. (n.d.). Joss Elastomers & Chemicals. Retrieved from [Link]

  • Green Option - Acetyl Tributyl Citrate. (n.d.). Eco Friendly Plasticizer factory. Retrieved from [Link]

  • Plasticizers Derived from Biomass Resources: A Short Review. (2018, November 24). MDPI. Retrieved from [Link]

  • Understanding DOP: A Common Plasticizer and Effects on Environment. (2024, November 22). POLYPVC. Retrieved from [Link]

  • LCA of a Bio-Based Plasticizer. (n.d.). 2.-0 LCA consultants. Retrieved from [Link]

  • Effects of citrate ester plasticizers and bis (2-ethylhexyl) phthalate in the OECD 28-day repeated-dose toxicity test (OECD TG 407). (n.d.). PubMed. Retrieved from [Link]

  • Safety Data Sheet Acetyl tributyl citrate Revision 5, Date 31 Mar 2023. (2025, September 23). Redox. Retrieved from [Link]

  • Alternative Plasticizers As Emerging Global Environmental and Health Threat: Another Regrettable Substitution? (2022, January 7). ACS Publications. Retrieved from [Link]

  • Triethyl Citrate: Enhancing Flexibility and Performance in Industrial Plastics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Citrate Plasticizers as a Replacement of DOP. (2023, January 28). Kanademy. Retrieved from [Link]

  • (a, b) Tensile properties of plasticized PVC with varying citrate ester... (n.d.). ResearchGate. Retrieved from [Link]

  • Relative to a Common Phthalate, Citrate-Based Plasticizers Exert Minimal Impact on Plastisphere Bacterial Community Composition during Biopolymer Biodegradation. (2025, August 9). ACS Publications. Retrieved from [Link]

  • Phthalates and Their Impacts on Human Health. (2021, May 18). PMC - NIH. Retrieved from [Link]

  • The Influence of Plasticizers and Accelerated Ageing on Biodegradation of PLA under Controlled Composting Conditions. (2022, December 28). MDPI. Retrieved from [Link]

  • Relative to a Common Phthalate, Citrate-Based Plasticizers Exert Minimal Impact on Plastisphere Bacterial Community Composition during Biopolymer Biodegradation | Request PDF. (2025, August 27). ResearchGate. Retrieved from [Link]

  • citrate plasticizers. (n.d.). Nayakem. Retrieved from [Link]

  • Phthalates and Their Alternatives: Health and Environmental Concerns. (n.d.). Lowell Center for Sustainable Production. Retrieved from [Link]

  • Leaching of water-soluble plasticizers from polymeric films prepared from aqueous colloidal polymer dispersions. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Life cycle assessment of bio-based and fossil-based plastic: A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Life-cycle Environmental Impacts of Typical plasticizers for Plastics and the Sustainable Transformation Potential. (2025, October 25). ResearchGate. Retrieved from [Link]

  • Life Cycle Assessment (LCA) of Bio-Based Polymers vs. Conventional Plastics in Automotive Engineering. (2025, October 11). Preprints.org. Retrieved from [Link]

  • Life Cycle Assessment of Bio-based PET. (n.d.). Maastricht University. Retrieved from [Link]

  • Plasticizer Migration: What is it and why is it a problem. (n.d.). Forgeway Ltd. Retrieved from [Link]

  • What Is Plasticizer Leaching And Why Is It A Problem? (2025, August 11). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024, January 4). OAE. Retrieved from [Link]

  • Phthalates in Food Packaging and Food Contact Applications. (2024, October 29). FDA. Retrieved from [Link]

  • FDA Affirms Its Decision to Remove 25 Plasticizers From the Food Additive Regulations. (2024, November 27). K&L Gates. Retrieved from [Link]

  • FDA Limits the Use of Certain Phthalates in Food Packaging and Issues Request for Information About Current Food Contact Uses and Safety Data. (n.d.). FDA. Retrieved from [Link]

  • Federal Register/Vol. 87, No. 98/Friday, May 20, 2022/Rules and Regulations. (2022, May 20). GovInfo. Retrieved from [Link]

  • Indirect Food Additives: Adhesives and Components of Coatings; Paper and Paperboard Components; Polymers; Adjuvants, Production Aids, and Sanitizers. (2024, October 30). Federal Register. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Trimethyl 1,2,3-propanetricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the bench to the disposal of chemical waste. This guide provides a detailed, step-by-step framework for the proper disposal of Trimethyl 1,2,3-propanetricarboxylate (CAS No. 1733-16-0), ensuring the safety of laboratory personnel and environmental stewardship. While specific disposal regulations can vary, the principles and procedures outlined herein are grounded in established safety data and general best practices for laboratory chemical waste management.

Immediate Safety and Handling: The First Line of Defense

Before initiating any disposal procedure, it is crucial to understand the inherent properties and potential hazards of this compound. This foundational knowledge informs the necessary precautions to mitigate risks during handling and disposal.

Core Chemical Properties

A thorough understanding of the chemical's physical and chemical properties is essential for safe handling. The following table summarizes key data for this compound.[1][2]

PropertyValue
Molecular Formula C₉H₁₄O₆
Molecular Weight 218.2 g/mol
Boiling Point 240.6°C at 760mmHg
Flash Point 96.9°C
Density 1.161 g/cm³
Vapor Pressure 0.00749mmHg at 25°C
Personal Protective Equipment (PPE)

Given the limited specific toxicological data, a cautious approach to personal protection is warranted. The following PPE should be considered mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against potential splashes.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.

  • Respiratory Protection: In situations where aerosols or vapors may be generated, a NIOSH-approved respirator is recommended.[1]

  • General Hygiene: Always wash hands thoroughly after handling the chemical.

Disposal Protocol: A Step-by-Step Approach

The proper disposal of this compound, like any laboratory chemical, hinges on the principles of waste minimization, segregation, and compliant disposal.

Step 1: Waste Characterization and Segregation

The initial and most critical step is to determine if the waste is hazardous. Based on the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[1] However, it is imperative to consider if the waste has been contaminated with other hazardous materials.

  • Uncontaminated Waste: If the this compound is pure or mixed only with other non-hazardous substances, it can be managed as non-hazardous chemical waste.

  • Contaminated Waste: If the waste is mixed with hazardous solvents, heavy metals, or other regulated substances, it must be treated as hazardous waste, following the specific guidelines for the hazardous components.

Segregation is Key: Never mix this compound waste with incompatible chemicals. It should be collected in a dedicated, properly labeled waste container.

Step 2: Containerization and Labeling

Proper containment and clear labeling are fundamental to safe waste management.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid. The original product container, if in good condition, is often a suitable choice.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound". If it is a mixture, all components should be listed with their approximate percentages. The label should also include the date when the waste was first added to the container.

Step 3: Storage of Chemical Waste

Designate a specific, well-ventilated area for the temporary storage of chemical waste, away from general laboratory traffic.

  • Secondary Containment: Store the waste container in a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Incompatible Materials: Ensure that the storage area does not contain incompatible chemicals that could react dangerously in the event of a spill.

Step 4: Final Disposal

The final disposal method will depend on your institution's specific policies and local regulations for non-hazardous chemical waste.

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: This is the most crucial step. Your EHS office will provide specific instructions for the collection and disposal of chemical waste and will be up-to-date on all applicable federal, state, and local regulations.

  • Licensed Waste Disposal Contractor: Typically, non-hazardous chemical waste is collected by a licensed contractor for disposal. This may involve incineration or landfilling at a facility permitted to accept such waste.[3][4]

Note on Drain Disposal: Do not pour this compound down the drain. While it is not classified as hazardous, this practice is generally discouraged for laboratory chemicals to prevent potential environmental contamination and impacts on wastewater treatment systems.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Waste Generation Characterize Characterize Waste: Is it pure or mixed with non-hazardous materials? Start->Characterize HazardousCheck Is the waste contaminated with hazardous substances? Characterize->HazardousCheck NonHazardous Manage as Non-Hazardous Chemical Waste HazardousCheck->NonHazardous No Hazardous Manage as Hazardous Waste (Follow guidelines for hazardous components) HazardousCheck->Hazardous Yes Segregate Segregate and collect in a dedicated container NonHazardous->Segregate Hazardous->Segregate Label Label container with: - Full chemical name - All components and percentages - Accumulation start date Segregate->Label Store Store in a designated area with secondary containment Label->Store EHS Contact Environmental Health & Safety (EHS) for pickup Store->EHS Disposal Final Disposal by Licensed Contractor EHS->Disposal

Caption: Decision workflow for the proper disposal of this compound.

Conclusion

The responsible disposal of this compound is a straightforward process when guided by the principles of safety, segregation, and regulatory compliance. By following the steps outlined in this guide and, most importantly, consulting with your institution's Environmental Health and Safety office, you can ensure that your laboratory practices remain safe, compliant, and environmentally conscious.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trimethyl 1,2,3-propanetricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Trimethyl 1,2,3-propanetricarboxylate. As researchers and scientists, our commitment to innovation is matched only by our dedication to safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. Here, we go beyond simply listing procedures; we delve into the rationale behind each recommendation, empowering you to make informed decisions that ensure your safety and the integrity of your work.

Understanding the Hazard Profile

This compound is an organic ester. While some safety data sheets (SDS) may classify it as not meeting the criteria for a hazardous substance, it is prudent to treat it with a degree of caution.[1] The primary risks associated with this and similar chemicals are typically related to irritation upon contact with the skin, eyes, or respiratory tract, especially with prolonged or repeated exposure.

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling any chemical, always consult the most current Safety Data Sheet (SDS) provided by the manufacturer. Pay close attention to the hazard statements, precautionary statements, and any listed toxicological data.

Core Principles of Chemical Handling

Safe handling of any chemical, including this compound, is predicated on a hierarchy of controls. This approach prioritizes the most effective safety measures.

Engineering Controls:

These are the first line of defense and involve physically separating the user from the hazard.

  • Fume Hoods : Always handle this compound inside a properly functioning chemical fume hood. This is critical to minimize the inhalation of any vapors that may be released.

  • Ventilation : Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.

Administrative Controls:

These are the work practices and procedures that reduce the risk of exposure.

  • Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all procedures involving this chemical.

  • Training : Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound.

  • Hygiene : Always wash your hands thoroughly after handling the chemical and before leaving the laboratory.[2] Do not eat, drink, or apply cosmetics in areas where chemicals are handled.[2]

Personal Protective Equipment (PPE):

PPE is the final barrier between you and the chemical. It is essential to select the correct PPE and to use it properly.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is a critical step in your risk assessment. The following recommendations are based on general best practices for handling liquid organic esters with a low to moderate hazard profile.

Eye and Face Protection
  • Safety Glasses with Side Shields : For handling small quantities where the risk of splashing is minimal, safety glasses with side shields are the minimum requirement.

  • Chemical Splash Goggles : When transferring or handling larger volumes, or when there is any potential for splashing, chemical splash goggles that provide a complete seal around the eyes are mandatory.[3]

  • Face Shield : In situations with a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[3][4]

Hand Protection

The choice of glove material is crucial for adequate protection. There is no single glove that is resistant to all chemicals. For this compound, consider the following:

  • Nitrile Gloves : Disposable nitrile gloves are a good starting point for incidental contact.[3] They offer good resistance to a range of chemicals. Always check the manufacturer's glove compatibility chart for specific breakthrough times and degradation information.

  • Neoprene or Butyl Rubber Gloves : For prolonged contact or when handling larger quantities, more robust gloves such as neoprene or butyl rubber may be necessary.

Crucially, always inspect gloves for any signs of degradation or perforation before and during use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and put on a new pair.

Body Protection
  • Laboratory Coat : A standard, long-sleeved laboratory coat should be worn to protect your skin and personal clothing from minor spills and splashes.[3][4]

  • Chemical-Resistant Apron : When handling larger quantities or when there is a greater risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[4]

  • Closed-Toe Shoes and Long Pants : Never work in a laboratory with open-toed shoes or shorts. Full-length pants and shoes that cover the entire foot are required to protect against spills.[3]

Respiratory Protection

In most cases, handling this compound in a certified chemical fume hood will provide adequate respiratory protection. However, in situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection may be necessary.

  • Air-Purifying Respirator (APR) : If a respirator is required, a half-mask or full-face APR equipped with organic vapor (OV) cartridges is typically appropriate for esters.[5][6]

  • Fit Testing : A respirator is only effective if it forms a tight seal with the user's face. A qualitative or quantitative fit test must be performed before using a respirator for the first time and annually thereafter.

Hazard Level & Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Hazard / Small Quantities Safety glasses with side shieldsNitrile glovesLab coat, long pants, closed-toe shoesNot typically required if handled in a fume hood
Moderate Hazard / Splashes Chemical splash gogglesNitrile or neoprene glovesLab coat, chemical-resistant apron, long pants, closed-toe shoesNot typically required if handled in a fume hood
High Hazard / Large Spills Chemical splash goggles and face shieldNeoprene or butyl rubber glovesChemical-resistant suitAir-purifying respirator with organic vapor cartridges

Procedural Guidance: A Step-by-Step Approach

Pre-Operational Plan
  • Review the SDS : Always start by reading the latest version of the SDS from your chemical supplier.

  • Assemble PPE : Gather all necessary PPE and inspect it for any damage.

  • Prepare the Work Area : Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

  • Locate Safety Equipment : Know the location of the nearest eyewash station, safety shower, and fire extinguisher.

Operational Plan: Donning PPE

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Wash_Hands Wash hands thoroughly Inspect->Wash_Hands Gown Don Gown/Lab Coat Wash_Hands->Gown Mask Don Mask/Respirator Gown->Mask Goggles Don Goggles/Face Shield Mask->Goggles Gloves Don Gloves (over cuffs) Goggles->Gloves

PPE Donning Sequence
Disposal Plan
  • Contaminated PPE : All disposable PPE that has been in contact with this compound should be considered contaminated.

  • Gloves : Remove gloves without touching the outside with your bare hands and dispose of them in a designated hazardous waste container.

  • Other PPE : Contaminated lab coats and other reusable PPE should be professionally decontaminated before reuse.

  • Chemical Waste : Dispose of this compound and any contaminated materials according to your institution's hazardous waste disposal procedures. Never pour chemical waste down the drain.

Post-Operational Plan: Doffing PPE

PPE_Doffing_Workflow cluster_doffing Doffing Sequence (Most Contaminated First) cluster_final Final Steps Gloves Remove Gloves Gown Remove Gown/Lab Coat Gloves->Gown Goggles Remove Goggles/Face Shield Gown->Goggles Mask Remove Mask/Respirator Goggles->Mask Wash_Hands Wash hands thoroughly Mask->Wash_Hands

PPE Doffing Sequence

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these guidelines, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.

References

  • 3M. (n.d.). 3M Respirator Cartridges. Select Safety Sales. [Link]

  • Enviro Safety Products. (n.d.). Respirator Cartridges & Replacement Filters. [Link]

  • IB Tutors. (2025, March 13). How to Master Good Lab Practices: A Safety-First Guide for Scientists. [Link]

  • International Enviroguard. (2022, March 11). Chemical Splash Protection for Laboratory Workers. [Link]

  • University of Massachusetts Dartmouth. (n.d.). Chemical Laboratory Safety Best Practices. [Link]

  • Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Gemplers Learning Hub. [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl 1,2,3-propanetricarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Trimethyl 1,2,3-propanetricarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.